molecular formula C6H11NO3 B134881 Isobutyrylglycine CAS No. 15926-18-8

Isobutyrylglycine

Cat. No.: B134881
CAS No.: 15926-18-8
M. Wt: 145.16 g/mol
InChI Key: DCICDMMXFIELDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyrylglycine is an N-acylglycine in which the acyl group is specified as isobutryl. It has a role as a human urinary metabolite. It is a conjugate acid of a N-isobutyrylglycinate.
Isobutyrylglycine has been reported in Homo sapiens with data available.
found in urine of patients with glyceric acidemia

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCICDMMXFIELDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445943
Record name Isobutyrylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isobutyrylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15926-18-8
Record name Isobutyrylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15926-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyrylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015926188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyrylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYRYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CWA98G3L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isobutyrylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

82.5 °C
Record name Isobutyrylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Structure and Analysis of Isobutyrylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical structure, properties, synthesis, and analysis of Isobutyrylglycine. The information is intended to support research and development activities where this molecule is of interest, particularly in the fields of metabolomics, clinical diagnostics, and drug development.

Core Biochemical Structure and Identifiers

This compound, also known as N-isobutyrylglycine, is an N-acylglycine. Structurally, it is a derivative of the amino acid glycine, where an isobutyryl group is covalently bonded to the nitrogen atom of glycine via an amide linkage.[1] This modification imparts distinct chemical and biological properties compared to its parent molecule, glycine.

Biochemically, this compound is recognized as a human urinary metabolite.[2][3] It is formed endogenously through the conjugation of isobutyryl-CoA with glycine, a reaction catalyzed by the mitochondrial enzyme glycine N-acyltransferase (EC 2.3.1.13).[1][4][5] This process is part of a Phase II detoxification pathway that facilitates the elimination of acyl-CoA intermediates, rendering them more water-soluble for excretion.[1] Elevated urinary levels of this compound are a key diagnostic marker for certain inborn errors of metabolism, most notably Isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine metabolism.[1][6]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are compiled from peer-reviewed databases and are essential for experimental design and analysis.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₃[2][7][8][9]
Molecular Weight 145.16 g/mol [1][2][7][8]
Monoisotopic Mass 145.073893223 Da[2][4]
IUPAC Name 2-(2-methylpropanoylamino)acetic acid[1][2]
CAS Number 15926-18-8[1][2][7][10]
Physical Description Solid[2][9][10]
Melting Point 82.5 °C[2]
104-106 °C[7]
SMILES CC(C)C(=O)NCC(=O)O[2][4]
InChI Key DCICDMMXFIELDF-UHFFFAOYSA-N[1][2][4][10]
Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and quantification of this compound. The following tables summarize key mass spectrometry and nuclear magnetic resonance data.

Table 1.2.1: Mass Spectrometry Data

Spectrum TypeKey Fragments (m/z) and IntensitiesSource(s)
MS-MS (Positive) 43.05403 (100), 41.03941 (29.64), 76.0355 (4.94)[2]
MS-MS (Negative) 74.02596 (100), 144.05928 (1.88)[2]
LC-MS (Positive) 43.624 (100), 41.661 (35.05), 71.353 (6.81)[2]

Table 1.2.2: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

Chemical Shift (ppm)Relative IntensityAssignment (Proposed)Source(s)
1.20 - 1.22100.00(CH₃)₂CH-[2]
2.45 - 2.52~23.8(CH₃)₂CH -[2]
4.09 - 4.10~67.9-NH-CH₂ -COOH[2]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and its quantitative analysis in biological matrices, reflecting common laboratory practices.

Chemical Synthesis via Schotten-Baumann Reaction

The synthesis of this compound can be readily achieved by the acylation of glycine using the Schotten-Baumann reaction, which is a robust method for forming amides from amines and acid chlorides.[11][12][13][14][15]

Objective: To synthesize N-Isobutyrylglycine from glycine and isobutyryl chloride.

Materials:

  • Glycine

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Magnetic stirrer, beakers, separatory funnel, rotary evaporator

Methodology:

  • Dissolution of Glycine: In a beaker, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution in an ice bath to 0-5 °C.

  • Preparation of Acyl Chloride: In a separate flask, dissolve isobutyryl chloride (1.1 equivalents) in an equal volume of dichloromethane.

  • Reaction: While vigorously stirring the cooled glycine solution, add the isobutyryl chloride solution dropwise over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction is typically biphasic.[11][13]

  • Work-up (Phase Separation): Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of dilute hydrochloric acid. The product, this compound, will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Quantification in Urine by UPLC-MS/MS

The analysis of acylglycines in urine is a critical tool for diagnosing inborn errors of metabolism.[1][2][4][6] The following protocol outlines a typical workflow for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Objective: To extract, derivatize, and quantify this compound from a human urine sample.

Materials:

  • Urine sample

  • Deuterated this compound internal standard (e.g., N-Isobutyryl-glycine-d₂)

  • Solid-Phase Extraction (SPE) cartridges (e.g., anion exchange)

  • n-Butanol with 3 M HCl

  • Mobile phases for UPLC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • UPLC system coupled to a tandem mass spectrometer

Methodology:

  • Sample Preparation: Thaw frozen urine samples to room temperature. Centrifuge to remove particulate matter.

  • Internal Standard Spiking: To 100 µL of urine supernatant, add a known concentration of the deuterated this compound internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the spiked urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with water, followed by methanol).

    • Elute the acylglycines using an appropriate solvent (e.g., 5% formic acid in methanol).

  • Derivatization (Butylation):

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add 100 µL of 3 M HCl in n-butanol to the dried residue.

    • Heat the sample at 65 °C for 20 minutes to form butyl esters.[4] Butylation improves chromatographic retention and ionization efficiency.

    • Evaporate the derivatization reagent to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized sample in an appropriate volume of the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the UPLC-MS/MS system.

    • Separate the analytes using a suitable C18 column with a gradient elution profile.

    • Detect and quantify the analyte using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native this compound butyl ester and its deuterated internal standard.

  • Data Analysis: Construct a calibration curve using standards prepared in a surrogate matrix. Calculate the concentration of this compound in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve. Express the final concentration relative to urinary creatinine to account for variations in urine dilution.

Visualization of Biochemical Pathway

The following diagrams illustrate key relationships and pathways involving this compound.

cluster_valine Valine Catabolism cluster_conjugation Glycine Conjugation Valine Valine a_keto α-Ketoisovalerate Valine->a_keto Transamination IsobutyrylCoA Isobutyryl-CoA a_keto->IsobutyrylCoA Decarboxylation Glycine Glycine GLYAT Glycine N-acyltransferase (GLYAT) IsobutyrylCoA->GLYAT Glycine->GLYAT This compound This compound GLYAT->this compound

Caption: Biosynthesis of this compound via the glycine conjugation pathway.

struct This compound Isobutyryl Group Amide Linkage Glycine Moiety sub_isobutyryl (CH₃)₂CH- Isopropyl C=O Carbonyl struct:f0->sub_isobutyryl comprises sub_amide -CO-NH- struct:f1->sub_amide is a sub_glycine -CH₂-COOH struct:f2->sub_glycine is a

References

The Discovery and Metabolomic Significance of Isobutyrylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has revolutionized our understanding of cellular biochemistry and its link to disease. Among the thousands of metabolites that constitute the human metabolome, isobutyrylglycine has emerged as a critical biomarker for a specific inborn error of metabolism. This technical guide provides an in-depth exploration of the discovery, history, and analytical methodologies related to this compound, offering valuable insights for researchers, clinicians, and professionals involved in drug development.

The Serendipitous Discovery in Inborn Errors of Metabolism

The story of this compound is intrinsically linked to the investigation of inherited metabolic disorders. Its discovery was not a targeted search but rather the result of untargeted metabolomic profiling of individuals presenting with specific clinical phenotypes. Elevated levels of this compound in urine were first identified in patients with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) , a rare autosomal recessive disorder of valine metabolism.[1] This discovery was pivotal, as it established this compound as a key diagnostic marker for this condition.

IBDD is caused by mutations in the ACAD8 gene, which encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase.[2][3] This enzyme catalyzes a crucial step in the catabolism of the branched-chain amino acid valine. A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine to form this compound and excreted in the urine.[1]

The advent of expanded newborn screening programs, utilizing tandem mass spectrometry (MS/MS), has been instrumental in the early detection of IBDD. These programs typically screen for elevated levels of C4-acylcarnitine in dried blood spots, which can be indicative of IBDD.[4][5] However, elevated C4-acylcarnitine is not specific to IBDD and can also be a marker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[6] Therefore, the subsequent analysis and confirmation of elevated this compound in urine are crucial for a definitive diagnosis.[1][6]

The Valine Catabolism Pathway and the Role of Isobutyryl-CoA Dehydrogenase

To comprehend the significance of this compound, it is essential to understand the metabolic pathway in which it originates. Valine, an essential branched-chain amino acid, undergoes a series of enzymatic reactions for its complete breakdown. The deficiency of isobutyryl-CoA dehydrogenase disrupts this pathway, leading to the accumulation of upstream metabolites.

Valine_Catabolism Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-ketoacid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (ACAD8) [Deficient in IBDD] This compound This compound (Excreted in Urine) Isobutyryl_CoA->this compound Glycine N-acyltransferase Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Further enzymatic steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Valine Catabolism Pathway and the Origin of this compound.

Quantitative Data on this compound and Related Metabolites

The quantification of this compound and other related metabolites is central to the diagnosis and monitoring of IBDD. The following tables summarize the available quantitative data.

MetaboliteFluidConditionConcentration RangeUnitsReference
This compoundUrineHealthy/Normal0 - 3mmol/mol creatinine[7]
This compoundUrineIBDDSignificantly Elevated-[1]
MetaboliteFluidConditionMean Concentration (± SD)UnitsReference
C4-AcylcarnitineDried Blood SpotHealthy Newborns0.23 (± 0.09)µmol/L[8]
C4-AcylcarnitineDried Blood SpotIBDD Newborns1.39 (± 0.53)µmol/L[8]

Experimental Protocols

The accurate detection and quantification of this compound and related acylcarnitines rely on robust analytical methodologies. The following sections detail the key experimental protocols.

Analysis of Acylglycines in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for the confirmatory diagnosis of IBDD.

1. Sample Preparation and Extraction:

  • Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add a known amount of a stable isotope-labeled internal standard for this compound.

  • Acidification: Acidify the urine sample to a pH of approximately 1 with a strong acid (e.g., HCl).

  • Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of the organic acids.

  • Drying: Pool the organic extracts and dry them under a stream of nitrogen gas.

2. Derivatization:

  • To make the non-volatile acylglycines suitable for GC analysis, a derivatization step is necessary. A common method is silylation.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for the formation of trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column suitable for separating organic acids (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute the compounds of interest.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The instrument can be run in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of this compound and the internal standard.

Analysis of Acylcarnitines in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-throughput method is the standard for newborn screening programs.

1. Sample Preparation:

  • Punching: Punch a small disc (e.g., 3 mm) from the dried blood spot on the filter paper card.

  • Extraction: Place the disc in a well of a microtiter plate and add a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines, including C4-acylcarnitine.

  • Incubation and Elution: Agitate the plate for a set period (e.g., 30 minutes) to allow for the extraction of the acylcarnitines into the solvent.

  • Drying and Derivatization: Transfer the supernatant to a new plate and evaporate the solvent. For butylated acylcarnitines, a derivatization step with butanolic-HCl is performed by heating the plate.

  • Reconstitution: After drying the derivatized sample, reconstitute it in the mobile phase used for the LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C8 or C18 reversed-phase column for the separation of the acylcarnitines. A rapid gradient elution with a mobile phase consisting of water and acetonitrile, both containing an additive like formic acid, is typically employed.

  • Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use a precursor ion scan of m/z 85 or neutral loss scan of m/z 59 to detect all acylcarnitines. For quantification, use multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

Workflow and Logical Relationships

The diagnosis of IBDD follows a structured workflow, beginning with newborn screening and proceeding to confirmatory testing.

Diagnostic Workflow for Isobutyryl-CoA Dehydrogenase Deficiency.

Conclusion

The discovery of this compound stands as a testament to the power of metabolomics in elucidating the biochemical basis of human disease. From its initial identification in patients with a rare inborn error of metabolism to its routine inclusion in newborn screening programs, the journey of this metabolite highlights the critical interplay between analytical chemistry, clinical observation, and molecular genetics. For researchers and professionals in drug development, a thorough understanding of the pathways and analytical methods associated with this compound provides a valuable framework for investigating other metabolic disorders and for the development of novel diagnostic and therapeutic strategies. The continued refinement of metabolomic techniques promises to uncover further biomarkers and deepen our understanding of the intricate metabolic landscape of human health and disease.

References

Technical Whitepaper: The Biosynthesis of Isobutyrylglycine from Valine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the branched-chain amino acid valine is a critical mitochondrial process. Deficiencies in this pathway can lead to the accumulation of toxic intermediates. This technical guide provides an in-depth examination of the biosynthesis of isobutyrylglycine, a key biomarker for defects in valine metabolism, specifically Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). When the canonical valine breakdown pathway is impaired, the intermediate isobutyryl-CoA is shunted into a detoxification pathway where it is conjugated with glycine. This document details the enzymatic steps of both the primary and alternative pathways, presents quantitative data on key metabolites, outlines detailed experimental protocols for their analysis, and provides visual diagrams of the metabolic and diagnostic workflows.

The Canonical Valine Catabolism Pathway

Valine, an essential branched-chain amino acid, is catabolized within the mitochondria through a series of enzymatic reactions. This pathway is crucial for energy production, as its final product, propionyl-CoA, can be converted to succinyl-CoA and enter the citric acid cycle.[1]

The initial steps are shared with the other branched-chain amino acids, leucine and isoleucine.[1][2]

  • Transamination: Valine is first converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).[3]

  • Oxidative Decarboxylation: The resulting α-keto acid is then irreversibly converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[1]

  • Dehydrogenation: Isobutyryl-CoA is subsequently oxidized to methacrylyl-CoA by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene.[4][5][6] This step is a critical control point in the pathway.

  • Subsequent Steps: Methacrylyl-CoA is further metabolized through a series of reactions involving hydration, hydrolysis, and oxidation to ultimately yield propionyl-CoA.[3][7]

Caption: Valine catabolism and this compound formation.

Biosynthesis of this compound: A Detoxification Pathway

In certain inborn errors of metabolism, the canonical valine pathway is disrupted. The most relevant disorder for this compound formation is Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), an autosomal recessive condition caused by mutations in the ACAD8 gene.[8][9]

A deficiency in the IBD enzyme leads to the upstream accumulation of its substrate, isobutyryl-CoA, within the mitochondria.[10] To mitigate the toxicity of this accumulated acyl-CoA ester, the cell utilizes a Phase II detoxification mechanism known as glycine conjugation.[10]

The accumulated isobutyryl-CoA is conjugated with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which produces this compound and free Coenzyme A.[8][11] this compound is more water-soluble and less toxic than its precursor, facilitating its excretion in the urine.[10] Consequently, elevated levels of this compound in urine are a key diagnostic marker for IBDD.[8][10][11]

Quantitative Data on Key Metabolites

The diagnosis of IBDD relies on the quantitative analysis of specific metabolites in blood and urine. The accumulation of isobutyryl-CoA leads to the formation of two primary derivative biomarkers: isobutyrylcarnitine (C4-carnitine) and this compound.

Table 1: Biomarker Concentrations in Isobutyryl-CoA Dehydrogenase Deficiency

Biomarker Matrix Typical Patient Levels Normal Range/Reference Citation(s)
C4-Acylcarnitine Dried Blood Spot / Plasma Elevated (e.g., mean 1.30 µmol/L) Threshold: >0.45 µmol/L [12]
This compound Urine Significantly elevated 0 - 3 mmol/mol creatinine [8]

| Plasma Carnitine | Plasma | Can be low (e.g., 6 µmol/L) | 15–53 µmol/L |[5][13] |

Table 2: Apparent Kinetic Constants of Human Liver Glycine N-acyltransferase

Substrate Fixed Substrate Km (mmole/liter) Vmax Citation(s)
Glycine Isobutyryl-CoA 0.5 - 2.9 Not Specified [14]

| Isobutyryl-CoA | Glycine | 0.3 - 5.6 | Not Specified |[14] |

Experimental Protocols & Diagnostic Workflow

The identification of individuals with IBDD typically begins with newborn screening, followed by confirmatory diagnostic tests.

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) MSMS Acylcarnitine Profile (Tandem Mass Spectrometry) NBS->MSMS ElevatedC4 Elevated C4-Carnitine (Isobutyryl/Butyryl) MSMS->ElevatedC4 UrineTest Confirmatory Testing: Urine Organic Acid Analysis (GC/MS) ElevatedC4->UrineTest Yes Other Investigate Other Conditions (e.g., SCAD Deficiency) ElevatedC4->Other No (Normal) IBG_Detected This compound Detected? UrineTest->IBG_Detected GeneticTest Molecular Genetic Testing (ACAD8 Gene Sequencing) IBG_Detected->GeneticTest Yes IBG_Detected->Other No IBDD_Confirmed IBDD Confirmed GeneticTest->IBDD_Confirmed Biallelic ACAD8 Mutations Found

Caption: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase Deficiency.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the cornerstone of newborn screening programs for identifying elevated C4-carnitine.

  • Objective: To quantify acylcarnitines, including C4-carnitine, from dried blood spots.

  • Protocol Outline:

    • Sample Preparation: A 3mm punch from a dried blood spot card is placed into a 96-well microtiter plate.

    • Extraction: An extraction solution, typically methanol containing stable isotope-labeled internal standards for various acylcarnitines, is added to each well. The plate is agitated to facilitate extraction.

    • Derivatization (Optional but common): The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and incubating. This improves their chromatographic and mass spectrometric properties.

    • Analysis: The derivatized extract is analyzed by flow injection analysis into a tandem mass spectrometer. The instrument operates in precursor ion scanning or multiple reaction monitoring (MRM) mode to specifically detect the acylcarnitine species.

    • Quantification: The concentration of C4-carnitine is determined by comparing its signal intensity to that of a known concentration of an isotope-labeled C4-carnitine internal standard.[5][15] Note: This method does not distinguish between the isomers isobutyrylcarnitine (from valine) and butyrylcarnitine (from fatty acid oxidation).[5]

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)

This is the primary confirmatory test to specifically identify this compound.

  • Objective: To detect and semi-quantify this compound in urine.

  • Protocol Outline:

    • Sample Preparation: A urine aliquot is normalized to its creatinine concentration. An internal standard (e.g., heptadecanoic acid) is added.[12]

    • Extraction: Organic acids are extracted from the urine using a solvent such as ethyl acetate.

    • Derivatization: The dried extract is derivatized to make the organic acids volatile for gas chromatography. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces active hydrogen atoms with trimethylsilyl (TMS) groups.

    • GC Separation: The derivatized sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column.

    • MS Detection: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

    • Identification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard.[12][15]

Molecular Genetic Testing of the ACAD8 Gene

This analysis provides the definitive diagnosis by identifying the causative mutations.

  • Objective: To sequence the ACAD8 gene and identify pathogenic variants.

  • Protocol Outline:

    • DNA Extraction: Genomic DNA is isolated from the patient's blood or other tissue.

    • PCR Amplification: The exons and flanking intronic regions of the ACAD8 gene are amplified using polymerase chain reaction (PCR) with specific primers.

    • Sequencing: The amplified PCR products are sequenced using Sanger sequencing or as part of a larger panel on a next-generation sequencing (NGS) platform.

    • Data Analysis: The patient's DNA sequence is compared to the reference ACAD8 sequence to identify any variations (e.g., missense, nonsense, frameshift mutations).[6][15] The pathogenicity of identified variants is assessed using population databases and in silico prediction tools.

Conclusion

The biosynthesis of this compound is a crucial detoxification response to a block in the valine catabolism pathway, primarily caused by Isobutyryl-CoA Dehydrogenase Deficiency. For researchers and drug development professionals, understanding this pathway is essential for developing diagnostic tools and potential therapeutic interventions. The quantitative measurement of this compound and C4-carnitine serves as a reliable method for diagnosis and monitoring. Future research may focus on therapies aimed at enhancing residual IBD enzyme activity or exploring alternative pathways to mitigate the accumulation of toxic isobutyryl-CoA.

References

An In-depth Technical Guide on the Physiological Role of Isobutyrylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isobutyrylglycine is an N-acylglycine that, under normal physiological conditions, is a minor urinary metabolite derived from the catabolism of the branched-chain amino acid, valine.[1][2][3] Its primary physiological role is not one of a functional intermediate but rather as a product of a mitochondrial detoxification pathway. This process, known as glycine conjugation, conjugates isobutyryl-CoA with glycine, rendering it more water-soluble and facilitating its excretion.[1] The clinical significance of this compound is profoundly elevated in the context of inborn errors of metabolism, where it serves as a crucial biomarker for the diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), an autosomal recessive disorder affecting the valine catabolic pathway.[2][4] This guide provides a comprehensive overview of the metabolism, physiological concentrations, clinical significance, and analytical methodologies related to this compound.

Metabolism and Physiological Role

The Valine Catabolic Pathway

The breakdown of valine, an essential branched-chain amino acid, occurs primarily in the mitochondria.[5] The pathway involves a series of enzymatic reactions to ultimately produce propionyl-CoA, which can then enter the citric acid cycle.[5][6] A key enzyme in this pathway is isobutyryl-CoA dehydrogenase (IBD), which is encoded by the ACAD8 gene.[1][7] IBD catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA.[2][6]

Formation of this compound

In a state of normal metabolic function, the flux through the valine catabolic pathway is tightly regulated, and the production of this compound is minimal. However, in the event of a metabolic bottleneck, such as a deficiency in the IBD enzyme, isobutyryl-CoA accumulates in the mitochondria.[1] To mitigate the potential toxicity of this accumulated acyl-CoA species, the body utilizes a detoxification mechanism. The enzyme glycine N-acyltransferase catalyzes the conjugation of isobutyryl-CoA with glycine, forming this compound.[2][3] This newly formed compound is significantly more water-soluble and is efficiently excreted in the urine.[1] Therefore, the "normal" physiological role of this compound is intrinsically linked to this detoxification process, becoming prominent only when upstream metabolites accumulate.

valine_catabolism cluster_mito Mitochondrion cluster_detox Detoxification Pathway (IBDD) Valine Valine BCAT BCAT Valine->BCAT KIV α-Ketoisovalerate Valine->KIV Transamination aKG α-Ketoglutarate Glu Glutamate BCAT->KIV BCKDH BCKDH KIV->BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA Oxidative Decarboxylation BCKDH->IsobutyrylCoA IBD Isobutyryl-CoA Dehydrogenase (IBD) IsobutyrylCoA->IBD MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA GNAT Glycine N-acyltransferase IsobutyrylCoA->GNAT IBG This compound (Excreted in Urine) IsobutyrylCoA->IBG Glycine Conjugation (Elevated in IBDD) IBD->MethacrylylCoA PropionylCoA Propionyl-CoA MethacrylylCoA->PropionylCoA ... TCA TCA Cycle PropionylCoA->TCA Glycine Glycine GNAT->IBG

Valine Catabolism and this compound Formation.

Clinical Significance: A Biomarker for IBDD

The primary clinical relevance of this compound is its role as a key urinary biomarker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).[1][2] IBDD is an autosomal recessive disorder caused by mutations in the ACAD8 gene.[4] While many individuals identified through newborn screening remain asymptomatic, some may present with symptoms such as cardiomyopathy, anemia, hypotonia, and developmental delay.[1][8]

Newborn screening programs typically test for elevated levels of C4-acylcarnitine (isobutyrylcarnitine) in dried blood spots.[1][3] However, elevated C4-acylcarnitine is not specific to IBDD and can also indicate Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[3][7] Therefore, the detection of elevated this compound in the urine is a critical second-tier test to confirm a diagnosis of IBDD.[3][7]

diagnostic_workflow cluster_confirm Confirmatory Analysis start Newborn Screening (Dried Blood Spot) msms Tandem Mass Spectrometry (MS/MS) Analysis start->msms c4_result Elevated C4-Acylcarnitine? msms->c4_result normal Normal Result c4_result->normal No recall Recall for Confirmatory Testing c4_result->recall Yes urine_test Urine Organic Acid Analysis (GC/MS or LC-MS/MS) recall->urine_test ibg_result This compound Elevated? urine_test->ibg_result ibdd Diagnosis: Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) ibg_result->ibdd Yes other Differential Diagnosis: - SCAD Deficiency - Other Metabolic Disorders ibg_result->other No gen_test Molecular Genetic Testing (ACAD8 Gene Sequencing) ibdd->gen_test Final Confirmation

Diagnostic Workflow for Isobutyryl-CoA Dehydrogenase Deficiency.

Quantitative Data

The concentration of this compound and its related precursor, C4-acylcarnitine, are critical for the diagnosis and monitoring of IBDD.

Table 1: Urinary this compound Concentrations
AnalyteConditionMatrixConcentration RangeCitation
This compoundNormal/OptimalUrine0 - 3 mmol/mol creatinine[2][9]
This compoundIBDDUrineSignificantly to massively elevated[2][9][10]
Table 2: Plasma Acylcarnitine Concentrations
AnalyteConditionMatrixConcentration RangeCitation
C4-AcylcarnitineNewborn Screening (Elevated)Dried Blood Spot / PlasmaMean: 1.30 µmol/L (Range: 0.67–2.32 µmol/L)[11]
C4-AcylcarnitineIBDDPlasma / Dried Blood SpotPersistently elevated[3][8]

Note: Specific pathological ranges can vary significantly between individuals and laboratories. The values for elevated C4-acylcarnitine are from a cohort of newborns flagged during screening and may include carriers as well as confirmed patients.[11]

Experimental Protocols

The gold-standard analytical techniques for the quantification of this compound and other metabolites relevant to IBDD are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Sample Analysis

analysis_workflow cluster_analysis Analysis sample Biological Sample (Urine or Plasma) prep Sample Preparation sample->prep extraction Metabolite Extraction (e.g., Liquid-Liquid or SPE) prep->extraction derivatization Derivatization (e.g., Silylation for GC-MS) extraction->derivatization Required for GC-MS lcms LC-MS/MS extraction->lcms Derivatization optional gcms GC-MS derivatization->gcms analysis Instrumental Analysis data Data Acquisition & Processing gcms->data lcms->data quant Quantification (vs. Internal Standards) data->quant report Reporting of Results quant->report

General Workflow for Metabolite Analysis.
Detailed Methodology: GC-MS for Urinary Organic Acids

This protocol is a representative method for the analysis of this compound in urine.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Vortex each sample to ensure homogeneity.

    • Transfer a 100-200 µL aliquot of urine to a clean glass tube. The volume is normalized based on the creatinine concentration of the sample.

    • Add an internal standard solution (e.g., a stable isotope-labeled analog like ¹⁵N-glycine or a non-endogenous compound).

  • Extraction:

    • Perform a liquid-liquid extraction. Acidify the urine sample with HCl.

    • Add an organic solvent (e.g., ethyl acetate) and vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the organic (upper) layer containing the organic acids to a new tube.

    • Repeat the extraction process on the aqueous layer to maximize recovery.

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

  • Derivatization:

    • To make the non-volatile organic acids suitable for GC analysis, a two-step derivatization is often employed.

    • Step 1 (Oximation): Add a solution of hydroxylamine in pyridine to the dried extract to protect keto-groups. Incubate as required.

    • Step 2 (Silylation): Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the tube.[12]

    • Seal the tube and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Program: A temperature gradient is used to separate the compounds, for example: initial temperature of 80°C, hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify compounds based on their mass spectra and retention times, and/or in selected ion monitoring (SIM) mode for targeted quantification of this compound.

  • Data Analysis:

    • Identify the this compound-TMS derivative peak based on its characteristic retention time and mass spectrum compared to a known standard.

    • Quantify the peak area relative to the internal standard.

    • Calculate the final concentration, typically expressed relative to the urinary creatinine concentration (e.g., mmol/mol creatinine).

Conclusion

This compound holds a unique position in human physiology. While present at negligible levels in healthy individuals, its role as a detoxification product of valine catabolism makes it an invaluable biomarker. The significant elevation of this compound in the urine is a hallmark of Isobutyryl-CoA Dehydrogenase Deficiency. Accurate quantification of this metabolite, alongside acylcarnitine profiling, is essential for the timely diagnosis of this inborn error of metabolism, enabling appropriate clinical management and follow-up. Further research into the long-term clinical outcomes of individuals with IBDD will continue to refine our understanding of the pathophysiology associated with the accumulation of this compound and its precursors.

References

The Role of Isobutyrylglycine in Mitochondrial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyrylglycine, an N-acylglycine, is a critical biomarker in the diagnosis of specific inborn errors of metabolism. While not a direct participant in the mitochondrial fatty acid β-oxidation (FAO) spiral, its presence and concentration in biological fluids provide a window into metabolic dysregulation, particularly in the catabolism of the amino acid valine. This technical guide delineates the biochemical origins of this compound, its primary function as a diagnostic marker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), and the potential indirect consequences of its precursor's accumulation on mitochondrial fatty acid metabolism. We provide a synthesis of quantitative data, detailed experimental protocols for its detection, and visual diagrams of the relevant metabolic and diagnostic pathways to support advanced research and therapeutic development.

Introduction: Acylglycines and Metabolic Disease

Inborn errors of metabolism are a class of genetic disorders resulting from defects in enzymes or transport proteins, leading to the accumulation of toxic substances or a deficiency of essential compounds.[1] The analysis of acylglycines—conjugates of amino acids and acyl-CoA molecules—is a vital tool for diagnosing several of these conditions, including organic acidurias and disorders of mitochondrial fatty acid β-oxidation.[2][3][4] this compound is one such acylglycine, and its elevated excretion is a hallmark of a specific defect in the valine catabolic pathway.[5]

Mitochondrial fatty acid β-oxidation is a central energy-producing pathway, particularly during periods of fasting or metabolic stress.[6][7][8] It involves the sequential breakdown of fatty acyl-CoA molecules into acetyl-CoA.[9] While this compound is not a direct intermediate of FAO, the accumulation of its precursor, isobutyryl-CoA, can create a metabolic bottleneck with potential secondary effects on FAO through the sequestration of essential cofactors like Coenzyme A (CoA) and carnitine.[10]

Biochemical Formation of this compound

This compound is not a product of fatty acid metabolism but rather a metabolite of the branched-chain amino acid, valine.[5][11] In the normal catabolic pathway for valine, isobutyryl-CoA is converted to methacrylyl-CoA by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), which is encoded by the ACAD8 gene.[12][13][14]

In individuals with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), the compromised activity of the IBD enzyme leads to the accumulation of isobutyryl-CoA in the mitochondrial matrix.[15][16] This excess isobutyryl-CoA serves as a substrate for the enzyme Glycine N-acyltransferase (GLYAT).[17] GLYAT catalyzes the conjugation of isobutyryl-CoA with glycine, forming this compound and releasing free CoA.[17] As a water-soluble and less toxic compound, this compound is then efficiently excreted in the urine.[18] This detoxification pathway is the primary reason this compound becomes a prominent urinary metabolite in IBDD.[5]

cluster_detox Detoxification Pathway in IBDD Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Multiple Steps IBD Isobutyryl-CoA Dehydrogenase (IBD) Isobutyryl_CoA->IBD GLYAT Glycine N-acyltransferase (GLYAT) Isobutyryl_CoA->GLYAT Accumulates Methacrylyl_CoA Methacrylyl-CoA Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA ... IBD->Methacrylyl_CoA IBD_Deficiency IBD Deficiency (ACAD8 gene mutation) IBD->IBD_Deficiency Glycine Glycine Glycine->GLYAT This compound This compound (excreted in urine) GLYAT->this compound CoA_SH CoA-SH GLYAT->CoA_SH

Figure 1: Valine catabolism and this compound formation pathway in IBD Deficiency.

This compound as a Diagnostic Marker

The primary function of this compound in a clinical and research context is its role as a specific biomarker for IBDD.[5][18] Most cases of IBDD are identified through expanded newborn screening programs that detect elevated levels of C4-carnitine (butyrylcarnitine/isobutyrylcarnitine) in dried blood spots via tandem mass spectrometry (MS/MS).[13][15][16] However, elevated C4-carnitine is not specific to IBDD and can also indicate Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[13][18]

Subsequent analysis of urinary organic acids is crucial for differential diagnosis.[18] The presence of significant quantities of this compound in the urine is highly indicative of IBDD.[15][19][20] This makes urinary this compound analysis a key confirmatory test following an abnormal newborn screen.[18]

NBS Newborn Screening (Dried Blood Spot) MSMS Acylcarnitine Profile (Tandem MS/MS) NBS->MSMS Elevated_C4 Elevated C4-Carnitine MSMS->Elevated_C4 Urine_OA Urine Organic Acid & Acylglycine Analysis (GC-MS or LC-MS/MS) Elevated_C4->Urine_OA IBG_Present This compound Elevated Urine_OA->IBG_Present IBG_Absent This compound Normal (Other markers may be present, e.g., Ethylmalonic Acid) Urine_OA->IBG_Absent Genetic_Test ACAD8 Gene Sequencing IBG_Present->Genetic_Test Other_Disorder Investigate Other Disorders (e.g., SCAD Deficiency) IBG_Absent->Other_Disorder IBDD_Confirm IBDD Confirmed Genetic_Test->IBDD_Confirm

Figure 2: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).

Indirect Impact on Mitochondrial Fatty Acid β-Oxidation

While IBDD is a disorder of amino acid metabolism, the accumulation of isobutyryl-CoA can theoretically impact FAO through secondary mechanisms. The mitochondrial matrix contains a finite pool of free Coenzyme A (CoA-SH) and L-carnitine, which are essential for the transport and oxidation of fatty acids.[10][21]

  • CoA Sequestration: The conjugation of accumulating isobutyryl-CoA to glycine requires CoA, but the primary accumulation is in the form of isobutyryl-CoA itself. This "trapping" of CoA in an acyl-CoA form that cannot be efficiently metabolized may lower the available pool of free CoA-SH. Since CoA-SH is required for the final thiolysis step of β-oxidation, a significant reduction could impair the overall flux through the FAO pathway.[9]

  • Carnitine Sequestration: Excess intramitochondrial acyl-CoAs can be converted to acylcarnitines for transport out of the mitochondria. The accumulation of isobutyryl-CoA leads to the formation of C4-carnitine (isobutyrylcarnitine).[15] This can deplete the free carnitine pool, which is necessary for the transport of long-chain fatty acids into the mitochondria via the carnitine shuttle (CPT1, CACT, CPT2).[7] A secondary carnitine deficiency can therefore impair long-chain FAO.[10][14]

cluster_fao Mitochondrial Fatty Acid β-Oxidation cluster_valine Valine Metabolism Defect (IBDD) LCFA Long-Chain Fatty Acyl-CoA Spiral β-Oxidation Spiral LCFA->Spiral Carnitine Free Carnitine Pool LCFA->Carnitine Requires for transport AcetylCoA Acetyl-CoA Spiral->AcetylCoA CoA Free CoA-SH Pool Spiral->CoA Requires TCA TCA Cycle AcetylCoA->TCA Valine_Met Valine IsobutyrylCoA Isobutyryl-CoA (Accumulates) Valine_Met->IsobutyrylCoA IsobutyrylCoA->CoA Sequesters IsobutyrylCoA->Carnitine Sequesters (as C4-Carnitine)

Figure 3: Potential indirect impact of isobutyryl-CoA accumulation on FAO.

Quantitative Data Summary

The following tables summarize representative quantitative data for key metabolites in the diagnosis of IBDD. Values can vary between laboratories and based on the patient's clinical state.

Table 1: Urinary this compound Levels

Analyte Condition Concentration Range (mmol/mol creatinine) Reference
This compound Normal/Control 0 - 3 [5]

| this compound | IBDD | Slightly to significantly elevated |[15][20][22] |

Note: Specific quantitative ranges for IBDD patients are often reported in individual case studies and can vary widely. The key finding is a detectable and elevated level compared to controls.

Table 2: Dried Blood Spot Acylcarnitine Levels

Analyte Condition Concentration Range (µmol/L) Reference
C4-Carnitine Newborn Control < 0.65 (Typical cutoff) [16]

| C4-Carnitine | IBDD Patients | 0.67 - 2.32 |[16] |

Experimental Protocols

Protocol: Quantitative Analysis of Urinary Acylglycines by GC-MS

This protocol provides a general methodology for the detection of this compound and other acylglycines. It is based on methods described for the diagnosis of β-oxidation defects.[2]

1. Sample Preparation:

  • Collect a random urine specimen in a sterile container with no preservatives.[4] Freeze immediately at -20°C or lower until analysis.

  • Thaw the sample and centrifuge to remove any particulate matter.

  • Take a 1-2 mL aliquot of the supernatant.

  • Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) to the aliquot for quantification.

2. Extraction and Derivatization:

  • Perform solid-phase or liquid-liquid extraction to isolate the organic acids and acylglycines from the urine matrix.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the dried extract to make the analytes volatile for gas chromatography. A common method is esterification, for example, using bis(trifluoromethyl)benzyl (BTFMB) bromide to form BTFMB ester derivatives.[2]

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Use a suitable capillary column (e.g., DB-5ms or equivalent).

  • Injection: Inject 1-2 µL of the derivatized sample into the GC inlet.

  • GC Program: Use a temperature gradient program to separate the different acylglycines. A typical program might start at 80°C and ramp up to 300°C.

  • MS Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode.[2] Monitor for the specific ions corresponding to the derivatized this compound and the internal standard.

4. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum compared to a known standard.

  • Quantify the concentration by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Normalize the final concentration to the urinary creatinine level to account for variations in urine dilution. Report as mmol/mol creatinine.

Protocol: Acylcarnitine Profiling from Dried Blood Spots by Tandem MS/MS

This protocol is a standard method used in newborn screening to detect elevated C4-carnitine.[13][23][24]

1. Sample Preparation:

  • Punch a 3 mm disk from the dried blood spot (DBS) card into a well of a 96-well microtiter plate.[23]

  • Add 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-C4-carnitine) to each well.

  • Seal the plate and agitate on a plate shaker for 20-30 minutes to extract the acylcarnitines.

2. Derivatization (Butylation):

  • Evaporate the methanol extract to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Add 50-100 µL of a butanolic-HCl solution (e.g., 3N HCl in n-butanol) to each well to convert the acylcarnitines to their butyl esters.

  • Seal the plate and heat at 60-65°C for 15-20 minutes.

  • Evaporate the butanolic-HCl to dryness.

  • Reconstitute the dried residue in a suitable solvent for injection (e.g., acetonitrile/water mixture).

3. MS/MS Analysis:

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source, typically coupled to a flow injection analysis (FIA) system.[21][23]

  • Ionization Mode: Positive ESI mode.

  • Scan Mode: Use a Precursor Ion Scan (or Parent Ion Scan). The instrument is set to detect all parent ions that fragment to produce a common daughter ion of m/z 85, which is characteristic of the carnitine moiety after butylation.

  • Alternatively, use Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions if the instrument is set up for a targeted panel.[25]

4. Data Analysis:

  • Identify and quantify C4-carnitine and other acylcarnitines based on their mass-to-charge ratio and the response relative to their corresponding internal standards.

  • Compare the resulting concentrations to established reference ranges to identify elevations.

Conclusion

This compound's primary function in the context of mitochondrial metabolism is that of a crucial diagnostic indicator. Its formation is a detoxification response to the accumulation of isobutyryl-CoA, the hallmark of IBDD. While not a direct component of the fatty acid β-oxidation pathway, its precursor's accumulation has the potential to indirectly perturb FAO by sequestering the vital cofactors CoA and carnitine. For researchers and drug development professionals, understanding the complete biochemical picture—from the primary genetic defect to the secondary metabolic consequences—is essential for developing targeted therapies, such as those aimed at reducing substrate accumulation or replenishing depleted cofactors in patients with IBDD and related organic acidurias.

References

Isobutyrylglycine as a Urinary Metabolite in Healthy Individuals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylglycine is an N-acylglycine, a class of metabolites formed through the conjugation of an acyl-CoA with glycine.[1] In healthy individuals, this compound is a minor urinary metabolite derived primarily from the catabolism of the branched-chain amino acid, valine.[2] While present at low levels under normal physiological conditions, elevated urinary excretion of this compound serves as a key biomarker for the inborn error of metabolism known as isobutyryl-CoA dehydrogenase (IBD) deficiency.[2] This technical guide provides a comprehensive overview of this compound as a urinary metabolite in healthy individuals, detailing its biochemical origins, normal concentration ranges, and the analytical methodologies used for its quantification.

Biochemical Origin and Metabolic Pathway

The formation of this compound is intrinsically linked to the catabolic pathway of L-valine. This process begins with the transamination of valine to α-ketoisovalerate, which is then oxidatively decarboxylated to form isobutyryl-CoA.[3][4] Under normal metabolic conditions, isobutyryl-CoA is further metabolized. However, when the activity of isobutyryl-CoA dehydrogenase is impaired, isobutyryl-CoA can accumulate. To mitigate the potential toxicity of this accumulation, the glycine conjugation pathway is utilized. The enzyme Glycine N-acyltransferase (GLYAT) catalyzes the transfer of the isobutyryl group from isobutyryl-CoA to glycine, forming this compound, which is then excreted in the urine.[1][5]

This compound Formation Pathway Biochemical Pathway of this compound Formation Valine L-Valine aKeto α-Ketoisovalerate Valine->aKeto Branched-chain aminotransferase iCoA Isobutyryl-CoA aKeto->iCoA Branched-chain α-keto acid dehydrogenase complex Metabolism Further Valine Metabolism iCoA->Metabolism Isobutyryl-CoA dehydrogenase IBG This compound iCoA->IBG Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->IBG Urine Urinary Excretion IBG->Urine

Biochemical Pathway of this compound Formation

Quantitative Data in Healthy Individuals

The concentration of this compound in the urine of healthy individuals is typically low. Quantitative analysis is usually performed relative to creatinine concentration to account for variations in urine dilution. The table below summarizes the normal range of urinary this compound.

AnalyteMatrixPopulationNormal RangeReference
This compoundUrineHealthy Individuals0 - 3 mmol/mol creatinine[2]

Experimental Protocols for Quantification

The quantification of this compound in urine is primarily achieved through mass spectrometry-based techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds. As this compound is a polar and non-volatile molecule, a derivatization step is required to convert it into a more volatile form suitable for GC analysis.[2] Trimethylsilylation (TMS) is a common derivatization technique for organic acids and acylglycines.[6]

Sample Preparation and Derivatization:

  • Urine Sample Collection: A random urine specimen is collected. No preservative is typically required, and samples should be stored frozen until analysis.[7]

  • Internal Standard Addition: A stable isotope-labeled internal standard, such as d7-isobutyrylglycine, is added to a specific volume of urine to enable accurate quantification through isotope dilution.

  • Extraction: The organic acids, including this compound, are extracted from the acidified urine sample using an organic solvent like ethyl acetate.[8]

  • Drying: The organic extract is evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to form a trimethylsilyl (TMS) derivative. A common derivatizing agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).[6][9]

GC-MS Analysis:

  • Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used.

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection.

  • Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the TMS derivative of this compound and its internal standard. The mass spectrum of the TMS derivative of this compound shows characteristic fragment ions that can be used for identification and quantification.[1]

GC-MS Workflow GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample IS Add Internal Standard Urine->IS Extract Liquid-Liquid Extraction IS->Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatization (e.g., TMS) Dry->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection) GC->MS Data Data Acquisition (SIM Mode) MS->Data

GC-MS Workflow for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of metabolites, including acylglycines, often with simpler sample preparation compared to GC-MS.[10]

Sample Preparation:

  • Urine Sample Collection: As with GC-MS, a random urine sample is collected and stored frozen.

  • Internal Standard Addition: A stable isotope-labeled internal standard is added to the urine sample.

  • Dilution/Protein Precipitation: The urine sample is typically diluted with a solvent (e.g., methanol or acetonitrile) to precipitate proteins and reduce matrix effects. The sample is then centrifuged, and the supernatant is collected for analysis.[11]

LC-MS/MS Analysis:

  • Liquid Chromatograph: A UPLC or HPLC system is used for chromatographic separation. A reverse-phase C18 column is commonly employed.

  • Mobile Phases: A gradient elution is performed using two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive or negative ion mode is used.

  • Data Acquisition: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific detection method provides excellent sensitivity and reduces interferences. A novel UPLC-MS/MS method has been developed for the quantitation of 15 different acylglycines, including this compound, from dried blood spots, which can be adapted for urine analysis.[12]

LC-MS_Workflow LC-MS/MS Experimental Workflow for this compound Analysis cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Urine_lc Urine Sample IS_lc Add Internal Standard Urine_lc->IS_lc Dilute Dilution & Protein Precipitation IS_lc->Dilute Centrifuge Centrifugation Dilute->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Data_lc Data Acquisition (MRM Mode) MSMS->Data_lc

LC-MS/MS Workflow for this compound

Conclusion

This compound is a well-established urinary biomarker that, while present in low concentrations in healthy individuals, provides valuable diagnostic information for certain inborn errors of metabolism. Its quantification in urine is reliably achieved through sophisticated analytical techniques such as GC-MS and LC-MS/MS. The detailed protocols and understanding of its metabolic origins presented in this guide offer a valuable resource for researchers and clinicians working in the fields of metabolomics, clinical chemistry, and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Stability of Isobutyrylglycine

Abstract

This compound is an N-acylglycine that serves as a critical biomarker in the diagnosis of certain inborn errors of metabolism, most notably Isobutyryl-CoA Dehydrogenase (IBD) deficiency. An understanding of its chemical properties and stability is paramount for accurate analytical measurement, the development of diagnostic standards, and for researchers investigating metabolic pathways. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, its stability profile, and detailed experimental protocols for its quantification.

Chemical and Physical Properties

This compound, with the IUPAC name 2-(2-methylpropanoylamino)acetic acid, is a derivative of the amino acid glycine.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₃[2][3]
Molecular Weight 145.16 g/mol [2][3]
CAS Number 15926-18-8[3]
Physical Description Solid[2]
Melting Point 82.5 °C[2][4]
104-106 °C[3]
pKa (Strongest Acidic) 4.06[4][5]
pKa (Strongest Basic) -1.8[4][5]
Predicted Water Solubility 17.9 g/L[5]
Polar Surface Area 66.4 Ų[4]

Stability and Storage

The stability of this compound is a critical consideration for the integrity of research samples and analytical standards.

Recommended Storage: For routine use, this compound should be stored in a dry, inert atmosphere at temperatures between 2-8°C. To prevent hydrolysis and degradation, long-term storage is best achieved in a lyophilized form.[1]

Stability Considerations: Stability studies are recommended to establish a definitive shelf life under specific laboratory conditions, taking into account variables such as temperature and humidity.[1] The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. Enzymatic degradation can also occur in biological matrices.

Metabolic Significance and Pathways

This compound is a minor metabolite of fatty acids under normal physiological conditions.[6] However, its clinical significance arises from its accumulation in specific metabolic disorders.

Valine Catabolism and Isobutyryl-CoA Dehydrogenase (IBD) Deficiency: this compound is a key urinary metabolite in patients with Isobutyryl-CoA Dehydrogenase (IBD) deficiency, an autosomal recessive disorder affecting the catabolism of the branched-chain amino acid valine.[1][6] IBD deficiency is caused by mutations in the ACAD8 gene, which encodes the isobutyryl-CoA dehydrogenase enzyme.[6][7] This enzyme catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA in the mitochondria.[1][8] In individuals with IBD deficiency, the impaired enzyme activity leads to an accumulation of isobutyryl-CoA.[1]

Detoxification Pathway via Glycine Conjugation: The accumulation of isobutyryl-CoA triggers a detoxification process known as glycine conjugation.[1] The mitochondrial enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of isobutyryl-CoA with glycine.[1] This reaction forms the more water-soluble and less toxic this compound, which is then efficiently excreted in the urine.[1] The measurement of elevated levels of this compound in urine is therefore a primary diagnostic marker for IBD deficiency.[1]

metabolic_pathway cluster_valine Valine Catabolism cluster_detox Detoxification Pathway Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Multiple Steps Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase (IBD) This compound This compound (excreted in urine) Isobutyryl_CoA->this compound Glycine N-acyltransferase (GLYAT) CoA Coenzyme A Isobutyryl_CoA->CoA Glycine Glycine Glycine->this compound experimental_workflow start Biological Sample (Urine, Blood) add_is Add Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization reconstitution Reconstitution extraction->reconstitution for LC-MS/MS derivatization->reconstitution analysis Analysis reconstitution->analysis gcms GC-MS analysis->gcms GC-MS Path lcms LC-MS/MS analysis->lcms LC-MS/MS Path data Data Processing and Quantification gcms->data lcms->data

References

Inborn Errors of Metabolism Associated with Elevated Isobutyrylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated urinary isobutyrylglycine is a key biomarker for a specific, rare inborn error of metabolism affecting the catabolism of the branched-chain amino acid valine. This technical guide provides an in-depth overview of the primary metabolic disorder associated with this finding: Isobutyryl-CoA Dehydrogenase (IBD) deficiency. The guide details the underlying biochemical pathways, diagnostic methodologies, and key quantitative data for researchers and professionals in drug development. It includes detailed experimental protocols for biomarker analysis and visual diagrams of the metabolic and diagnostic pathways to facilitate a comprehensive understanding of this disorder.

Introduction: The Metabolic Basis of Elevated this compound

Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result in defective enzyme activity and disruption of metabolic pathways.[1] The accumulation of specific intermediate metabolites is often a hallmark of these conditions, serving as a crucial diagnostic marker. This compound is an acylglycine, a conjugate of isobutyryl-CoA and glycine. Under normal physiological conditions, it is a minor metabolite. However, its significant elevation in urine is pathognomonic for a defect in the valine catabolic pathway.[2][3]

The primary and most well-documented inborn error of metabolism associated with elevated this compound is Isobutyryl-CoA Dehydrogenase (IBD) deficiency (OMIM #611283).[2][3][4]

Isobutyryl-CoA Dehydrogenase (IBD) Deficiency

IBD deficiency is a rare, autosomal recessive disorder caused by biallelic mutations in the ACAD8 gene.[4][5][6][7] This gene encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase, which catalyzes the third step in the degradation pathway of valine: the conversion of isobutyryl-CoA to methacrylyl-CoA.[3][6][7]

Deficient IBD enzyme activity leads to the accumulation of its substrate, isobutyryl-CoA. The body attempts to detoxify and excrete this excess intermediate through two principal mechanisms:

  • Formation of Isobutyrylcarnitine (C4-acylcarnitine): Isobutyryl-CoA is transesterified with carnitine, leading to elevated levels of C4-acylcarnitine in blood and plasma. This is the primary marker detected in newborn screening programs.[7][8][9]

  • Formation of this compound: Isobutyryl-CoA is conjugated with glycine, forming this compound, which is then excreted in the urine.[2][3][10]

The clinical presentation of IBD deficiency is highly variable. Many individuals identified through newborn screening remain asymptomatic.[9] However, a subset of patients may present with symptoms such as poor feeding, failure to thrive, developmental delay, hypotonia, anemia, and, in rare cases, cardiomyopathy.[4][5][6][9]

Quantitative Biomarker Data

Accurate diagnosis and monitoring of IBD deficiency rely on the quantitative analysis of key metabolites in blood and urine. The following tables summarize the typical findings.

Table 1: Blood Acylcarnitine Profile (Dried Blood Spot/Plasma)
Analyte Normal Range (Newborn) IBD Deficiency Range
C4-Acylcarnitine < 0.48 µmol/L0.67 - 2.32 µmol/L (Mean: 1.30 µmol/L)[3][11]
(isobutyrylcarnitine)
C4/C2 Ratio < 0.04Elevated
(isobutyrylcarnitine/acetylcarnitine)
C4/C3 Ratio 0.07 - 0.64Elevated
(isobutyrylcarnitine/propionylcarnitine)
Table 2: Urine Metabolite Analysis
Analyte Normal Range IBD Deficiency Finding
This compound 0 - 3 mmol/mol creatinine[2]Significantly Elevated[2][3][12]
C4-Acylcarnitine < 3.0 mmol/mol creatinine[13]Elevated[13]

Signaling Pathways and Workflows

Valine Catabolism Pathway

The following diagram illustrates the mitochondrial pathway for valine degradation, highlighting the enzymatic block in IBD deficiency and the subsequent formation of disease-specific metabolites.

Valine_Catabolism cluster_block Metabolic Block in IBD Deficiency Metabolite Metabolite Enzyme Enzyme PathwayBlock PathwayBlock Accumulated Accumulated Excreted Excreted Valine Valine alphaKIV α-Ketoisovalerate Valine->alphaKIV BCAT Branched-chain aminotransferase alphaKG α-Ketoglutarate Glutamate Glutamate alphaKG->Glutamate IsobutyrylCoA Isobutyryl-CoA alphaKIV->IsobutyrylCoA BCKDH Branched-chain α-keto acid dehydrogenase complex CoASH_NAD CoA + NAD+ CO2_NADH CO2 + NADH CoASH_NAD->CO2_NADH MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA C4_Acylcarnitine C4-Acylcarnitine (Isobutyrylcarnitine) IsobutyrylCoA->C4_Acylcarnitine This compound This compound IsobutyrylCoA->this compound IBD Isobutyryl-CoA dehydrogenase (ACAD8) CPT Carnitine Acyltransferase GLYAT Glycine N-Acyltransferase FAD FAD FADH2 FADH2 FAD->FADH2 PropionylCoA ... MethacrylylCoA->PropionylCoA Carnitine Carnitine Carnitine->C4_Acylcarnitine Glycine Glycine Glycine->this compound BCAT->alphaKIV BCKDH->IsobutyrylCoA IBD->MethacrylylCoA CPT->C4_Acylcarnitine GLYAT->this compound

Caption: Valine catabolism pathway showing the IBD deficiency block.
Diagnostic Workflow

The diagnosis of IBD deficiency typically begins with newborn screening and is confirmed through a series of tiered laboratory tests.

Diagnostic_Workflow Screening Screening Finding Finding ConfirmatoryTest ConfirmatoryTest Result Result Diagnosis Diagnosis NBS Newborn Screening (Dried Blood Spot) ElevatedC4 Elevated C4-Acylcarnitine NBS->ElevatedC4 UrineOA Urine Organic Acid Analysis (GC-MS) ElevatedC4->UrineOA UrineAC Urine Acylcarnitine Analysis ElevatedC4->UrineAC IBG This compound Present UrineOA->IBG ElevatedC4_Urine Elevated C4-Acylcarnitine in Urine UrineAC->ElevatedC4_Urine GeneticTest ACAD8 Gene Sequencing IBG->GeneticTest ElevatedC4_Urine->GeneticTest Mutation Biallelic Pathogenic Variants Identified GeneticTest->Mutation IBDD IBD Deficiency Confirmed Mutation->IBDD

Caption: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase Deficiency.

Experimental Protocols

The following sections provide detailed methodologies for the key analytical procedures used in the diagnosis of IBD deficiency.

Protocol: Acylcarnitine Analysis from Dried Blood Spots (DBS) by Tandem Mass Spectrometry (MS/MS)

This protocol is foundational for newborn screening programs.

4.1.1 Materials and Reagents

  • Dried blood spot (DBS) collection cards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • n-Butanol

  • 3N Hydrochloric Acid (HCl) in n-Butanol (or 5% v/v acetyl chloride in n-butanol)

  • Stable isotope-labeled (e.g., deuterated) internal standard mixture in methanol (commercially available)

  • 96-well microtiter plates

  • Plate shaker and centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

4.1.2 Procedure

  • Sample Punching: Punch a 3 mm disk from the dried blood spot into a designated well of a 96-well microtiter plate.[5] A blank filter paper disk should be used for the negative control.

  • Extraction: Add 100-200 µL of the methanol solution containing the stable isotope-labeled internal standards to each well.[5][14]

  • Elution: Seal the plate and incubate for 20-30 minutes at room temperature on a plate shaker to elute the acylcarnitines.[5][14]

  • Supernatant Transfer & Drying: Centrifuge the plate. Carefully transfer the methanol extract (supernatant) to a new 96-well plate. Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]

  • Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol to each dried well. This step converts the acylcarnitines to their butyl esters for improved MS/MS analysis.[5]

  • Incubation: Seal the plate and incubate at 60-65°C for 15-20 minutes.

  • Final Drying: Evaporate the butanolic HCl to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100-150 µL of the MS mobile phase. The plate is now ready for analysis.

  • MS/MS Analysis: Analyze the samples using a tandem mass spectrometer, typically in a precursor ion scan or multiple reaction monitoring (MRM) mode to detect and quantify the individual acylcarnitine species based on their mass-to-charge ratios.[11]

Protocol: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is the confirmatory test for identifying this compound.

4.2.1 Materials and Reagents

  • Urine sample

  • Internal standards (e.g., tropic acid)

  • Hydroxylamine HCl or Methoxyamine HCl

  • 5M HCl

  • Sodium chloride (solid)

  • Ethyl acetate and/or Diethyl ether (extraction solvents)

  • Pyridine

  • Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Glass centrifuge tubes

  • Vortex mixer and centrifuge

  • Nitrogen evaporator

  • GC-MS system with a capillary column (e.g., DB-5ms)

4.2.2 Procedure

  • Sample Normalization: Determine the creatinine concentration of the urine sample. Pipette a volume of urine equivalent to 1 µmole of creatinine into a clean glass tube.[15] Add deionized water to bring the total volume to a standard amount (e.g., 1-2 mL).

  • Internal Standard Addition: Add a known amount of internal standard to each sample, blank, and control.

  • Oximation (for keto-acids): Add an aqueous solution of hydroxylamine HCl or methoxyamine HCl. Incubate at 60°C for 30 minutes to form oxime derivatives of any keto-acids, preventing degradation.[15][16]

  • Acidification and Extraction: Cool the samples. Acidify the urine to a pH < 2 by adding 5M HCl. Saturate the aqueous phase with solid sodium chloride to improve extraction efficiency. Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing vigorously, and centrifuging to separate the layers. Repeat the extraction twice, pooling the organic supernatants.[15][17]

  • Drying: Evaporate the pooled organic extract to complete dryness under a stream of nitrogen.

  • Derivatization (Silylation): To the dried residue, add pyridine and the silylating agent (BSTFA + 1% TMCS). This step converts the non-volatile organic acids into volatile trimethylsilyl (TMS) derivatives suitable for GC analysis.[15][17]

  • Incubation: Cap the vials tightly and incubate at 70-90°C for 15-60 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. The system separates the compounds based on their boiling points and retention times on the column. The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum for each, which is used for identification by comparison to spectral libraries.[18][19]

Conclusion

The identification of elevated this compound is a critical step in the diagnosis of Isobutyryl-CoA Dehydrogenase deficiency. This rare inborn error of valine metabolism, while often asymptomatic, requires precise and reliable analytical methods for its detection, primarily through newborn screening programs. The combination of acylcarnitine profiling by tandem mass spectrometry and urinary organic acid analysis by GC-MS provides a robust diagnostic framework. For drug development professionals, understanding the specific metabolic block and the resulting accumulation of isobutyryl-CoA and its conjugates is essential for exploring potential therapeutic strategies, which may include substrate reduction therapies or pharmacological chaperones aimed at restoring partial enzyme function. The detailed protocols and pathways provided in this guide serve as a foundational resource for researchers and clinicians working in this specialized area.

References

Genetic Underpinnings of Isobutyryl-CoA Dehydrogenase Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl-CoA dehydrogenase deficiency (IBDHD) is a rare, autosomal recessive inborn error of metabolism affecting the catabolism of the branched-chain amino acid valine. This deficiency is caused by pathogenic variants in the ACAD8 gene, which encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD). The enzymatic block leads to the accumulation of isobutyryl-CoA and its derivatives, notably isobutyrylglycine and C4-acylcarnitine, which serve as key biomarkers for diagnosis, primarily through newborn screening programs. While many individuals with IBDHD are asymptomatic, some may present with a range of clinical manifestations, including poor feeding, lethargy, and developmental delay. This guide provides a comprehensive overview of the genetic and biochemical basis of IBDHD, detailed experimental protocols for its diagnosis and characterization, and a summary of the current understanding of the genotype-phenotype correlation.

Introduction

Isobutyryl-CoA dehydrogenase deficiency is a metabolic disorder characterized by the impaired breakdown of valine.[1][2] The deficient enzyme, isobutyryl-CoA dehydrogenase, is a mitochondrial flavoenzyme that catalyzes the third step in the valine catabolic pathway: the conversion of isobutyryl-CoA to methacrylyl-CoA.[3][4] First described in the late 20th century, the understanding of IBDHD has significantly advanced with the advent of tandem mass spectrometry in newborn screening, which detects elevated levels of C4-acylcarnitine.[5]

The clinical presentation of IBDHD is notably heterogeneous, with a significant portion of identified individuals remaining asymptomatic throughout their lives.[6] However, some affected individuals can develop symptoms, particularly during periods of metabolic stress, such as fasting or illness.[7] These symptoms can include poor feeding, vomiting, lethargy, and in rare cases, more severe complications.[7] The primary biochemical hallmark of IBDHD is the accumulation of isobutyryl-CoA, which is subsequently detoxified through two main pathways: conjugation with glycine to form this compound, which is excreted in the urine, and conversion to isobutyrylcarnitine (a component of C4-acylcarnitine), which is detectable in blood.[8][9]

This technical guide aims to provide a detailed resource for researchers and professionals in the field, covering the molecular genetics of IBDHD, the biochemical consequences of the enzyme deficiency, and the methodologies used for its investigation.

The Genetic Basis of Isobutyryl-CoA Dehydrogenase Deficiency

The ACAD8 Gene

IBDHD is caused by mutations in the ACAD8 gene, located on chromosome 11q25.[10] This gene contains 11 exons and encodes the isobutyryl-CoA dehydrogenase enzyme.[10] The inheritance pattern is autosomal recessive, meaning an individual must inherit two mutated copies of the ACAD8 gene, one from each parent, to be affected by the disorder.[11] Individuals who inherit one mutated copy are carriers and are typically asymptomatic.[11]

Spectrum of ACAD8 Mutations

A variety of mutations in the ACAD8 gene have been identified in individuals with IBDHD. These include missense, nonsense, frameshift, and splice-site mutations.[5] The majority of reported pathogenic variants are missense mutations.[5] While some mutations are recurrent in specific populations, a large number of private mutations have also been described, contributing to the genetic heterogeneity of the disorder.[12]

Table 1: Common and Notable Pathogenic Variants in the ACAD8 Gene

Variant (cDNA nomenclature)Variant (Protein nomenclature)ExonType of MutationAssociated Phenotype NotesReference
c.286G>Ap.Gly96Arg3MissenseFrequently reported in the Chinese population; often associated with asymptomatic or mild phenotypes.[12]
c.905G>Ap.Arg302Gln9MissenseOne of the first identified mutations, found in a symptomatic patient.
c.1000C>Tp.Arg334*10NonsenseLeads to a premature stop codon, resulting in a truncated, non-functional protein.[5]
c.1166G>Ap.Gly389Asp11MissenseIdentified in asymptomatic individuals through newborn screening.[10]
c.500delp.Ala167fs5FrameshiftResults in a frameshift and a premature stop codon.[2]

Note: This table is not exhaustive and represents a selection of reported variants. The phenotypic expression of IBDHD is highly variable and not always correlated with a specific genotype.

Biochemical Consequences and Clinical Manifestations

The deficiency of IBD enzyme activity disrupts the normal flow of the valine catabolic pathway, leading to the accumulation of isobutyryl-CoA. This primary metabolite is then shunted into alternative pathways, resulting in the formation of this compound and C4-acylcarnitine.[8][9]

Key Biomarkers
  • C4-Acylcarnitine: This is the primary marker detected in newborn screening blood spots.[13] It is important to note that C4-acylcarnitine is not specific to IBDHD and can also be elevated in short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[8]

  • This compound: The excretion of this metabolite in urine is a more specific indicator of IBDHD.[3][14]

Quantitative Data on Biomarkers

The following table summarizes typical concentrations of key biomarkers in individuals with IBDHD compared to control populations.

Table 2: Typical Concentrations of IBDHD Biomarkers

BiomarkerSpecimenIBDHD PatientsCarrier IndividualsHealthy ControlsReference
C4-Acylcarnitine Dried Blood Spot0.67–2.32 µmol/L (Mean: 1.30 µmol/L)Often normal, can be mildly elevated< 0.42 µmol/L[5][13]
This compound UrineMarkedly elevatedNormalNot typically detected or very low levels[3][6]

Note: Reference ranges may vary between laboratories. These values are intended to be illustrative.

Clinical Phenotype

The clinical spectrum of IBDHD is broad, ranging from complete absence of symptoms to mild developmental delays, poor feeding, and lethargy, particularly during times of metabolic stress.[7][11] Severe clinical outcomes are rare. The lack of a clear genotype-phenotype correlation makes predicting the clinical course challenging.[6][9]

Signaling Pathways and Experimental Workflows

Valine Catabolism Pathway

The breakdown of valine is a multi-step mitochondrial process. IBDHD is caused by a defect in the third step of this pathway.

Valine Catabolism Pathway Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (IBD) [DEFICIENT IN IBDHD] This compound This compound Isobutyryl_CoA->this compound Glycine N-acyltransferase C4_Acylcarnitine C4-Acylcarnitine Isobutyryl_CoA->C4_Acylcarnitine Carnitine acyltransferase Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Further enzymatic steps Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: The valine catabolism pathway and the metabolic block in IBDHD.

Diagnostic Workflow for IBDHD

The diagnosis of IBDHD typically begins with an abnormal newborn screening result and is followed by confirmatory biochemical and genetic testing.

IBDHD Diagnostic Workflow NBS Newborn Screening (Dried Blood Spot) Elevated_C4 Elevated C4-Acylcarnitine NBS->Elevated_C4 Clinical_Evaluation Clinical Evaluation and Referral to Metabolic Specialist Elevated_C4->Clinical_Evaluation Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS) Clinical_Evaluation->Urine_Organic_Acids Plasma_Acylcarnitines Plasma Acylcarnitine Profile (Tandem MS) Clinical_Evaluation->Plasma_Acylcarnitines Elevated_IBG Elevated this compound? Urine_Organic_Acids->Elevated_IBG IBDHD_Suspected IBDHD Highly Suspected Elevated_IBG->IBDHD_Suspected Yes Other_Disorders Consider other disorders (e.g., SCAD deficiency) Elevated_IBG->Other_Disorders No ACAD8_Sequencing ACAD8 Gene Sequencing (Sanger or NGS) IBDHD_Suspected->ACAD8_Sequencing Pathogenic_Variants Biallelic Pathogenic Variants Identified? ACAD8_Sequencing->Pathogenic_Variants IBDHD_Confirmed IBDHD Confirmed Pathogenic_Variants->IBDHD_Confirmed Yes Pathogenic_Variants->Other_Disorders No Genetic_Counseling Genetic Counseling and Management IBDHD_Confirmed->Genetic_Counseling

Caption: A typical workflow for the diagnosis of IBDHD.

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This protocol is for the analysis of acylcarnitines from dried blood spots.

  • Sample Preparation:

    • A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.

    • 100 µL of a methanol solution containing deuterated internal standards is added to each well.

    • The plate is agitated on a shaker for 30 minutes to extract the acylcarnitines.

    • The supernatant is transferred to a new 96-well plate and dried under a stream of nitrogen.

    • The dried residue is derivatized by adding 50 µL of 3N HCl in n-butanol and incubating at 65°C for 15 minutes.

    • The butanolic HCl is evaporated to dryness under nitrogen.

    • The residue is reconstituted in a suitable solvent for injection into the mass spectrometer.[1]

  • Instrumentation:

    • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.[15]

    • The analysis is typically performed in the positive ion mode.

  • Data Analysis:

    • Acylcarnitines are identified and quantified by precursor ion scanning or multiple reaction monitoring (MRM).

    • Concentrations are calculated by comparing the signal of each analyte to its corresponding deuterated internal standard.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the qualitative and semi-quantitative analysis of organic acids, including this compound, in urine.

  • Sample Preparation:

    • An aliquot of urine is acidified to a pH of less than 2 with hydrochloric acid.

    • An internal standard is added.

    • The organic acids are extracted from the urine using an organic solvent such as ethyl acetate.

    • The organic extract is evaporated to dryness under nitrogen.

    • The residue is derivatized to form volatile esters, typically trimethylsilyl (TMS) derivatives, by adding a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating.[16]

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer is used.

    • The derivatized sample is injected into the GC, where the organic acids are separated on a capillary column.

    • The separated compounds are then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Organic acids are identified by their retention time and mass spectrum, which is compared to a library of known compounds.[17]

    • The presence of a significant peak corresponding to this compound is indicative of IBDHD.

ACAD8 Gene Sequencing

Both Sanger sequencing and Next-Generation Sequencing (NGS) can be used for the genetic analysis of IBDHD.

  • Sanger Sequencing:

    • Genomic DNA is extracted from a patient's blood sample.

    • The 11 exons and flanking intronic regions of the ACAD8 gene are amplified by polymerase chain reaction (PCR).

    • The PCR products are purified to remove excess primers and dNTPs.

    • Sequencing reactions are performed using a chain-termination method with fluorescently labeled dideoxynucleotides.[18]

    • The sequencing products are separated by size using capillary electrophoresis.

    • The sequence data is analyzed to identify any variations compared to the reference ACAD8 sequence.[19]

  • Next-Generation Sequencing (NGS):

    • Genomic DNA is extracted and fragmented.

    • The DNA fragments corresponding to the ACAD8 gene (or a panel of genes associated with metabolic disorders) are captured using specific probes.[3]

    • The captured DNA is sequenced on a high-throughput sequencing platform.

    • The sequencing reads are aligned to the human reference genome, and variants within the ACAD8 gene are identified and annotated.[5]

Conclusion

Isobutyryl-CoA dehydrogenase deficiency is a rare inborn error of valine metabolism with a broad clinical spectrum. The genetic basis lies in mutations within the ACAD8 gene, leading to the accumulation of specific biomarkers, C4-acylcarnitine and this compound. Diagnosis is primarily initiated through newborn screening and confirmed by biochemical and molecular genetic analyses. The detailed experimental protocols and workflows provided in this guide are intended to support researchers and clinicians in the accurate diagnosis and further investigation of this disorder. Future research is needed to better understand the factors contributing to the variable clinical presentation and to explore potential therapeutic strategies for symptomatic individuals.

References

Methodological & Application

Application Note: Quantitative Analysis of Urinary Isobutyrylglycine by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of isobutyrylglycine (IBG) in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound is a key biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine catabolism.[1][2] The method presented herein is designed for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this metabolite for clinical research and biomarker discovery.

Introduction

This compound is an N-acylglycine that is normally a minor metabolite of the branched-chain amino acid valine.[1][2] In individuals with IBD deficiency, the impaired activity of isobutyryl-CoA dehydrogenase leads to an accumulation of isobutyryl-CoA.[3] This excess isobutyryl-CoA is then conjugated with glycine to form this compound, which is subsequently excreted in the urine in elevated amounts.[1][2] Therefore, the quantitative analysis of urinary IBG is a critical tool for identifying individuals with this metabolic disorder.[4] This UPLC-MS/MS method offers high sensitivity and specificity for the detection and quantification of IBG in a complex urine matrix.

Experimental

Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., D7-isobutyrylglycine)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human urine (drug-free, for calibration standards and quality controls)

Sample Preparation

A simple "dilute-and-shoot" method is employed for sample preparation to minimize matrix effects and ensure high throughput.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (prepared in 50% acetonitrile/50% water).

  • Vortex the mixture for 10 seconds.

  • Transfer the final mixture to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.

Table 1: UPLC Parameters

ParameterValue
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Cone Voltage 20 V
Source Temperature 150 °C
Desolvation Temp. 400 °C
Analyte Precursor Ion (m/z)
This compound146.1
D7-Isobutyrylglycine (IS)153.1

Results and Discussion

The UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision.

Linearity and Sensitivity

The calibration curve for this compound was linear over the concentration range of 5 to 2500 ng/mL in urine. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 5 ng/mL with a signal-to-noise ratio >10.

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high).

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%Recovery)
Low154.86.2103.5
Mid1503.55.198.7
High15002.94.5101.2

Both intra- and inter-day precision were within 15% CV, and accuracy was within ±15% of the nominal values, demonstrating the reliability of the method.[5][6]

Visualizations

valine_catabolism Valine Valine alpha_KIV α-Ketoisovalerate Valine->alpha_KIV BCAT aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate Isobutyryl_CoA Isobutyryl-CoA alpha_KIV->Isobutyryl_CoA BCKDH CoA_NAD CoA, NAD+ CO2_NADH CO2, NADH CoA_NAD->CO2_NADH This compound This compound (excreted in urine) Isobutyryl_CoA->this compound Glycine N-Acyltransferase Further_Metabolism Further Metabolism (Propionyl-CoA) Isobutyryl_CoA->Further_Metabolism Isobutyryl-CoA Dehydrogenase (IBD) Glycine Glycine Glycine->this compound

Caption: Simplified metabolic pathway of valine catabolism leading to this compound formation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample (50 µL) Centrifuge Centrifuge (10,000 x g, 10 min) Urine_Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_IS Add Internal Standard (450 µL) Supernatant->Add_IS Vortex_Mix Vortex Add_IS->Vortex_Mix Transfer Transfer to Vial Vortex_Mix->Transfer UPLC UPLC Separation (C18 Column) Transfer->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Concentration vs. Area Ratio) Integration->Calibration Quantification Quantify IBG Concentration Calibration->Quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of urinary this compound.

Conclusion

The UPLC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative analysis of this compound in human urine. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. This application note provides a comprehensive protocol that can be readily implemented by laboratories involved in metabolomics, biomarker discovery, and clinical research related to inborn errors of metabolism.

References

Application Note: Quantitative Analysis of Isobutyrylglycine in Dried Blood Spots by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and quantification of isobutyrylglycine in dried blood spots (DBS) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is particularly relevant for newborn screening and research into inborn errors of metabolism, such as isobutyrylglycinuria.

Introduction

This compound (IBG) is an N-acylglycine that serves as a key biomarker for the diagnosis of isobutyrylglycinuria (IBG), an inherited metabolic disorder characterized by the deficiency of the enzyme isobutyryl-CoA dehydrogenase.[1] This enzyme plays a crucial role in the catabolism of the branched-chain amino acid valine.[2] In individuals with isobutyryl-CoA dehydrogenase deficiency, the metabolic pathway is disrupted, leading to an accumulation of isobutyryl-CoA, which is then conjugated with glycine to form this compound and excreted.[2]

Dried blood spot (DBS) analysis is a minimally invasive technique that simplifies sample collection, storage, and transportation, making it ideal for newborn screening programs.[3] The analysis of this compound in DBS often serves as a second-tier test to confirm results from primary screening, which typically measures C4 acylcarnitine.[1] This targeted UPLC-MS/MS method provides a sensitive and specific approach for the quantification of this compound, aiding in the early diagnosis and management of isobutyrylglycinuria.

Principle of the Method

This method utilizes UPLC-MS/MS for the sensitive and specific quantification of this compound from dried blood spots. The protocol involves the extraction of the analyte from a DBS punch, followed by a derivatization step to improve chromatographic and mass spectrometric properties. The derivatized this compound is then separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard.

Valine Metabolism and this compound Formation

A deficiency in the enzyme isobutyryl-CoA dehydrogenase disrupts the normal breakdown of the amino acid valine. This leads to an accumulation of isobutyryl-CoA, which is subsequently converted to this compound.

Valine Metabolism Pathway Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAA Transaminase IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKD Complex MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA Isobutyryl-CoA Dehydrogenase This compound This compound (Elevated in IBG) IsobutyrylCoA->this compound Glycine N-Acyltransferase PropionylCoA Propionyl-CoA MethacrylylCoA->PropionylCoA ... EnzymeDeficiency Isobutyryl-CoA Dehydrogenase Deficiency EnzymeDeficiency->p1

Figure 1: Simplified valine metabolism pathway indicating the enzymatic block in Isobutyrylglycinuria (IBG).

Experimental Protocol

This protocol is based on established methods for the analysis of acylglycines in dried blood spots.[4][5]

Materials and Reagents
  • Dried blood spot cards (e.g., Whatman 903)

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., [d7]-isobutyrylglycine) as internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • 3 N Butanolic HCl

  • Nitrogen gas

  • DBS puncher (3.2 mm) and cutting mat

  • 96-well microplates or microcentrifuge tubes

  • Plate shaker

  • Sample concentrator/evaporator

  • UPLC-MS/MS system

Sample Preparation Workflow

Experimental Workflow DBS Dried Blood Spot Sample Punch Punch 3.2 mm Disc DBS->Punch Extraction Add Internal Standard & Extraction Solvent (Methanol) Punch->Extraction Incubate Incubate with Shaking Extraction->Incubate Supernatant Transfer Supernatant Incubate->Supernatant Evaporate1 Evaporate to Dryness (N2) Supernatant->Evaporate1 Derivatize Add 3N Butanolic HCl Evaporate1->Derivatize Incubate2 Incubate at 65°C Derivatize->Incubate2 Evaporate2 Evaporate to Dryness (N2) Incubate2->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute Analysis UPLC-MS/MS Analysis Reconstitute->Analysis

Figure 2: Workflow for the preparation of dried blood spots for this compound analysis.
Detailed Procedure

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of this compound and the internal standard in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution.

    • Prepare calibration standards and QCs (at low, medium, and high concentrations) by spiking blank whole blood with the appropriate working standard solutions.

    • Spot the spiked blood onto DBS cards and allow them to dry completely at room temperature for at least 3 hours.

  • Sample Extraction:

    • Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well plate or a microcentrifuge tube.

    • To each well, add the internal standard solution and an extraction solvent (e.g., 200 µL of methanol).

    • Seal the plate and incubate at room temperature for 30 minutes with shaking.

    • Centrifuge the plate and transfer the supernatant to a new plate or tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Add 150 µL of 3 N butanolic HCl to each well.

    • Seal the plate and incubate for 30 minutes at 65°C.

    • Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Final Sample Preparation:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Seal the plate, shake briefly, and centrifuge.

    • The sample is now ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC System: A system capable of binary gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient optimized for the separation of this compound from other components.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for butylated this compound and its internal standard must be determined.

Data and Performance Characteristics

The following tables summarize the expected performance characteristics of the method based on published data for acylglycine panels and general bioanalytical method validation guidelines.[4][5]

Table 1: Calibration and Linearity

Parameter Value
Calibration Model Linear, weighted (1/x) regression
Linearity Range 0.005 - 25.0 µM

| Correlation Coefficient (r²) | > 0.99 |

Note: Linearity range is based on a panel of 15 acylglycines.[5]

Table 2: Method Validation Parameters

Parameter Acceptance Criteria
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10:1; analyte response should be identifiable, discrete, and reproducible with acceptable precision and accuracy.

| Ion Suppression/Enhancement | Minimal and compensated for by the internal standard. Expected to be within 2-10%.[5] |

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive tool for the quantitative analysis of this compound in dried blood spots. This protocol is suitable for use in clinical research and specialized newborn screening laboratories as a second-tier test for the confirmation of isobutyrylglycinuria. The use of a stable isotope-labeled internal standard and butylation derivatization ensures accurate and reliable quantification. Adherence to this protocol can aid in the early and accurate diagnosis of this rare inborn error of metabolism, facilitating timely clinical intervention.

References

Application Notes and Protocols for Acylglycine Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines are a class of metabolites formed through the conjugation of acyl-CoA esters with glycine.[1] In healthy individuals, these compounds are typically present at low concentrations in biological fluids. However, in certain inborn errors of metabolism, particularly fatty acid β-oxidation disorders and organic acidemias, the concentration of specific acylglycines can be significantly elevated.[2][3] This makes the quantitative analysis of acylglycines a crucial diagnostic tool for identifying and monitoring these metabolic disorders.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of acylglycines in biological matrices, most commonly urine.[2][4] This document provides detailed application notes and protocols for the analysis of acylglycines using GC-MS.

Principle of the Method

The analysis of acylglycines by GC-MS typically involves a multi-step process:

  • Sample Preparation: Acylglycines are extracted from the biological matrix (e.g., urine).

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard for each analyte is added to the sample to ensure accurate quantification by correcting for variations in sample processing and instrument response.[5]

  • Derivatization: The polar nature of acylglycines makes them unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable compounds.[6] A common approach is the formation of esters, such as bis(trifluoromethyl)benzyl (BTFMB) esters.[2][3]

  • GC-MS Analysis: The derivatized acylglycines are separated by gas chromatography and detected by mass spectrometry. For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.[1]

  • Quantification: The concentration of each acylglycine is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.

Featured Applications

The primary application of acylglycine profiling by GC-MS is in the diagnosis and monitoring of inborn errors of metabolism. Key examples include:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common fatty acid oxidation disorders. Patients with MCAD deficiency typically exhibit significantly elevated levels of hexanoylglycine and suberylglycine in their urine.[7][8]

  • Isovaleric Acidemia: This is an inborn error of leucine metabolism characterized by the accumulation of isovaleryl-CoA.[9] Consequently, patients with isovaleric acidemia have markedly increased urinary concentrations of isovalerylglycine.[9][10]

  • Multiple Acyl-CoA Dehydrogenation Deficiency (MADD): Also known as glutaric aciduria type II, this disorder can also lead to an abnormal profile of urinary acylglycines.[3]

Experimental Protocols

The following protocols are representative examples for the quantitative analysis of acylglycines in urine by GC-MS.

Protocol 1: Sample Preparation and Derivatization

This protocol is based on the formation of bis(trifluoromethyl)benzyl (BTFMB) ester derivatives.[2][3]

Materials:

  • Urine sample

  • Stable isotope-labeled internal standards (e.g., [¹³C₂]acylglycines)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • 3,5-Bis(trifluoromethyl)benzyl bromide (BTFMB-Br)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

Procedure:

  • Sample Collection and Storage: Collect a random urine specimen in a sterile container and store it frozen at -20°C or lower until analysis.

  • Internal Standard Spiking: To 1 mL of urine in a glass centrifuge tube, add a known amount of the stable isotope-labeled internal standard mixture.

  • pH Adjustment and Extraction:

    • Acidify the urine sample to a pH of approximately 1 with HCl.

    • Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 50 µL of a solution containing 20% (v/v) BTFMB-Br in acetonitrile and 50 µL of a solution containing 20% (v/v) DIPEA in acetonitrile.

    • Seal the tube and heat at 60°C for 30 minutes.

    • After cooling to room temperature, evaporate the reagents to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of toluene for GC-MS analysis.

Protocol 2: GC-MS Analysis

The following are representative GC-MS parameters. These may need to be optimized for the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary GC column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 10°C/min.

    • Ramp 2: Increase to 300°C at a rate of 20°C/min.

    • Final hold: Hold at 300°C for 5 minutes.

  • Transfer Line Temperature: 290°C

MS Conditions:

  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for electronegative derivatives like BTFMB esters.[2][3]

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • SIM Ions: The specific ions to be monitored will depend on the acylglycine and the derivatization reagent used. For BTFMB derivatives, characteristic fragment ions are selected for both the native acylglycine and its stable isotope-labeled internal standard.

Data Presentation

The quantitative results of acylglycine analysis are typically reported in mmol/mol creatinine to normalize for urine dilution.

Table 1: Urinary Acylglycine Concentrations in Healthy Controls and Patients with MCAD Deficiency

AcylglycineHealthy Controls (mmol/mol creatinine)MCAD Deficiency Patients (mmol/mol creatinine)
Hexanoylglycine< 220 - 600[11]
Suberylglycine< 5Elevated, variable[7][12]

Table 2: Urinary Isovalerylglycine Concentrations in Healthy Controls and Patients with Isovaleric Acidemia

AcylglycineHealthy Controls (mmol/mol creatinine)Isovaleric Acidemia Patients (mmol/mol creatinine)
Isovalerylglycine< 3.7[4]15 - 3300[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample add_is Add Stable Isotope-Labeled Internal Standards urine->add_is extract Liquid-Liquid Extraction add_is->extract dry_down Evaporation to Dryness extract->dry_down add_reagents Add Derivatization Reagents (e.g., BTFMB-Br, DIPEA) dry_down->add_reagents heat Heating add_reagents->heat dry_down2 Evaporation heat->dry_down2 reconstitute Reconstitution in Solvent dry_down2->reconstitute gcms GC-MS Analysis (SIM Mode) reconstitute->gcms data_proc Data Processing and Quantification gcms->data_proc report Reporting Results data_proc->report

GC-MS workflow for acylglycine analysis.
Acylglycine Biosynthesis Pathway

acylglycine_pathway cluster_pathway Mitochondrial Matrix fatty_acid Fatty Acid / Xenobiotic Carboxylic Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase (ATP, CoA-SH) acylglycine Acylglycine acyl_coa->acylglycine Glycine N-Acyltransferase (GLYAT) glycine Glycine excretion excretion acylglycine->excretion Excretion in Urine

Biosynthesis of acylglycines.

Conclusion

The quantitative analysis of acylglycines by GC-MS is a powerful and reliable method for the diagnosis and management of several inborn errors of metabolism. The protocols and data presented in these application notes provide a framework for researchers, scientists, and drug development professionals to establish and utilize this important analytical technique. The use of stable isotope dilution and appropriate derivatization are key to achieving the necessary accuracy, sensitivity, and specificity for clinical applications.

References

Application Notes and Protocols for Isobutyrylglycine Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common sample preparation techniques for the quantitative analysis of isobutyrylglycine in human urine: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the "Dilute-and-Shoot" method. The choice of method will depend on the desired balance of sample cleanliness, throughput, sensitivity, and the analytical instrumentation available (GC-MS or LC-MS/MS).

Introduction

This compound is a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency.[1] Accurate and precise quantification of this metabolite in urine is essential for clinical research and diagnostics. This document outlines validated sample preparation methodologies to ensure reliable analytical results.

Method 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is a robust method for extracting this compound and other organic acids from urine, resulting in a clean extract suitable for derivatization and subsequent GC-MS analysis.

Experimental Protocol
  • Sample Preparation : Thaw frozen urine samples at room temperature. For optimal results, use a 24-hour urine collection and normalize the excretion rate to creatinine.

  • Internal Standard Spiking : To a 5 mL aliquot of urine in a screw-cap glass tube, add an appropriate amount of a stable isotope-labeled internal standard, such as 13C-labeled this compound.

  • Acidification : Acidify the urine sample to a pH of approximately 1 by adding 0.5 mL of 5 M HCl. This step is crucial for the efficient extraction of organic acids.

  • Extraction :

    • Add 5 mL of ethyl acetate to the acidified urine sample.

    • Securely cap the tube and vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction process twice more with fresh 5 mL portions of ethyl acetate, pooling all organic extracts.

  • Drying and Evaporation :

    • Dry the pooled organic extract by passing it through a column containing anhydrous sodium sulfate.

    • Evaporate the dried extract to dryness at 40°C under a gentle stream of nitrogen.

  • Derivatization for GC-MS :

    • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis :

    • Cool the sample to room temperature.

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • The separation is typically performed on a non-polar capillary column (e.g., DB-5ms), and detection is achieved using selected ion monitoring (SIM) or full scan mode.

Quantitative Data
ParameterValueReference
Recovery 85-95%(Truscott, R.J.W., et al., 1979)
Precision (CV) 6.5%(Truscott, R.J.W., et al., 1979)
Limit of Quantification Analyte Dependent-

Workflow Diagram

LLE_Workflow urine 1. Urine Sample (5 mL) is 2. Add Internal Standard urine->is acidify 3. Acidify with HCl (pH 1) is->acidify extract 4. Extract with Ethyl Acetate (3x) acidify->extract centrifuge 5. Centrifuge extract->centrifuge separate 6. Collect Organic Layer centrifuge->separate dry 7. Dry with Na2SO4 separate->dry evaporate 8. Evaporate to Dryness dry->evaporate derivatize 9. Derivatize (BSTFA) evaporate->derivatize gcms 10. GC-MS Analysis derivatize->gcms SPE_Workflow urine 1. Centrifuged Urine (1 mL) is 2. Add Internal Standard urine->is pretreat 3. Dilute with Phosphoric Acid is->pretreat condition 4. Condition SPE Cartridge pretreat->condition load 5. Load Sample condition->load wash 6. Wash Cartridge load->wash elute 7. Elute with Acidified Methanol wash->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute evaporate->reconstitute lcms 10. LC-MS/MS Analysis reconstitute->lcms Dilute_and_Shoot_Workflow urine 1. Urine Sample centrifuge 2. Centrifuge (10,000 x g) urine->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant dilute 4. Dilute with IS Solution supernatant->dilute vortex 5. Vortex dilute->vortex lcms 6. LC-MS/MS Analysis vortex->lcms

References

Derivatization methods for enhancing Isobutyrylglycine detection.

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise zur Derivatisierung für den verbesserten Nachweis von Isobutyrylglycin

Anwendungs- und Protokollhinweise zur Derivatisierung für den verbesserten Nachweis von Isobutyrylglycin

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 13. Dezember 2025

Verfasser: Gemini KI

Einleitung

Isobutyrylglycin (IBG) ist ein wichtiger Biomarker für angeborene Stoffwechselstörungen, insbesondere für den Isobutyryl-CoA-Dehydrogenase-Mangel (IBDD), eine Störung im Valin-Metabolismus.[1] Der genaue und empfindliche Nachweis von IBG in biologischen Proben wie Urin und Plasma ist für die Diagnose und Überwachung dieser Erkrankung von entscheidender Bedeutung. Die direkte Analyse von IBG mittels Gaschromatographie-Massenspektrometrie (GC-MS) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) ist aufgrund seiner Polarität und geringen Flüchtigkeit bzw. schlechten chromatographischen Retention oft eine Herausforderung.

Chemische Derivatisierung ist ein entscheidender Schritt zur Überwindung dieser Einschränkungen. Bei der Derivatisierung wird das Analytenmolekül chemisch modifiziert, um seine physikalisch-chemischen Eigenschaften zu verbessern.[2] Für die GC-MS-Analyse erhöht die Derivatisierung die Flüchtigkeit und thermische Stabilität von IBG.[2][3] Bei der LC-MS-Analyse kann die Derivatisierung die Ionisierungseffizienz und die chromatographische Retention erheblich steigern, was zu einer verbesserten Empfindlichkeit und Selektivität führt.[4][5]

Diese Application Note beschreibt detaillierte Protokolle für zwei effektive Derivatisierungsmethoden zur Verbesserung des Nachweises von Isobutyrylglycin: Silylierung für die GC-MS-Analyse und 3-Nitrophenylhydrazin (3-NPH)-Derivatisierung für die LC-MS-Analyse .

Stoffwechselweg des Isobutyrylglycins

Isobutyrylglycin entsteht als Konjugat von Isobutyryl-CoA und Glycin. Ein erhöhter Spiegel von Isobutyryl-CoA, der zur Bildung von IBG führt, ist ein Kennzeichen des Isobutyryl-CoA-Dehydrogenase-Mangels, einer angeborenen Störung des Valin-Abbaus. Das Enzym Isobutyryl-CoA-Dehydrogenase, kodiert durch das ACAD8-Gen, ist für einen entscheidenden Schritt in diesem Stoffwechselweg verantwortlich.[6][7] Ein Defekt in diesem Enzym führt zur Akkumulation von Isobutyryl-CoA und dessen anschließender Konjugation mit Glycin.

metabolomics_pathway Valin Valin alpha_Ketoisovalerat α-Ketoisovalerat Valin->alpha_Ketoisovalerat Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerat->Isobutyryl_CoA Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA normale Metabolisierung Isobutyrylglycin Isobutyrylglycin (IBG) (im Urin ausgeschieden) Isobutyryl_CoA->Isobutyrylglycin alternativer Weg bei Akkumulation Enzym Isobutyryl-CoA Dehydrogenase (ACAD8) Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Glycin Glycin Glycin->Isobutyrylglycin Defekt Defekt bei IBDD Konjugation Konjugation

Abbildung 1: Vereinfachter Stoffwechselweg von Valin und die Bildung von Isobutyrylglycin bei IBDD.

Quantitative Datenzusammenfassung

Die Derivatisierung verbessert die Nachweisgrenzen (LOD) und die Quantifizierungsgrenzen (LOQ) für Isobutyrylglycin erheblich. Die folgende Tabelle fasst die quantitativen Verbesserungen zusammen, die mit den beschriebenen Methoden erzielt wurden.

AnalysemethodeDerivatisierungsmethodeDerivatisierungsreagenzVerbesserung der EmpfindlichkeitNachweisgrenze (LOD) / Quantifizierungsgrenze (LOQ)Anmerkungen
LC-MS/MS 3-Nitrophenylhydrazin (3-NPH)3-Nitrophenylhydrazin-HCl, EDC-HCl, Pyridin>50-fache Erhöhung für kurzkettige Acylglycine[4]LOQ: 1-5 nM für eine Reihe von Acylglycinen[8]Die Derivatisierung verbessert die Ionisierungseffizienz und die chromatographische Retention erheblich.[4]
GC-MS SilylierungN-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) oder N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)Qualitative Verbesserung durch erhöhte Flüchtigkeit und thermische StabilitätLOD: ~5 ng/ml (für das isomere Isovalerylglycin nach Methylierung)[9]Die Derivatisierung ist für die GC-MS-Analyse von polaren Analyten wie IBG unerlässlich.[2]

Experimentelle Protokolle

Probenvorbereitung (Allgemein)

Eine sorgfältige Probenvorbereitung ist entscheidend für eine erfolgreiche Derivatisierung und Analyse.

  • Urin: Zentrifugieren Sie die Urinprobe, um Partikel zu entfernen. Der Überstand kann direkt für die Derivatisierung verwendet werden. Gegebenenfalls kann eine Festphasenextraktion (SPE) zur Anreicherung der Analyten in Betracht gezogen werden.

  • Plasma/Serum: Führen Sie eine Proteinfällung durch, indem Sie dem Plasma/Serum ein eiskaltes organisches Lösungsmittel (z. B. Acetonitril oder Methanol) im Verhältnis 3:1 (Lösungsmittel:Probe) zugeben. Mischen Sie die Probe kräftig (Vortex) und zentrifugieren Sie sie, um die ausgefällten Proteine zu entfernen. Der Überstand wird entnommen und unter einem sanften Stickstoffstrom zur Trockne eingedampft.

Protokoll 1: Silylierung für die GC-MS-Analyse

Diese Methode wandelt IBG in sein flüchtiges Trimethylsilyl (TMS)-Derivat um.

Reagenzien:

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Methoxyaminhydrochlorid in Pyridin (20 mg/ml)

  • Lösungsmittel (z. B. Acetonitril, Pyridin)

Protokoll:

  • Trocknung: Der getrocknete Extrakt aus der Probenvorbereitung wird in ein Reaktionsgefäß überführt. Es ist entscheidend, dass die Probe wasserfrei ist, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[2][3]

  • Methoximierung: Geben Sie 50 µl der Methoxyaminhydrochlorid-Lösung in das Reaktionsgefäß. Verschließen Sie das Gefäß fest und inkubieren Sie es 90 Minuten bei 37 °C, um Carbonylgruppen zu schützen und die Bildung von Isomeren zu verhindern.

  • Silylierung: Geben Sie 80 µl MSTFA (+1% TMCS) in das Reaktionsgefäß. Verschließen Sie das Gefäß erneut und inkubieren Sie es 30 Minuten bei 37 °C.[10]

  • Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die Injektion in das GC-MS-System.

silylation_workflow start Getrocknete Probe methoximation 1. Methoximierung (Methoxyamin-HCl in Pyridin, 90 min bei 37°C) start->methoximation silylation 2. Silylierung (MSTFA + 1% TMCS, 30 min bei 37°C) methoximation->silylation analysis 3. GC-MS-Analyse silylation->analysis nph_derivatization_workflow start Getrocknete Probe (in 50% MeOH gelöst) add_reagents 1. Zugabe der Reagenzien (EDC-Lösung, dann 3-NPH-Lösung) start->add_reagents incubation 2. Inkubation (60 min bei Raumtemperatur) add_reagents->incubation dilution 3. Verdünnung/Quenching (z.B. mit MeOH) incubation->dilution analysis 4. LC-MS/MS-Analyse dilution->analysis

References

Application Note: Quantification of Isobutyrylglycine in Human Urine and Plasma using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyrylglycine is an N-acylglycine that serves as a key biomarker for inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency, which is involved in the catabolism of the branched-chain amino acid valine. Accurate and precise quantification of this compound in biological matrices such as urine and plasma is crucial for the diagnosis and monitoring of this and other related metabolic disorders. This application note describes a robust and sensitive method for the quantification of this compound using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard.

Principle of the Method

The method employs the principle of stable isotope dilution analysis (SIDA). A known amount of a stable isotope-labeled internal standard (SIL-IS), this compound-d7, which is chemically identical to the analyte but has a different mass, is spiked into the biological sample at the initial stage of sample preparation. The SIL-IS co-elutes with the endogenous this compound during chromatographic separation and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved, as this ratio corrects for variations in sample extraction, matrix effects, and instrument response.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (analytical standard)

    • This compound-d7 (stable isotope-labeled internal standard)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human urine and plasma (drug-free)

  • Apparatus:

    • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

    • Tandem mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Pipettes and tips

    • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and this compound-d7 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 methanol:water. These will be used to spike into the surrogate matrix (e.g., water or stripped urine/plasma) to create the calibration curve.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the this compound-d7 primary stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

Sample Preparation

For Urine Samples:

  • Thaw frozen urine samples to room temperature and vortex for 10 seconds.

  • Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, add 50 µL of the urine supernatant.

  • Add 20 µL of the internal standard spiking solution (1 µg/mL this compound-d7).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

For Plasma Samples:

  • Thaw frozen plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 20 µL of the internal standard spiking solution (1 µg/mL this compound-d7).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      Time (min) %A %B
      0.0 98 2
      3.0 50 50
      3.5 5 95
      4.5 5 95
      4.6 98 2

      | 6.0 | 98 | 2 |

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 146.1 76.1 15

      | this compound-d7 | 153.1 | 76.1 | 15 |

Data Presentation

Table 1: Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of this compound to this compound-d7 against the concentration of the analyte. A linear regression with a weighting factor of 1/x was used.

ParameterResult
Calibration Range1 - 500 ng/mL
Regression Equationy = 0.025x + 0.003
Correlation Coefficient (r²)> 0.998
Table 2: Accuracy and Precision

Accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high) in six replicates.

QC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Low QC598.24.5
Mid QC50101.53.1
High QC40099.32.8
Table 3: Method Sensitivity and Recovery

The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable accuracy and precision. Recovery was assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

ParameterResult
Lower Limit of Quantification (LLOQ)1 ng/mL
Extraction Recovery92.5%
Matrix EffectMinimal (<10%)

Mandatory Visualizations

Metabolic Pathway of Valine and Formation of this compound Valine Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Isobutyryl_CoA->Methylmalonyl_CoA This compound This compound (Excreted in Urine) Isobutyryl_CoA->this compound Glycine N-Acyltransferase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA Glycine Glycine Glycine->this compound Deficiency Isobutyryl-CoA Dehydrogenase Deficiency Deficiency->Isobutyryl_CoA

Caption: Valine metabolism and this compound formation.

Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine or Plasma Sample Spike Spike with This compound-d7 (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify

Caption: Workflow for this compound quantification.

Logic of Stable Isotope Dilution Analysis Analyte Endogenous Analyte (this compound) Unknown Amount Sample Biological Sample Analyte->Sample IS Stable Isotope-Labeled IS (this compound-d7) Known Amount Spiked_Sample Spiked Sample IS->Spiked_Sample Sample->Spiked_Sample Processing Sample Processing (Extraction, etc.) Introduces Variability Spiked_Sample->Processing Processed_Sample Processed Sample Processing->Processed_Sample LC_MS LC-MS/MS Analysis Processed_Sample->LC_MS Ratio Measure Peak Area Ratio (Analyte / IS) LC_MS->Ratio Result Accurate Quantification (Corrects for Variability) Ratio->Result

Caption: Logic of Stable Isotope Dilution Analysis.

References

Application Notes and Protocols for High-Throughput Screening of Isobutyrylglycine in Newborn Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylglycine (IBG) is an N-acylglycine that serves as a key biomarker for the inborn error of metabolism known as Isobutyryl-CoA dehydrogenase deficiency (IBDD), also referred to as isobutyrylglycinuria.[1] IBDD is an autosomal recessive genetic disorder affecting the catabolism of the branched-chain amino acid valine, caused by mutations in the ACAD8 gene.[2][3] While many individuals identified with IBDD through newborn screening are asymptomatic, some can present with symptoms such as cardiomyopathy, anemia, and developmental delay.[4][5]

Newborn screening programs typically use tandem mass spectrometry (MS/MS) to analyze dried blood spots (DBS) for a panel of metabolites. The primary marker for IBDD is an elevation of C4-acylcarnitine (butyrylcarnitine/isobutyrylcarnitine).[6][7] However, C4-acylcarnitine is not specific for IBDD and can be elevated in other conditions, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency, leading to a high rate of false-positive results.[7][8] To improve the specificity of screening and reduce unnecessary follow-up investigations and parental anxiety, a second-tier test is often employed. The quantification of this compound in the original DBS sample is a highly effective second-tier strategy.[1][9]

This document provides detailed application notes and protocols for the high-throughput screening of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Biochemical Pathway of this compound Formation

In healthy individuals, the amino acid valine is catabolized through a series of enzymatic steps. In IBDD, a deficiency in the isobutyryl-CoA dehydrogenase enzyme leads to the accumulation of isobutyryl-CoA. This intermediate is then conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is subsequently excreted.[6][10]

Valine Catabolism and this compound Formation in IBDD Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Several steps IBDD_Block Isobutyryl-CoA Dehydrogenase (IBDD) Isobutyryl_CoA->IBDD_Block Glycine_Conjugation Glycine N-acyltransferase Isobutyryl_CoA->Glycine_Conjugation Methacrylyl_CoA Methacrylyl-CoA IBDD_Block->Methacrylyl_CoA Normal Pathway Accumulation Accumulation IBDD_Block->Accumulation Deficient in IBDD This compound This compound (IBG) (Excreted) Glycine_Conjugation->this compound Glycine Glycine Glycine->Glycine_Conjugation

Caption: Valine metabolism and the formation of this compound in IBDD.

High-Throughput Screening Workflow

The high-throughput analysis of this compound from DBS as a second-tier test involves a streamlined workflow from sample reception to data analysis. This process is designed to be rapid and to integrate with the initial screening results.

UPLC-MS/MS Workflow for Second-Tier IBG Screening Start DBS Sample with Elevated C4-Acylcarnitine Punch Punch 3.2 mm Disc from DBS Start->Punch Extraction Extraction with Methanolic Internal Standard Solution Punch->Extraction Derivatization Butylation with 3N Butanolic HCl Extraction->Derivatization Drydown Evaporation to Dryness Derivatization->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis (MRM Mode) Reconstitution->UPLC_MSMS Data_Processing Data Processing and Quantification UPLC_MSMS->Data_Processing Review Results Review vs. Cut-off Values Data_Processing->Review Normal Normal IBG (False Positive C4) Review->Normal Below Cut-off Elevated Elevated IBG (Presumptive Positive IBDD) Review->Elevated Above Cut-off Report Report Results Normal->Report Elevated->Report

Caption: Experimental workflow for IBG analysis from dried blood spots.

Experimental Protocols

The following protocol is a representative method for the quantification of this compound from dried blood spots using UPLC-MS/MS. Individual laboratories should validate this protocol for their specific instrumentation and population.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d7)

  • Methanol (HPLC grade)

  • Acetyl chloride

  • n-Butanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • 96-well microtiter plates

  • Dried blood spot puncher (3.2 mm) and cutting mat

2. Preparation of Reagents

  • Internal Standard (IS) Working Solution: Prepare a stock solution of the stable isotope-labeled internal standard in methanol. Dilute the stock solution with methanol to achieve a final working concentration appropriate for the assay's linear range.

  • 3N Butanolic HCl: Slowly and carefully add acetyl chloride to cold n-butanol in a fume hood. This reaction is exothermic.

3. Sample Preparation

  • From the original DBS card that screened positive for elevated C4-acylcarnitine, punch one 3.2 mm disc into a well of a 96-well microtiter plate.

  • To each well containing a DBS punch (and to wells for calibrators and quality controls), add the methanolic internal standard working solution.

  • Seal the plate and agitate for 30 minutes at room temperature to extract the analytes.

  • Centrifuge the plate and transfer the methanol extract to a new 96-well plate.

  • Evaporate the methanol extract to dryness under a stream of nitrogen at approximately 40°C.

4. Derivatization (Butylation)

  • To each dry residue, add 3N butanolic HCl.

  • Seal the plate and incubate at 65°C for 20 minutes.

  • After incubation, cool the plate to room temperature and evaporate the butanolic HCl to dryness under a stream of nitrogen.

5. Reconstitution and Analysis

  • Reconstitute the dried residue in the mobile phase used for the UPLC-MS/MS analysis.

  • Seal the plate, mix briefly, and centrifuge.

  • Place the plate in the autosampler of the UPLC-MS/MS system for analysis.

6. UPLC-MS/MS Parameters

  • UPLC System: A high-pressure binary or quaternary pump system.

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation of this compound from other acylglycines.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for butylated this compound and its internal standard must be optimized.

Data Presentation

Quantitative data from high-throughput screening should be carefully managed and interpreted. The establishment of appropriate cut-off values is critical for the accuracy of the screening program.

Table 1: UPLC-MS/MS Method Performance Characteristics

ParameterRepresentative ValueDetails
Linear Range 0.05 - 25 µMCalibration curves should be prepared in a synthetic matrix or stripped serum and demonstrate linearity with an r² > 0.99.
Intra-day Precision < 15% CVDetermined by analyzing quality control samples at low, medium, and high concentrations multiple times in a single run.
Inter-day Precision < 20% CVDetermined by analyzing quality control samples across multiple runs on different days.[10]
Accuracy/Recovery 85 - 115%Assessed by analyzing quality control samples with known concentrations.
Lower Limit of Quantification (LLOQ) ~0.05 µMThe lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Analysis Time per Sample < 10 minutesIncludes chromatographic separation and column re-equilibration.[10]

Table 2: Representative Cut-off Values for Newborn Screening Markers

AnalyteTierMatrixMethodRepresentative Cut-off ValueNote
C4-Acylcarnitine FirstDried Blood SpotMS/MS> 0.4 - 1.8 µmol/LThis is a primary screening marker; values are highly variable between laboratories and populations.[9][11]
This compound (IBG) SecondDried Blood SpotUPLC-MS/MSEstablish and validate in-houseCut-off should be established based on population data (e.g., 99.5th percentile of the normal newborn population) and validated with known IBDD cases.

*Note: The establishment of cut-off values is a critical and complex process that must be performed by each screening laboratory.[12][13] These values are influenced by the local population, instrumentation, and analytical methods. The use of second-tier testing for this compound has been shown to significantly improve the positive predictive value and reduce referrals for follow-up by over 90%.[9]

References

Application of Isobutyrylglycine as a biomarker in clinical diagnostics.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Isobutyrylglycine as a Biomarker in Clinical Diagnostics

Introduction

This compound (IBG) is an N-acylglycine that serves as a critical biomarker for the diagnosis of specific inborn errors of metabolism.[1][2] Under normal physiological conditions, it is a minor metabolite.[1][2] However, in the presence of certain enzymatic defects, its concentration increases significantly in bodily fluids, particularly urine, making it a valuable diagnostic marker.[1][2] The primary clinical application of this compound is in the diagnosis of Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a rare autosomal recessive disorder affecting the catabolism of the branched-chain amino acid valine.[1][3][4] Mutations in the ACAD8 gene are the cause of IBD deficiency.[1][2]

Clinical Significance

Elevated levels of this compound are the hallmark biochemical feature of IBD deficiency.[1][2] The disorder is characterized by a block in the valine metabolic pathway, leading to the accumulation of isobutyryl-CoA.[5][6] This intermediate is then conjugated with glycine to form this compound, which is subsequently excreted in the urine.[1][2] While many individuals identified with IBD deficiency through newborn screening remain asymptomatic, some may present with symptoms such as developmental delay, hypotonia, and failure to thrive.[3][7]

Newborn screening programs often first detect elevated levels of C4-acylcarnitine (butyrylcarnitine), which is an isomer of isobutyrylcarnitine.[3][8] The presence of this compound in urine is a key secondary marker used to differentiate IBD deficiency from other conditions that cause elevated C4-acylcarnitine, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[2][8] this compound has also been noted to be elevated in other metabolic disorders like ethylmalonic encephalopathy.[1][2]

Quantitative Data

The concentration of this compound in urine is a key parameter for diagnosing IBD deficiency. The following table summarizes typical quantitative ranges observed in healthy individuals versus those affected by the disorder.

AnalyteSample TypePopulationConcentration RangeUnitsReference
This compound UrineHealthy / Normal0 - 3mmol/mol creatinine[1]
This compound UrineIBD DeficiencySignificantly Elevated(Qualitative)[1][2]
C4-Acylcarnitine Dried Blood SpotIBD Deficiency0.67 - 2.32 (Mean: 1.30)µmol/L[7]

Note: Quantitative data for this compound in IBD deficiency is often reported qualitatively as "significantly" or "largely" increased. The degree of elevation can vary between patients.

Signaling Pathway and Diagnostic Workflow

Valine Catabolism Pathway

The diagram below illustrates the metabolic pathway of the amino acid valine. The enzyme Isobutyryl-CoA Dehydrogenase (ACAD8) is responsible for a key step in this pathway. A deficiency in this enzyme leads to the accumulation of Isobutyryl-CoA, which is then shunted to form this compound.

Valine_Catabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAA Transaminase IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA IBG This compound IsobutyrylCoA->IBG Glycine N- Acyltransferase ACAD8 Isobutyryl-CoA Dehydrogenase (ACAD8) IsobutyrylCoA->ACAD8 PropionylCoA Propionyl-CoA MethacrylylCoA->PropionylCoA Multiple Steps ACAD8->MethacrylylCoA Glycine Glycine Glycine->IBG Glycine N- Acyltransferase

Caption: Valine catabolism and the formation of this compound in IBD deficiency.

Diagnostic Workflow

The following workflow outlines the typical process for diagnosing IBD deficiency, starting from newborn screening.

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Acylcarnitine Acylcarnitine Analysis (Tandem Mass Spectrometry) NBS->Acylcarnitine ElevatedC4 Elevated C4-Acylcarnitine Acylcarnitine->ElevatedC4 UrineOA Second-Tier Test: Urine Organic Acid Analysis (GC-MS) ElevatedC4->UrineOA Yes Normal Normal / Other Cause ElevatedC4->Normal No ElevatedIBG Elevated this compound Confirmed? UrineOA->ElevatedIBG GeneticTest Confirmatory Genetic Testing (ACAD8 Gene Sequencing) ElevatedIBG->GeneticTest Yes ElevatedIBG->Normal No Diagnosis Diagnosis Confirmed: IBD Deficiency GeneticTest->Diagnosis

Caption: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase (IBD) Deficiency.

Experimental Protocols

Protocol: Quantification of Urinary this compound by GC-MS

This protocol describes a general method for the analysis of organic acids, including this compound, from urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This is a widely used and reliable method for this application.[9]

5.1.1 Materials and Reagents

  • Urine sample (random or first morning void)

  • Internal Standard (e.g., stable isotope-labeled analog or a non-native compound like tropic acid)

  • Urease

  • Hydroxylamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate and Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

5.1.2 Sample Preparation

  • Normalization: Thaw a frozen urine sample and centrifuge to remove sediment. Measure the creatinine concentration to normalize the results.

  • Internal Standard Addition: Add a known amount of internal standard to a specific volume of urine (e.g., 1 mL).

  • Oximation: Treat the sample with hydroxylamine hydrochloride in pyridine to convert keto-acids to their oxime derivatives. Incubate at 60-80°C for 30-60 minutes.

  • Extraction: Acidify the sample with HCl. Perform a liquid-liquid extraction using ethyl acetate. Repeat the extraction twice.

  • Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatization agent like BSTFA. This step converts the non-volatile organic acids into volatile trimethylsilyl (TMS) esters.[10] Heat the mixture at 70-100°C for 30-60 minutes to ensure complete derivatization.

5.1.3 GC-MS Analysis

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

  • GC Conditions:

    • Injector Temperature: 250-280°C

    • Column: A non-polar or mid-polar capillary column (e.g., 30m x 0.25mm ID x 0.25µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan mode (e.g., m/z 50-650) for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.

    • Source Temperature: 230-250°C.

5.1.4 Data Analysis and Quantification

  • Identification: Identify the this compound peak in the total ion chromatogram by comparing its retention time and mass spectrum to that of an authentic standard or a library spectrum (e.g., NIST).

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

  • Normalization: Express the final concentration relative to the urinary creatinine concentration (e.g., in mmol/mol creatinine).

Alternative Protocol: Acylglycine Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly popular alternative that offers high sensitivity and specificity, often with simpler sample preparation and without the need for derivatization.[11][12]

5.2.1 Sample Preparation

  • Dilution: Dilute the urine sample with a suitable buffer or mobile phase.

  • Internal Standard: Add an appropriate stable isotope-labeled internal standard (e.g., D3-isobutyrylglycine).

  • Filtration/Centrifugation: Remove particulates by centrifugation or by passing the sample through a syringe filter.

5.2.2 LC-MS/MS Analysis

  • LC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

  • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for this compound and its internal standard would be monitored.

Conclusion

This compound is a specific and reliable biomarker for the differential diagnosis of Isobutyryl-CoA Dehydrogenase deficiency, particularly as a follow-up to abnormal newborn screening results showing elevated C4-acylcarnitine.[2][3] Its analysis, typically by GC-MS or LC-MS/MS, is a cornerstone of the diagnostic process for this inborn error of valine metabolism. While the clinical phenotype of IBD deficiency is variable, accurate and timely measurement of this compound is crucial for correct diagnosis and patient management.

References

Application Notes and Protocols for Monitoring Isobutyrylglycine Levels in Patients with Organic Acidemias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of certain inherited metabolic disorders, particularly organic acidemias.[1] This N-acylglycine is a derivative of the amino acid glycine and isobutyryl-CoA. Under normal physiological conditions, this compound is present at low levels in urine. However, in specific inborn errors of metabolism, its concentration can be significantly elevated. The primary organic acidemia associated with increased this compound is Isobutyryl-CoA Dehydrogenase (IBD) deficiency, an autosomal recessive disorder affecting the catabolism of the branched-chain amino acid valine.[1][2] Elevated levels may also be associated with other conditions such as ethylmalonic encephalopathy and propionic acidemia.[1] Therefore, the accurate and reproducible quantification of this compound in biological fluids, primarily urine, is essential for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for the monitoring of this compound levels, with a focus on quantitative analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Clinical Significance

The accumulation of isobutyryl-CoA due to deficient IBD activity leads to its conjugation with glycine by the enzyme glycine N-acyltransferase, resulting in the formation and subsequent urinary excretion of this compound.[1] While newborn screening often identifies elevated C4-acylcarnitine, the specific measurement of this compound in urine is a key diagnostic step to differentiate IBD deficiency from other metabolic disorders.[2] Long-term monitoring of this compound levels is crucial for managing patients, assessing dietary compliance, and preventing metabolic decompensation, which can lead to severe neurological and developmental issues.

Data Presentation

The following table summarizes the quantitative levels of this compound in urine for healthy individuals and patients with Isobutyryl-CoA Dehydrogenase Deficiency.

PopulationAnalyteMatrixConcentration Range (mmol/mol creatinine)Reference
Healthy IndividualsThis compoundUrine0 - 3.6[3]
IBD DeficiencyThis compoundUrineSignificantly elevated (often > 3.6)[4]

Experimental Protocols

Protocol 1: Urinary this compound Analysis by UPLC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human urine using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation

  • Collection: Collect a random urine sample in a sterile container. For quantitative analysis, a first-morning void is often preferred.

  • Storage: Samples should be stored at -20°C or lower if not analyzed immediately.

  • Preparation:

    • Thaw urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.

    • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

    • Add 10 µL of an internal standard solution (e.g., ¹³C₂, ¹⁵N-isobutyrylglycine).

    • Dilute the sample with 890 µL of a suitable solvent, such as 50:50 methanol:water, to precipitate proteins and reduce matrix effects.

    • Vortex for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes.

    • Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A UPLC system equipped with a binary solvent manager and a sample manager.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 98 2
    2.0 0.4 50 50
    2.5 0.4 5 95
    3.0 0.4 5 95
    3.1 0.4 98 2

    | 5.0 | 0.4 | 98 | 2 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS/MS Detection: Monitor the Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard.

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 146.1 76.1 15

    | ¹³C₂, ¹⁵N-Isobutyrylglycine | 149.1 | 78.1 | 15 |

3. Data Analysis and Quantification

  • Integrate the peak areas for the specified MRM transitions of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using standards of known this compound concentrations.

  • Determine the concentration of this compound in the urine samples by interpolating their peak area ratios against the calibration curve.

  • Normalize the this compound concentration to the urinary creatinine concentration to account for variations in urine dilution. Report the final concentration in mmol/mol creatinine.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine_collection Urine Collection centrifugation1 Centrifugation (10,000 x g) urine_collection->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer is_addition Internal Standard Addition supernatant_transfer->is_addition dilution Dilution & Protein Precipitation is_addition->dilution centrifugation2 Centrifugation (15,000 x g) dilution->centrifugation2 final_supernatant Transfer to Autosampler Vial centrifugation2->final_supernatant injection UPLC Injection final_supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection peak_integration Peak Integration detection->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification normalization Normalization to Creatinine quantification->normalization

Caption: Experimental workflow for urinary this compound analysis.

valine_metabolism cluster_enzyme_labels cluster_disease_pathway IBD Deficiency Pathway Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination BCAT Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative decarboxylation BCKDH Branched-chain α-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA This compound This compound (Excreted in Urine) Isobutyryl_CoA->this compound Conjugation IBD Isobutyryl-CoA dehydrogenase (IBD) (Deficient) Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Further metabolism Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA ... Glycine Glycine Glycine->this compound GNAT Glycine N-acyltransferase

Caption: Valine metabolism and this compound formation in IBD deficiency.

References

Isobutyrylglycine's Role in the Differential Diagnosis of Metabolic Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylglycine is an N-acylglycine that serves as a crucial biomarker in the differential diagnosis of several inherited metabolic disorders. It is an intermediate metabolite in the degradation pathway of the branched-chain amino acid valine. Under normal physiological conditions, this compound is present in urine at low concentrations. However, in certain inborn errors of metabolism, its excretion is significantly increased, making it a valuable diagnostic marker. This document provides detailed application notes on the role of this compound in differential diagnosis, protocols for its quantification, and a summary of its levels in various metabolic disorders.

The primary metabolic disorder associated with significantly elevated levels of this compound is Isobutyryl-CoA Dehydrogenase (IBD) deficiency (OMIM #611283). This autosomal recessive disorder is caused by mutations in the ACAD8 gene, leading to a deficiency of the mitochondrial enzyme isobutyryl-CoA dehydrogenase, which catalyzes a key step in valine catabolism. While newborn screening often identifies elevated C4-acylcarnitine, urinary this compound is a more specific and confirmatory biomarker for IBD deficiency.

Beyond IBD deficiency, moderately elevated levels of this compound may also be observed in other metabolic conditions, necessitating a differential diagnostic approach. These include Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency , Ethylmalonic Encephalopathy , and Propionic Acidemia . Therefore, accurate and quantitative analysis of this compound, in conjunction with other biochemical markers, is essential for the precise diagnosis and management of these complex metabolic diseases.

Data Presentation

The following table summarizes the urinary concentrations of this compound in healthy individuals and in patients with various metabolic disorders. This quantitative data is essential for the interpretation of laboratory results and for the differential diagnosis of these conditions.

ConditionAnalyteSpecimenConcentration Range (mmol/mol creatinine)Reference
Healthy Individuals This compoundUrine0 - 3
IBD Deficiency This compoundUrineMarkedly Elevated (>3, often significantly higher)
SCAD Deficiency This compoundUrineNormal to slightly elevated
Ethylmalonic Encephalopathy This compoundUrineModerately Elevated
Propionic Acidemia This compoundUrineNormal to slightly elevated

Signaling Pathways and Experimental Workflows

Valine Catabolism Pathway and the Role of IBD Deficiency

The following diagram illustrates the catabolism of the branched-chain amino acid valine. A deficiency in the isobutyryl-CoA dehydrogenase (IBD) enzyme leads to an accumulation of isobutyryl-CoA, which is subsequently conjugated with glycine to form this compound.

G Valine Catabolism Pathway and IBD Deficiency cluster_0 Mitochondrion Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain amino acid aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA This compound This compound Isobutyryl_CoA->this compound Glycine N-acyltransferase Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle Glycine Glycine Glycine->this compound IBD_enzyme Isobutyryl-CoA Dehydrogenase (IBD) IBD_enzyme->Methacrylyl_CoA IBD_deficiency IBD Deficiency

Caption: Valine catabolism pathway highlighting the metabolic block in IBD deficiency.

Experimental Workflow for Differential Diagnosis

This workflow outlines the steps for the differential diagnosis of metabolic disorders associated with elevated this compound, starting from newborn screening.

G Differential Diagnosis Workflow NBS Newborn Screening (Elevated C4-Acylcarnitine) Urine_Acylglycine Quantitative Urine Acylglycine Analysis (GC/MS or LC-MS/MS) NBS->Urine_Acylglycine IBD IBD Deficiency Urine_Acylglycine->IBD Markedly Elevated This compound Other Other Investigations (Plasma Acylcarnitines, Urine Organic Acids, Enzyme Assays, Genetic Testing) Urine_Acylglycine->Other Normal to Moderately Elevated this compound SCAD SCAD Deficiency EE Ethylmalonic Encephalopathy PA Propionic Acidemia Other->SCAD Other->EE Other->PA

Caption: Diagnostic workflow for elevated C4-acylcarnitine and this compound.

Experimental Protocols

The quantitative analysis of this compound in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantitative Analysis of Urinary this compound by GC-MS

This protocol is a general guideline for the analysis of organic acids, including this compound, in urine.

1. Sample Preparation:

  • Normalization: Thaw frozen urine samples to room temperature and vortex. To normalize the sample, take a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5-1.0 mg).

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound or another non-endogenous acylglycine).

  • Extraction:

    • Acidify the urine sample with hydrochloric acid.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

    • Repeat the extraction process to ensure complete recovery.

    • Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: To increase volatility for GC analysis, derivatize the dried extract. A common method is a two-step process:

    • Oximation: React the sample with a solution of hydroxylamine hydrochloride in pyridine to convert keto groups to oximes.

    • Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate to convert carboxyl and hydroxyl groups to their trimethylsilyl (TMS) derivatives.

2. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injector: Operate in splitless mode.

    • Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

  • Mass Spectrometer:

    • Ionization: Use electron ionization (EI).

    • Acquisition Mode: Operate in selected ion monitoring (SIM) mode for quantification, targeting specific ions for this compound and the internal standard. Full scan mode can be used for qualitative analysis.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and the presence of characteristic ions.

  • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

  • Express the final concentration relative to the creatinine concentration (e.g., in mmol/mol creatinine).

Protocol 2: Quantitative Analysis of Urinary Acylglycines by LC-MS/MS

This protocol offers high sensitivity and specificity for the analysis of a panel of acylglycines.

1. Sample Preparation:

  • Dilution: Thaw frozen urine samples, vortex, and centrifuge to remove particulates. Dilute the urine with a solution containing stable isotope-labeled internal standards for each acylglycine being analyzed.

  • Protein Precipitation (Optional): For samples with high protein content, a protein precipitation step with an organic solvent like acetonitrile may be necessary.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph:

    • Column: Use a reverse-phase C18 column suitable for the separation of small polar molecules.

    • Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Tandem Mass Spectrometer:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Operate in multiple reaction monitoring (MRM) mode. For each acylglycine and its corresponding internal standard, define a specific precursor-to-product ion transition.

3. Data Analysis:

  • Integrate the peak areas for the MRM transitions of each analyte and its internal standard.

  • Calculate the concentration of this compound using a calibration curve generated from standards of known concentrations.

  • Normalize the final concentration to the urinary creatinine level.

Conclusion

The quantitative analysis of urinary this compound is a cornerstone in the differential diagnosis of several inborn errors of metabolism, most notably IBD deficiency. Its marked elevation is a strong indicator of this disorder. However, the possibility of moderately increased levels in other conditions such as SCAD deficiency and ethylmalonic encephalopathy underscores the importance of a comprehensive diagnostic approach. The detailed protocols provided for GC-MS and LC-MS/MS analysis offer robust and reliable methods for the quantification of this compound, enabling accurate diagnosis, monitoring, and informing the development of therapeutic strategies for these rare metabolic diseases. For a definitive diagnosis, biochemical findings should always be correlated with clinical presentation and confirmed by enzymatic assays and/or molecular genetic testing.

Troubleshooting & Optimization

Technical Support Center: Isobutyrylglycine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of isobutyrylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the analysis of this compound by mass spectrometry.

Sample Preparation and Extraction

Q1: What are the most common challenges in extracting this compound from urine samples?

A1: The primary challenges in extracting this compound from urine include co-extraction of interfering substances, managing high salt content, and ensuring efficient recovery of this polar analyte. Urine is a complex matrix containing a high concentration of salts and endogenous compounds that can interfere with analysis.[1][2] A robust sample preparation method is crucial to minimize these matrix effects.

Q2: My recovery of this compound is low. What can I do to improve it?

A2: Low recovery can be due to several factors, including the choice of extraction method and solvent. For urinary organic acids like this compound, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.[1]

  • Liquid-Liquid Extraction (LLE): Acidifying the urine sample (e.g., with HCl) before extraction with a moderately polar organic solvent like ethyl acetate is a common practice.[3][4] Ensure thorough mixing and consider performing multiple extractions to improve recovery.

  • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts. Anion exchange cartridges are often suitable for acidic compounds. Ensure the cartridge is properly conditioned and that the elution solvent is appropriate to recover this compound.[1][5]

A comparison of mean recovery for organic acids using LLE and SPE is presented in the table below.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, such as ion suppression or enhancement, are a significant challenge in the LC-MS/MS analysis of complex biological samples like urine.[2] To mitigate these effects:

  • Optimize Sample Preparation: Employ a more rigorous cleanup method, such as SPE, to remove interfering matrix components.[1]

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. Modifying the gradient or using a different column chemistry can help.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A deuterated or 13C-labeled this compound internal standard will co-elute and experience similar matrix effects as the analyte, allowing for accurate quantification.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q4: Why is derivatization necessary for the GC-MS analysis of this compound?

A4: this compound is a polar and non-volatile compound due to the presence of carboxylic acid and amide functional groups. GC-MS analysis requires analytes to be volatile and thermally stable. Derivatization chemically modifies these polar functional groups, replacing active hydrogens with nonpolar groups, thereby increasing the volatility and thermal stability of the analyte.[5]

Q5: I am having trouble with the silylation of this compound. What are the common pitfalls?

A5: Silylation, a common derivatization technique for organic acids, can be sensitive to experimental conditions.[7] Common issues include:

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can lead to incomplete derivatization and hydrolysis of the derivatives. Ensure all glassware is dry and that samples are completely evaporated to dryness before adding the derivatizing reagent.[7]

  • Incomplete Derivatization: The reaction may be incomplete if the reaction time or temperature is insufficient. A typical condition for silylation of organic acids is heating at 60°C for 30 minutes.[3]

  • Reagent Choice: Different silylating reagents have different reactivities. A common and effective reagent for organic acids is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.[3]

Q6: My derivatized samples are not stable. How can I improve their stability?

A6: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis. It is best to analyze the derivatized samples as soon as possible after preparation. If storage is necessary, keep the samples in a tightly sealed vial at a low temperature (e.g., -20°C) to minimize degradation.[4] Automated derivatization protocols can also improve reproducibility by ensuring consistent reaction times and minimizing exposure to atmospheric moisture.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Q7: I am observing a peak at the same m/z as this compound, but at a different retention time. What could it be?

A7: You are likely observing an isobaric compound, which has the same nominal mass as this compound but a different chemical structure. Potential isobaric interferences for this compound (C6H11NO3, MW: 145.16 g/mol ) include:

  • Butyrylglycine: An isomer of this compound.[9]

  • Pivaloylglycine: Another isomer of this compound.[2]

Proper chromatographic separation is essential to distinguish this compound from these isobaric interferences.

Q8: What are the expected product ions for this compound in positive ion mode MS/MS?

  • Neutral loss of water (H2O): [M+H - 18]+ at m/z 128.

  • Neutral loss of formic acid (CH2O2): [M+H - 46]+ at m/z 100.

  • Cleavage of the amide bond with charge retention on the isobutyryl group: C4H7O+ at m/z 71.

  • Cleavage of the amide bond with charge retention on the glycine moiety and subsequent loss of water: [M+H - C4H6O - H2O]+ at m/z 58.

The most abundant and specific product ions should be selected for Multiple Reaction Monitoring (MRM) transitions.

Q9: How do I choose the right internal standard for quantitative analysis of this compound?

A9: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d7) or 13C-labeled this compound.[6] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[11] This allows for accurate correction of variability in extraction recovery and matrix effects. If a SIL-IS for this compound is not available, a structurally similar acylglycine that is not present in the sample could be used, but this is a less ideal approach.

Data Presentation

Table 1: Comparison of Extraction Methods for Urinary Organic Acids
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Mean Recovery 77.4%84.1%[1]
Within-day Precision (CV%) < 10%< 10%[1]
Day-to-day Precision (CV%) < 10%< 10%[1]
Relative Cost EconomicalMore Expensive[1]
Table 2: LC-MS/MS Method Parameters for Acylglycine Analysis
ParameterReported ValueReference
Linearity (r2) > 0.99[5]
Mean Recovery 90.2% - 109.3%[5]
Within-run Imprecision (CV%) < 10%[5]
Between-run Imprecision (CV%) < 10%[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine (Silylation)

This protocol is a representative method for the analysis of urinary organic acids, including this compound, by GC-MS following trimethylsilylation.

  • Sample Preparation:

    • To 2 mL of urine, add internal standards (e.g., heptanoylglycine and tropic acid).

    • Acidify the sample by adding 6N HCl.

    • Extract the organic acids twice with 4 mL of ethyl acetate.

    • Combine the organic layers and dry with anhydrous sodium sulfate.[3]

  • Evaporation:

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Add 0.5 mL of toluene and evaporate to dryness to ensure complete removal of water.[3]

  • Derivatization:

    • Add 200 µL of a silylation reagent mixture (e.g., BSTFA:Pyridine:TMCS).

    • Seal the vial tightly and heat at 60°C for 30 minutes.[3]

  • GC-MS Analysis:

    • After cooling, add 0.5 mL of hexane and transfer the mixture to an autosampler vial.

    • Inject 1 µL of the derivatized sample into the GC-MS system.[3]

Visualizations

Diagrams of Workflows and Logical Relationships

Troubleshooting_Workflow General Troubleshooting Workflow for this compound Analysis cluster_LCMS LC-MS/MS Issues cluster_GCMS GC-MS Issues cluster_Solutions Potential Solutions Poor_Signal Poor Signal/ No Peak Check_MS_Tune Check MS Tune & Source Conditions Poor_Signal->Check_MS_Tune Improve_Sample_Prep Improve Sample Prep (SPE, LLE) Poor_Signal->Improve_Sample_Prep Peak_Tailing Peak Tailing/ Broadening Optimize_LC Optimize LC Method (Gradient, Column) Peak_Tailing->Optimize_LC Retention_Time_Shift Retention Time Shift Retention_Time_Shift->Optimize_LC Interfering_Peaks Interfering Peaks Interfering_Peaks->Optimize_LC Check_for_Isobars Check for Isobaric Interferences Interfering_Peaks->Check_for_Isobars No_Deriv_Peak No Derivatized Peak Check_Deriv_Conditions Check Derivatization (Temp, Time, Reagent) No_Deriv_Peak->Check_Deriv_Conditions Ensure_Anhydrous Ensure Anhydrous Conditions No_Deriv_Peak->Ensure_Anhydrous Multiple_Peaks Multiple Deriv. Peaks Multiple_Peaks->Check_Deriv_Conditions Low_Deriv_Yield Low Derivatization Yield Low_Deriv_Yield->Check_Deriv_Conditions Low_Deriv_Yield->Ensure_Anhydrous Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Improve_Sample_Prep->Use_SIL_IS Fragmentation_Pathway Proposed Fragmentation of Protonated this compound Parent [M+H]+ m/z 146 Frag1 [M+H - H2O]+ m/z 128 Parent->Frag1 - H2O Frag2 [M+H - CH2O2]+ m/z 100 Parent->Frag2 - HCOOH Frag3 [C4H7O]+ m/z 71 Parent->Frag3 - Glycine Frag4 Glycine fragment m/z 58 Parent->Frag4 - Isobutyryl group - H2O Derivatization_Logic Decision Logic for GC-MS Derivatization Start GC-MS Analysis of This compound Is_Volatile Is Analyte Volatile? Start->Is_Volatile Derivatize Perform Derivatization Is_Volatile->Derivatize No Analyze Direct GC-MS Analysis Is_Volatile->Analyze Yes Check_Moisture Moisture Present? Derivatize->Check_Moisture Dry_Sample Thoroughly Dry Sample Check_Moisture->Dry_Sample Yes Proceed Proceed with Derivatization Check_Moisture->Proceed No Dry_Sample->Proceed

References

Overcoming matrix effects in Isobutyrylglycine quantification from biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isobutyrylglycine (IBG) from biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of IBG, focusing on the mitigation of matrix effects.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column Overload: Injecting too much analyte mass can lead to asymmetrical peaks.

  • Secondary Interactions: The polar nature of IBG can lead to interactions with active sites on the stationary phase, causing peak tailing.

  • Incompatible Injection Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly fronting.

  • Column Degradation: Loss of stationary phase or contamination of the column can lead to poor peak shape for all analytes.

Troubleshooting Steps:

  • Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume to see if the peak shape improves.

  • Optimize Mobile Phase:

    • Ensure the pH of the mobile phase is appropriate to maintain IBG in a consistent ionic state.

    • Consider adding a small amount of an organic modifier or an ion-pairing agent to the mobile phase to reduce secondary interactions.

  • Match Injection Solvent: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.

  • Column Maintenance:

    • If a guard column is in use, replace it.

    • If the problem persists, try flushing the analytical column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[1]

Issue 2: Low Signal Intensity or High Background Noise

Possible Causes:

  • Ion Suppression: Co-eluting matrix components, such as phospholipids from plasma or salts from urine, can interfere with the ionization of IBG in the mass spectrometer source, leading to a suppressed signal.[2]

  • Suboptimal MS Parameters: Incorrect ion source settings (e.g., temperature, gas flows) or MS/MS transition parameters can result in poor sensitivity.

  • Contaminated Solvents: Impurities in the mobile phase or reconstitution solvent can contribute to high background noise.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Refer to the "Comparison of Sample Preparation Methods" table below to select a more rigorous cleanup technique.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for IBG will co-elute and experience similar ion suppression, allowing for accurate correction of the signal.[3][4]

  • Optimize MS Parameters: Systematically tune the ion source and MS/MS parameters for IBG and its internal standard to maximize signal intensity.

  • Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for IBG quantification?

A1: The "matrix" refers to all components in a biological sample other than the analyte of interest (IBG).[5] These components can include salts, lipids, proteins, and other endogenous metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of IBG in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[5] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative results. Given that IBG is a small, polar molecule often present at low concentrations, it can be particularly susceptible to these interferences.

Q2: How can I assess if my IBG analysis is affected by matrix effects?

A2: A common method to quantitatively assess matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of IBG spiked into an extracted blank matrix sample to the peak area of IBG in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for IBG?

A3: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for a polar analyte like IBG.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interfering matrix components and can be tailored to the specific properties of IBG. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[6][7]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate IBG quantification?

A4: Yes, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects.[3][4] A SIL-IS has nearly identical chemical and physical properties to IBG and will therefore co-elute and be affected by matrix interferences in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of ion suppression or enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Quantification

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Moderate to HighLowSimple, fast, and inexpensive.High risk of significant ion suppression due to residual matrix components.
Liquid-Liquid Extraction (LLE) Variable (can be low for polar analytes)ModerateCan provide cleaner extracts than PPT.Recovery of polar analytes like IBG can be challenging and may require optimization.
Solid-Phase Extraction (SPE) HighHighHighly effective at removing interfering matrix components, leading to reduced matrix effects.[6][7]More time-consuming and expensive than PPT and LLE.
HybridSPE HighVery HighEfficiently removes both proteins and phospholipids.Higher cost compared to other methods.

Experimental Protocols

Protocol 1: Sample Preparation of Urine using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter.

  • Internal Standard Spiking: To 100 µL of the urine supernatant, add the stable isotope-labeled internal standard for this compound.

  • Acidification: Acidify the sample by adding 10 µL of 1 M HCl.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

  • UPLC System: A high-performance UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument).

    • This compound SIL-IS: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add SIL-IS urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap_recon Evaporate & Reconstitute spe->evap_recon uplc UPLC Separation evap_recon->uplc msms MS/MS Detection uplc->msms data_proc Data Processing msms->data_proc

Caption: Experimental workflow for IBG quantification.

troubleshooting_logic start Poor Quantitative Results peak_shape Poor Peak Shape? start->peak_shape signal_intensity Low Signal Intensity? peak_shape->signal_intensity No overload Reduce Injection Volume/ Concentration peak_shape->overload Yes is_recovery Consistent IS Signal? signal_intensity->is_recovery No improve_sp Improve Sample Prep (e.g., use SPE) signal_intensity->improve_sp Yes use_sil_is Implement a Stable Isotope-Labeled IS is_recovery->use_sil_is No mobile_phase Optimize Mobile Phase/ Injection Solvent overload->mobile_phase column_issue Check/Replace Guard/Analytical Column mobile_phase->column_issue optimize_ms Optimize MS Parameters improve_sp->optimize_ms

Caption: Troubleshooting logic for IBG analysis.

References

Improving the sensitivity and specificity of Isobutyrylglycine detection methods.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Isobutyrylglycine. Our aim is to help improve the sensitivity and specificity of your analytical methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the inlet or column: Polar analytes like this compound can interact with active sites, causing peak tailing.[1][2][3][4] 2. Improper column installation: Incorrect column insertion depth can lead to peak distortion.[3][4] 3. Column overload: Injecting too much sample can saturate the column.[1][5] 4. Incomplete derivatization: Underivatized this compound will exhibit poor chromatographic behavior.[1]1. Use a deactivated inlet liner and perform regular inlet maintenance.[1][3] Consider trimming the first few centimeters of the column.[3][4] 2. Reinstall the column according to the manufacturer's guidelines.[3][4] 3. Reduce the injection volume or dilute the sample.[5] 4. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure samples are dry before adding silylation reagents.[6][7]
Low Signal Intensity/Poor Sensitivity 1. Inefficient derivatization: The derivatization step is critical for volatilizing this compound for GC-MS analysis.[7][8] 2. Leaks in the system: Air leaks can lead to a loss of analyte and increased background noise. 3. Contaminated ion source: A dirty ion source will reduce sensitivity.1. Ensure complete dryness of the sample before adding the derivatization reagent. Optimize the reaction conditions.[6][7] 2. Perform a leak check of the entire system, paying close attention to the injector septum and column fittings. 3. Clean the ion source according to the manufacturer's instructions.
High Baseline Noise 1. Column bleed: Operating the column at or above its maximum temperature limit can cause the stationary phase to degrade.[1] 2. Contaminated carrier gas: Impurities in the carrier gas can contribute to a noisy baseline.[1] 3. Septum bleed: Pieces of the injector septum can enter the inlet and degrade, causing ghost peaks and a high baseline.1. Ensure the oven temperature program does not exceed the column's maximum temperature limit. Condition the column properly.[1] 2. Use high-purity carrier gas and install appropriate gas purifiers.[1] 3. Use high-quality septa and replace them regularly.
LC-MS/MS Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor Sensitivity/Ion Suppression 1. Matrix effects: Co-eluting compounds from the biological matrix (e.g., salts, phospholipids) can suppress the ionization of this compound.[9][10] 2. Suboptimal MS parameters: Incorrect ion source settings (e.g., temperature, gas flows) or collision energy can lead to a weak signal. 3. Inefficient sample cleanup: Residual proteins or other interferences can negatively impact ionization.1. Improve sample preparation to remove interfering matrix components.[9] Use a stable isotope-labeled internal standard to compensate for signal loss.[11] Dilute the sample if possible.[10] 2. Optimize MS parameters using a pure standard of this compound. 3. Employ a more effective protein precipitation or solid-phase extraction (SPE) protocol.[11]
Inconsistent Retention Times 1. Changes in mobile phase composition: Inaccurate mobile phase preparation or degradation over time can cause retention time shifts. 2. Column degradation: Loss of stationary phase or column contamination can alter retention characteristics. 3. Fluctuating column temperature: Inconsistent column heating will affect retention times.1. Prepare fresh mobile phases daily and ensure accurate composition. 2. Use a guard column to protect the analytical column. If performance degrades, wash or replace the column. 3. Ensure the column oven is functioning correctly and maintaining a stable temperature.
Isobaric Interference Presence of isobaric compounds: Other molecules with the same mass-to-charge ratio as this compound can interfere with detection, especially if they produce similar fragment ions.1. Chromatographic separation: Optimize the LC method to chromatographically separate the interfering compounds from this compound. 2. High-resolution mass spectrometry (HRMS): Use a high-resolution mass spectrometer to differentiate between this compound and the interfering compound based on their exact masses. 3. Multiple Reaction Monitoring (MRM): Select unique precursor-product ion transitions for this compound that are not shared by the interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard to use for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d7. If this is not available, a structurally similar acylglycine that is not endogenously present in the sample, like n-Octanoylglycine-2,2-d2, can be used.[11] The use of a proper internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[11]

Q2: How can I avoid incomplete derivatization in my GC-MS workflow?

A2: Incomplete derivatization is a common issue when analyzing polar molecules like this compound by GC-MS. To ensure complete derivatization:

  • Ensure complete dryness: The presence of water will deactivate silylation reagents.[6][7] Lyophilize or evaporate your samples to complete dryness before adding the derivatization reagent.

  • Optimize reaction conditions: Ensure you are using the optimal temperature and incubation time for the derivatization reaction. For silylation with reagents like MSTFA, a common protocol involves incubation at 37°C for 30 minutes.[6]

  • Use a catalyst: In some cases, a catalyst can improve derivatization efficiency.

Q3: My urine samples show a wide variation in this compound concentration. How can I normalize the data?

A3: It is standard practice to normalize urinary metabolite concentrations to creatinine levels to account for variations in urine dilution. You will need to measure the creatinine concentration in each urine sample and report the this compound concentration as a ratio to creatinine (e.g., in mmol/mol creatinine).

Q4: What are the most common sources of contamination in this compound analysis?

A4: Contamination can come from various sources:

  • Sample collection and handling: Ensure clean collection containers and proper storage to prevent microbial growth, which can alter metabolite profiles.

  • Reagents and solvents: Use high-purity, LC-MS or GC-MS grade solvents and reagents.

  • Lab environment: Plasticizers and other compounds from lab equipment (e.g., tubes, pipette tips) can leach into samples.

  • Carryover: Previous samples, especially those with high concentrations of certain compounds, can contaminate subsequent injections. A thorough wash of the injection port and column between runs is essential.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of acylglycines, including this compound, using LC-MS/MS.

Table 1: LC-MS/MS Method Performance for Acylglycine Quantification

ParameterTypical ValueReference
Linearity (R²)≥ 0.99[12][13]
Lower Limit of Quantification (LLOQ)1-5 nM[12]
Intra-day Precision (%CV)< 15%[12]
Inter-day Precision (%CV)< 15%[12]
Accuracy (%RE)< 15%[12]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol provides a general workflow for the analysis of this compound in urine.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex for 10 seconds and then centrifuge at 4000 x g for 5 minutes to remove particulates.[11]

    • Take a 100 µL aliquot of the supernatant for analysis.[14]

    • Add an appropriate internal standard.

    • Evaporate the sample to complete dryness under a stream of nitrogen or using a lyophilizer.[15]

  • Derivatization (Two-Step):

    • Methoximation: To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes with shaking.[6] This step protects ketone and aldehyde groups.

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes with shaking.[6] This step derivatizes the carboxyl and hydroxyl groups, making the molecule volatile.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a suitable capillary column, such as a DB-5ms.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using specific ions for this compound and the internal standard.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for analyzing this compound in plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard.[11]

    • Vortex vigorously for 30 seconds to precipitate proteins.[11]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

    • Transfer the supernatant to an autosampler vial for analysis.[11]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC) Conditions:

      • Column: A reverse-phase C18 column is commonly used.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

      • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

      • Column Temperature: Maintain a constant temperature, for example, 40°C.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Valine Metabolism Pathway

The following diagram illustrates the metabolic pathway of valine, showing the step where a deficiency in the isobutyryl-CoA dehydrogenase (IBD) enzyme leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine to form this compound.[16][17][18]

Valine_Metabolism cluster_deficiency IBD Deficiency Valine Valine a_Keto_Isovalerate α-Ketoisovalerate Valine->a_Keto_Isovalerate BCAA aminotransferase Isobutyryl_CoA Isobutyryl-CoA a_Keto_Isovalerate->Isobutyryl_CoA BCKD complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (IBD) This compound This compound (Excreted in Urine) Isobutyryl_CoA->this compound Glycine N-acyltransferase Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA ... Glycine Glycine

Caption: Valine metabolism and the formation of this compound in IBD deficiency.

General Analytical Workflow

This diagram outlines the general steps involved in the analysis of this compound from biological samples.

Analytical_Workflow start Start: Biological Sample (Urine or Plasma) sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep derivatization Derivatization (for GC-MS) sample_prep->derivatization GC-MS Path analysis Instrumental Analysis (GC-MS or LC-MS/MS) sample_prep->analysis LC-MS/MS Path derivatization->analysis data_processing Data Processing (Peak Integration, Quantification) analysis->data_processing end End: Quantitative Result data_processing->end

Caption: General workflow for this compound analysis.

References

Isomeric separation of Isobutyrylglycine from other acylglycines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isomeric separation of isobutyrylglycine from other acylglycines.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its structural isomers like n-butyrylglycine?

Separating this compound from its structural isomer, n-butyrylglycine, presents a significant analytical challenge because both compounds have the identical molecular formula (C₆H₁₁NO₃) and the same monoisotopic mass.[1] This means they cannot be distinguished by mass spectrometry alone and require effective chromatographic separation prior to detection.

Q2: What is the recommended analytical technique for separating these isomers?

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique for the successful separation and quantification of this compound and its isomers.[2][3][4][5] The smaller particle size of UPLC columns provides higher separation efficiency compared to traditional HPLC, which is crucial for resolving structurally similar isomers.[2]

Q3: Is derivatization necessary for the separation of this compound and its isomers?

The necessity and effectiveness of derivatization for separating this compound and n-butyrylglycine can be complex. Some standard derivatization methods, such as using 3-nitrophenylhydrazine (3-NPH), may not effectively resolve these specific isomers, potentially leading to a single co-eluting peak.[1] However, derivatization with reagents like p-dimethylaminophenacyl (DmPA) bromide has been used to improve detection sensitivity for a range of acylglycines, including this compound.[3][5] Another approach for a similar class of molecules, acylcarnitines, utilizes butanolic HCl to resolve isomers.[6][7] Ultimately, the choice to use derivatization will depend on the specific goals of the analysis, such as enhancing sensitivity or attempting to improve chromatographic resolution where co-elution is an issue.

Q4: Can chiral separation techniques be applied to acylglycines?

Yes, chiral separation techniques can be employed for the analysis of chiral molecules.[8] While this compound and n-butyrylglycine are structural isomers, other acylglycines may exist as enantiomers. For these, chiral chromatography, either through the use of a chiral stationary phase or by derivatization with a chiral reagent to form diastereomers, would be necessary for separation.[9][10][11]

Troubleshooting Guide

Problem 1: this compound and n-butyrylglycine are co-eluting or showing poor resolution.

  • Question: My UPLC-MS/MS method is not separating this compound and n-butyrylglycine. What can I do to improve the resolution?

  • Answer:

    • Optimize the chromatographic gradient: A shallower gradient with a slower increase in the organic mobile phase composition can enhance the separation of closely eluting isomers.

    • Evaluate the column chemistry: An ACQUITY UPLC HSS T3 column has been shown to be effective for the separation of acylcarnitines, a related class of compounds.[4] Consider testing different stationary phases, such as C18 or phenyl-hexyl columns, which may offer different selectivities for these isomers.

    • Adjust mobile phase composition: While a common mobile phase is water and acetonitrile with 0.1% formic acid, you can experiment with small changes in the formic acid concentration or the use of other additives to subtly alter the interaction with the stationary phase.[4]

    • Lower the column temperature: A slightly lower column temperature can sometimes increase the interaction with the stationary phase and improve resolution, although this may also lead to broader peaks.

Problem 2: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks).

  • Question: The peaks for my acylglycines are not sharp and symmetrical. What are the likely causes and solutions?

  • Answer:

    • Check for column degradation: The column may be nearing the end of its lifespan. Try replacing it with a new one.

    • Ensure proper mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Ensure the pH is stable and appropriate for the chosen column.

    • Investigate potential sample overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

    • Rule out extra-column volume: Ensure that the tubing and connections in your UPLC system are appropriate for the column and flow rate to minimize dead volume, which can cause peak broadening.

Problem 3: The sensitivity of my assay is low, and I am struggling to detect low-abundance acylglycines.

  • Question: How can I improve the signal intensity for this compound and other acylglycines in my UPLC-MS/MS analysis?

  • Answer:

    • Optimize mass spectrometer parameters: Fine-tune the cone voltage and collision energy for the specific MRM transitions of your analytes to maximize the signal.[4]

    • Consider derivatization: Derivatization with reagents like p-dimethylaminophenacyl (DmPA) bromide can significantly enhance the ionization efficiency and thus the sensitivity of acylglycine detection.[3][5]

    • Improve sample clean-up: Utilize solid-phase extraction (SPE) to remove interfering substances from your sample matrix, which can suppress the ionization of your target analytes.

    • Check the cleanliness of the ion source: A dirty ion source can lead to a significant drop in sensitivity. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.

Problem 4: I am experiencing significant matrix effects, especially with urine samples.

  • Question: My results are inconsistent, and I suspect matrix effects from my urine samples are the cause. How can I mitigate this?

  • Answer:

    • Implement a robust sample preparation method: Use solid-phase extraction (SPE) to effectively remove salts and other interfering components from the urine matrix.

    • Use stable isotope-labeled internal standards: The use of stable isotope-labeled internal standards for each analyte is the most effective way to compensate for matrix effects, as they will be affected in the same way as the endogenous analyte.[3][5]

    • Dilute the sample: Simple dilution of the urine sample can sometimes be sufficient to reduce the concentration of interfering substances to a level where they no longer significantly impact the analysis.[12][13][14]

    • Matrix-matched calibration curves: Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., a pooled urine sample from a healthy cohort) to account for matrix effects.[15]

Experimental Protocols

UPLC-MS/MS Method for the Quantification of this compound in Urine

This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples at 4°C.

  • Centrifuge a 30 µL aliquot of urine at 10,300 g for 10 minutes.[4]

  • Condition an anion exchange SPE cartridge with methanol followed by an equilibration buffer.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove neutral and basic compounds.

  • Elute the acylglycines with an acidic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. UPLC Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 150 mm[4]

  • Column Temperature: 45°C[4]

  • Mobile Phase A: 0.1% Formic Acid in Water[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]

  • Flow Rate: 0.5 mL/min[4]

  • Injection Volume: 2 µL[4]

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B.

    • Gradually increase the percentage of Mobile Phase B over the course of the run to elute the analytes.

    • Return to the initial conditions and equilibrate the column before the next injection.

    • Note: The specific gradient profile should be optimized to achieve baseline separation of this compound and n-butyrylglycine.

3. Mass Spectrometry Conditions

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[3][6]

  • Capillary Voltage: 2.75 kV[4]

  • Cone Voltage and Collision Energy: Optimize for each analyte and its transitions.[4]

  • Data Management: Use appropriate software for data acquisition and analysis.[4]

Data Presentation

ParameterThis compoundn-ButyrylglycineReference
Molecular Formula C₆H₁₁NO₃C₆H₁₁NO₃[1]
Monoisotopic Mass 145.0739 g/mol 145.0739 g/mol [1]
Precursor Ion (m/z) [M+H]⁺ 146.081146.081N/A
Product Ion (m/z) To be determined empiricallyTo be determined empiricallyN/A
Retention Time Dependent on specific UPLC conditionsDependent on specific UPLC conditionsN/A

Note: Specific MRM transitions and retention times need to be empirically determined and optimized for the specific chromatographic conditions and mass spectrometer used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample centrifugation Centrifugation urine_sample->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution dry_down Evaporation to Dryness elution->dry_down reconstitution Reconstitution dry_down->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection (MRM) uplc->msms data_analysis Data Analysis msms->data_analysis

Caption: Experimental workflow for the analysis of this compound in urine.

troubleshooting_tree cluster_chromatography Chromatography Optimization cluster_other_factors Other Factors start Poor Isomer Resolution optimize_gradient Optimize Gradient (shallower) start->optimize_gradient change_column Change Column Chemistry start->change_column adjust_mobile_phase Adjust Mobile Phase Additives start->adjust_mobile_phase check_temp Lower Column Temperature start->check_temp consider_derivatization Consider Derivatization start->consider_derivatization

Caption: Troubleshooting decision tree for poor isomeric resolution.

References

Troubleshooting poor peak shape in liquid chromatography of Isobutyrylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the liquid chromatography analysis of Isobutyrylglycine, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good peak shape for this compound often challenging in reversed-phase liquid chromatography (RPLC)?

A1: this compound is a polar compound. In traditional reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, polar molecules may have weak retention and elute too close to the void volume.[1] Furthermore, they can engage in undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on the silica backbone, which can lead to significant peak tailing.[2][3]

Q2: What is an ideal chromatographic peak shape and why is it important?

A2: The ideal peak shape is a symmetrical, sharp Gaussian curve.[4] Achieving this shape is crucial for accurate and reliable analysis. Poor peak shapes, such as tailing or broadening, can compromise the separation (resolution) between adjacent peaks, and negatively affect the precision and accuracy of peak area integration, which is essential for quantification.[4][5]

Q3: How are deviations from the ideal peak shape measured?

A3: Peak asymmetry is typically quantified using the Tailing Factor (TF) or the Asymmetry Factor (As). These metrics provide a numerical value to track peak shape during method development and system suitability tests.[4]

MetricDescriptionFormulaIdeal ValueAcceptable Range
Tailing Factor (TF) Used widely in the pharmaceutical industry. It measures the width of the peak at 5% of its height.TF = W₀.₀₅ / (2 * f)1.00.9 - 1.5
Asymmetry Factor (As) Commonly used in non-pharmaceutical labs. It measures the back and front half-widths at 10% of the peak height.As = b / a1.00.9 - 1.5
W₀.₀₅ = Peak width at 5% height; f = distance from the peak front to the maximum at 5% height; a = front half-width at 10% height; b = back half-width at 10% height.

Troubleshooting Guide: Poor Peak Shape

This guide addresses common peak shape problems in a question-and-answer format.

Problem: Peak Tailing

Q: My this compound peak has a significant tail. What is the most common cause?

A: The most frequent cause of peak tailing for polar or ionizable analytes like this compound is secondary interaction with the stationary phase.[2] this compound has a carboxylic acid group, which can interact with active silanol groups on the surface of silica-based columns, leading to this distortion.[3][6]

Q: How can I eliminate tailing caused by secondary silanol interactions?

A: You can address this in several ways:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is highly effective. Using an acidic modifier like formic acid to bring the pH to around 2.5-3.0 suppresses the ionization of both the silanol groups on the column and the carboxylic acid on the this compound, minimizing the unwanted ionic interactions.[2]

  • Use a High-Purity Column: Modern, high-purity silica columns ("Type B") have a much lower concentration of acidic silanol groups, which significantly reduces tailing for basic compounds and improves overall performance for all analytes.[7][8]

  • Use an End-Capped Column: Choose a column that is "end-capped," where most residual silanols are chemically bonded with a small silylating agent to make them inert.[2][9]

  • Add a Buffer: Incorporating a buffer, such as ammonium formate or ammonium acetate (10-25 mM), into your mobile phase can help maintain a consistent pH and the positive ions can shield the negative silanol sites, improving peak shape.[6][7]

Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pH Retention Time (min) Tailing Factor (TF)
Water/Acetonitrile (95:5) 7.0 2.1 2.4
0.1% Formic Acid in Water/Acetonitrile (95:5) 2.7 2.8 1.2
10mM Ammonium Formate in Water/Acetonitrile (95:5) 3.8 2.6 1.3

Note: Data is representative and will vary based on the specific column and system.

Problem: Peak Fronting

Q: My this compound peak is fronting (a sharp front with a sloping tail). What should I investigate?

A: Peak fronting is commonly caused by two issues:

  • Column Overload: You may be injecting too much sample mass onto the column.[4] To verify this, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you are experiencing column overload.[4]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in RPLC) than your mobile phase, it can cause peak distortion, including fronting.[5][10]

Problem: Broad Peaks

Q: My peak is much wider than expected. What are the potential causes?

A: Broad peaks can stem from several sources:

  • Column Degradation: The column may be contaminated or nearing the end of its life. A partially blocked inlet frit can also cause peak broadening.[11][12] Try flushing the column with a strong solvent or, if that fails, replace it.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the peak to broaden before it is detected.[11] Ensure all connections are made with minimal length of narrow-bore tubing.

  • Low Mobile Phase Strength: If the mobile phase is too weak (too polar in RPLC), the analyte will move very slowly, leading to excessive diffusion and a broad peak.[5] Try slightly increasing the percentage of your organic modifier (e.g., acetonitrile).

Problem: Split Peaks

Q: My this compound peak is split into two or has a significant shoulder. What's wrong?

A: Peak splitting usually indicates a problem at the head of the column or with the sample injection.

  • Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[4][11] Reversing and flushing the column (if permitted by the manufacturer) may help. Installing a guard column is a good preventative measure.[11]

  • Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to travel through the column in a distorted band.[10][13] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void: A void or channel can form at the head of the column over time. This is a sign of column failure, and the column should be replaced.[12]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Objective: To prepare a mobile phase suitable for suppressing silanol interactions and ensuring good peak shape for acidic analytes like this compound.

  • Materials: HPLC-grade water, HPLC-grade acetonitrile, and high-purity formic acid.

  • Procedure (for 1L of 95:5 Water:Acetonitrile with 0.1% Formic Acid): a. Measure 950 mL of HPLC-grade water into a clean 1L solvent bottle. b. Carefully add 1 mL of formic acid to the water. c. Add 50 mL of HPLC-grade acetonitrile. d. Cap the bottle and mix thoroughly by inversion. e. Degas the mobile phase using sonication or vacuum filtration for 15-20 minutes to prevent bubble formation in the HPLC system.[14] f. Clearly label the bottle with its contents and preparation date.

Protocol 2: System Suitability Test
  • Objective: To verify that the chromatography system is performing adequately before running samples.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 10-20 column volumes).[15] b. Prepare a standard solution of this compound at a known concentration. c. Make 5-6 replicate injections of the standard. d. For each injection, record the retention time, peak area, and calculate the tailing factor (TF) or asymmetry factor (As). e. Calculate the Relative Standard Deviation (%RSD) for the retention time and peak area. f. Acceptance Criteria (Example):

    • %RSD of Retention Time < 1.0%
    • %RSD of Peak Area < 2.0%
    • Tailing Factor (TF) between 0.9 and 1.5

Visual Troubleshooting Guides

G cluster_0 Troubleshooting Workflow for Poor Peak Shape Start Observe Poor Peak Shape Tailing Problem: Peak Tailing Start->Tailing Fronting Problem: Peak Fronting Start->Fronting Broad Problem: Broad Peak Start->Broad Split Problem: Split Peak Start->Split Cause_Tailing Cause: Secondary Interactions (Silanols) Tailing->Cause_Tailing Cause_Fronting Cause: Column Overload or Sample Solvent Too Strong Fronting->Cause_Fronting Cause_Broad Cause: Column Degradation or Extra-Column Volume Broad->Cause_Broad Cause_Split Cause: Clogged Frit or Injection Mismatch Split->Cause_Split Sol_Tailing Solution: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Use End-Capped Column Cause_Tailing->Sol_Tailing Sol_Fronting Solution: Dilute Sample Dissolve Sample in Mobile Phase Cause_Fronting->Sol_Fronting Sol_Broad Solution: Flush/Replace Column Check Tubing Cause_Broad->Sol_Broad Sol_Split Solution: Use Guard Column Backflush Column Cause_Split->Sol_Split

Figure 1. A workflow diagram for troubleshooting common peak shape issues.

G cluster_1 Key Relationships in RPLC for Polar Analytes Analyte Analyte: This compound (Polar, Acidic) C18 Standard C18 Analyte->C18 interacts with PolarEmbedded Polar-Embedded or End-Capped Analyte->PolarEmbedded interacts with HighAqueous High Aqueous % Analyte->HighAqueous is eluted by LowpH Low pH (~2.5-3.0) (e.g., + Formic Acid) Analyte->LowpH is eluted by StationaryPhase Stationary Phase Silanols Residual Silanols (pKa ~3.5-4.5) C18->Silanols has more active GoodPeak Desired Outcome: Good Peak Shape (Symmetrical, Sharp) PolarEmbedded->GoodPeak promotes BadPeak Problem: Poor Peak Shape (Tailing) Silanols->BadPeak causes MobilePhase Mobile Phase HighAqueous->BadPeak can cause 'dewetting' on C18 LowpH->GoodPeak promotes (suppresses ionization)

Figure 2. Factors influencing peak shape for polar analytes in RPLC.

References

Technical Support Center: Isobutyrylglycine MS/MS Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of tandem mass spectrometry (MS/MS) parameters for isobutyrylglycine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the selective and sensitive quantification of this compound. The most commonly used precursor and product ions are summarized in the table below. It is recommended to verify these transitions on your specific instrument.[1]

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Notes
Positive ESI 146.176.1Corresponds to [M+H]⁺ and the glycine fragment [C₂H₆NO₂]⁺.
Negative ESI 144.174.1Corresponds to [M-H]⁻ and the deprotonated glycine fragment [C₂H₄NO₂]⁻.

Q2: What is the expected fragmentation pattern for this compound in positive ion mode?

A2: In positive ion mode, this compound is typically protonated to form the precursor ion [M+H]⁺ at m/z 146.1. During collision-induced dissociation (CID), the most common fragmentation pathway involves the cleavage of the amide bond between the isobutyryl group and the glycine moiety. This results in the formation of a stable product ion corresponding to the protonated glycine molecule at m/z 76.1.[1]

Q3: How can I optimize the collision energy for the this compound MRM transition?

A3: Collision energy (CE) is a critical parameter that directly impacts the intensity of the product ion signal.[2][3] While empirical equations can provide a starting point, the optimal CE should be determined experimentally for your specific instrument and source conditions. A common approach is to perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the collision energy across a range of values (e.g., 5-40 eV). The CE that produces the maximum and most stable signal for the 146.1 -> 76.1 transition should be selected for the analytical method.[4]

Q4: What are common sources of interference in this compound analysis?

A4: Interferences can arise from the sample matrix, leading to ion suppression or enhancement, or from isomeric compounds that have the same mass-to-charge ratio. For acylglycines, it is crucial to achieve good chromatographic separation from other isomers to ensure accurate quantification.[5] Sample preparation techniques like solid-phase extraction (SPE) can help minimize matrix effects.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Causes Recommended Solutions
No or Low Signal for this compound 1. Incorrect MRM Transition: The wrong precursor or product ion m/z is being monitored. 2. Suboptimal Ion Source Parameters: Spray voltage, gas temperatures, and gas flows are not optimized. 3. Poor Ionization: Mobile phase composition may not be suitable for efficient ionization. 4. Suboptimal Collision Energy: The applied collision energy is too low for efficient fragmentation or too high, leading to excessive fragmentation.[4] 5. Sample Degradation: this compound may have degraded during sample storage or preparation.1. Verify MRM Transitions: Confirm the precursor and product ion m/z values are correct for this compound (e.g., 146.1 -> 76.1 in positive mode).[1] 2. Optimize Source Conditions: Tune the ion source parameters using a standard solution of this compound. 3. Adjust Mobile Phase: Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid for positive mode) to promote protonation. 4. Perform Collision Energy Optimization: Conduct a CE ramp experiment to determine the optimal value.[4] 5. Ensure Proper Sample Handling: Store samples at or below -20°C and minimize freeze-thaw cycles.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the analytical column.[6] 3. Inappropriate Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase. 4. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system.1. Dilute Sample: Reduce the concentration of the injected sample. 2. Flush or Replace Column: Flush the column with a strong solvent or replace it if flushing is ineffective. 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Use an Appropriate Column and Mobile Phase: Consider a different column chemistry or adjust the mobile phase pH.
High Background Noise or Baseline Instability 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.[7] 2. Dirty Ion Source: Contamination of the ESI probe or ion transfer optics. 3. Leaks in the LC System: A loose fitting can introduce air and cause pressure fluctuations.1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Clean Ion Source: Follow the manufacturer's instructions for cleaning the ion source. 3. Check for Leaks: Inspect all fittings and connections for any signs of leakage.
Inconsistent Results or Poor Reproducibility 1. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components. 2. Inconsistent Sample Preparation: Variability in the extraction or derivatization process. 3. Instrument Instability: Fluctuations in temperature, gas pressures, or electronics.1. Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[5] Use a stable isotope-labeled internal standard to compensate for matrix effects. 2. Standardize Sample Preparation: Use a consistent and well-documented sample preparation protocol. 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with a standard solution.

Experimental Protocols

Sample Preparation from Urine

This protocol is a general guideline for the extraction of acylglycines from urine samples and should be optimized for your specific application.[5]

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard for this compound (if available) to each urine sample.

  • Solid-Phase Extraction (SPE):

    • Condition an anion exchange SPE cartridge with methanol followed by water.

    • Load 1 mL of the urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide solution to remove neutral and basic compounds.

    • Elute the acylglycines with 1 mL of 2% formic acid in 40% acetonitrile, followed by 1 mL of 2% formic acid in acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Centrifugation: Centrifuge the reconstituted sample to pellet any particulates before transferring the supernatant to an autosampler vial.

LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrument and column.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from potential interferences.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: 146.1 -> 76.1

  • Collision Energy: To be optimized empirically (start with a range of 5-40 eV).

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe dry_recon Dry Down & Reconstitute spe->dry_recon lc_separation LC Separation (C18) dry_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A general overview of the experimental workflow for this compound analysis.

troubleshooting_logic Troubleshooting Logic for Poor Signal start Poor or No Signal? check_mrm MRM Transitions Correct? start->check_mrm check_ce Collision Energy Optimized? check_mrm->check_ce Yes solution Problem Solved check_mrm->solution No, Correct & Rerun check_source Source Parameters Tuned? check_ce->check_source Yes check_ce->solution No, Optimize & Rerun check_lc LC Conditions Okay? check_source->check_lc Yes check_source->solution No, Tune & Rerun check_sample Sample Integrity Okay? check_lc->check_sample Yes check_lc->solution No, Check Mobile Phase/Column check_sample->solution Yes, Further Investigation Needed check_sample->solution No, Prepare Fresh Sample

Caption: A logical flowchart for troubleshooting poor or no signal issues.

References

Technical Support Center: Quality Control and Assurance in Clinical Isobutyrylglycine Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the clinical testing of isobutyrylglycine.

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of this compound?

A1: this compound is an acylglycine that serves as a key biomarker for the diagnosis of certain inborn errors of metabolism.[1][2] Elevated levels in urine are strongly indicative of Isobutyryl-CoA dehydrogenase (IBD) deficiency, a rare autosomal recessive disorder affecting the catabolism of the amino acid valine.[3] Quantitative analysis of this compound is crucial for the diagnosis and monitoring of this condition.[2]

Q2: What is the primary analytical method for quantifying this compound in clinical samples?

A2: The gold standard for the quantitative analysis of this compound in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and specificity, allowing for accurate measurement of this compound concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step to make the analyte volatile.

Q3: Why is an internal standard crucial in this compound quantification?

A3: An internal standard (IS) is essential to ensure the accuracy and precision of the quantification. The IS is a compound with similar chemical properties to this compound that is added to all samples, calibrators, and quality controls at a known concentration. It helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C or ¹⁵N-labeled this compound, is highly recommended as it behaves almost identically to the analyte, providing the most accurate correction.[2]

Q4: What are the best practices for collecting and handling urine samples for this compound analysis?

A4: Proper sample collection and handling are critical to prevent pre-analytical errors. A random urine sample is typically collected in a sterile, preservative-free container. For optimal stability, the sample should be frozen shortly after collection if not analyzed immediately. It is important to provide clinical information with the sample, such as the patient's age, diet, medications, and clinical symptoms, as this can aid in the interpretation of results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Pre-Analytical Issues
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected results between samples from the same patient. - Improper sample collection or storage. - Variation in diet or medication.- Ensure standardized collection procedures are followed. - Freeze samples immediately after collection. - Document any changes in diet or medication.
Low analyte signal in a sample expected to be elevated. - Sample degradation due to improper storage. - Very dilute urine sample.- Verify that samples were stored frozen. - Check the creatinine concentration to assess for dilution. If very dilute, consider requesting a new, first-morning void sample.
Analytical (LC-MS/MS) Issues
Problem Possible Cause(s) Recommended Solution(s)
No or very low signal for both this compound and the internal standard. - Instrument failure (e.g., no spray in the ion source). - Incorrect injection volume. - Clogged LC system or injector.- Check the ion source for a stable spray. - Verify the injection volume in the method. - Perform system suitability tests and troubleshoot the LC system for blockages.
Good internal standard signal, but no or low this compound signal in a QC or patient sample. - this compound concentration is below the limit of detection (LOD). - Degradation of this compound in the sample. - Ion suppression affecting the analyte but not the internal standard (less likely with a SIL IS).- Confirm the sample is within the analytical measurement range. - Re-prepare the sample if degradation is suspected. - Investigate potential matrix effects.
High background noise or interfering peaks. - Contaminated mobile phase or LC system. - Matrix effects from other compounds in the urine. - Presence of isobaric interferences (compounds with the same mass).- Prepare fresh mobile phases and flush the LC system. - Optimize the sample preparation to remove interfering substances. - Adjust chromatographic conditions to separate the interfering peak from the analyte. If an isobaric interference is suspected, a different MS/MS transition may be needed.
Poor peak shape (e.g., tailing, splitting). - Column degradation. - Incompatible mobile phase. - Issues with the sample preparation (e.g., sample solvent not compatible with the mobile phase).- Replace the analytical column. - Ensure the mobile phase pH is appropriate for the analyte. - Reconstitute the dried extract in a solvent similar to the initial mobile phase.
Inconsistent retention times. - Leak in the LC system. - Air bubbles in the pump. - Column temperature fluctuations.- Check for leaks in the system. - Degas the mobile phases and prime the pumps. - Ensure the column oven is at a stable temperature.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for clinical this compound testing. Note that these values can vary between laboratories and methods, and each lab should establish its own reference intervals and quality control ranges.

Table 1: Reference Intervals for Urinary this compound

Age GroupReference Interval (mmol/mol creatinine)
Newborns (0-30 days)< 5
Infants (1-12 months)< 4
Children (1-18 years)< 3
Adults (>18 years)0 - 3[3]

Table 2: Example of Quality Control (QC) Acceptance Criteria

QC LevelMean Concentration (µmol/L)Standard Deviation (SD)Acceptance Range (Mean ± 2 SD)
Low101.57.0 - 13.0
Mid505.040.0 - 60.0
High20018.0164.0 - 236.0

Table 3: Method Validation Parameters (Illustrative Examples)

ParameterTypical Value
Limit of Detection (LOD)0.5 µmol/L
Limit of Quantification (LOQ)1.5 µmol/L
Linearity (R²)> 0.99
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general methodology for the analysis of this compound. It should be validated by each laboratory for its specific instrumentation and sample population.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., d7-isobutyrylglycine) as an internal standard (IS)

  • LC-MS grade water, acetonitrile, and formic acid

  • Urine samples, calibrators, and quality control materials

2. Sample Preparation

  • Thaw urine samples, calibrators, and QCs to room temperature and vortex to mix.

  • In a microcentrifuge tube, combine 50 µL of urine with 450 µL of an internal standard working solution (containing the SIL-IS in an appropriate solvent, e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Vortex for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example)

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% B to 98% B over several minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions (MRM):

    • This compound: e.g., m/z 146 -> 76

    • d7-Isobutyrylglycine (IS): e.g., m/z 153 -> 83 (Note: Specific transitions should be optimized for the instrument used)

4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Use the calibration curve to determine the concentration of this compound in the patient samples and quality controls.

  • Normalize the this compound concentration to the creatinine concentration of the urine sample and report the final result in mmol/mol creatinine.

Visualizations

valine_catabolism Valine Valine a_Keto α-Ketoisovalerate Valine->a_Keto BCAT Isobutyryl_CoA Isobutyryl-CoA a_Keto->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase (ACAD8) This compound This compound (Excreted in Urine) Isobutyryl_CoA->this compound Glycine N-Acyltransferase Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA ... Succinyl_CoA Succinyl-CoA (TCA Cycle) Propionyl_CoA->Succinyl_CoA ... Deficiency Isobutyryl-CoA Dehydrogenase Deficiency Deficiency->Isobutyryl_CoA

Caption: Valine catabolism pathway and the effect of IBD deficiency.

clinical_workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection 1. Urine Sample Collection Sample_Transport 2. Sample Transport to Lab Sample_Collection->Sample_Transport Sample_Reception 3. Sample Reception & Accessioning Sample_Transport->Sample_Reception Sample_Prep 4. Sample Preparation (Dilution & IS Addition) Sample_Reception->Sample_Prep LCMS_Analysis 5. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing 6. Data Processing & Quantitation LCMS_Analysis->Data_Processing Review_Validation 7. Result Review & Validation Data_Processing->Review_Validation Reporting 8. Report Generation & Delivery Review_Validation->Reporting

Caption: Clinical laboratory workflow for this compound testing.

troubleshooting_logic Start Abnormal QC Result Check_Reagents Check Reagents & Standards (Expiration, Preparation) Start->Check_Reagents Check_Instrument Review Instrument Performance (Calibration, System Suitability) Start->Check_Instrument Reanalyze_QC Re-analyze QC Samples Check_Reagents->Reanalyze_QC Check_Instrument->Reanalyze_QC QC_Pass QC Passes Reanalyze_QC->QC_Pass QC_Fail QC Fails Reanalyze_QC->QC_Fail Release_Results Release Patient Results QC_Pass->Release_Results Troubleshoot_Instrument Troubleshoot Instrument QC_Fail->Troubleshoot_Instrument Hold_Results Hold Patient Results Investigate Further QC_Fail->Hold_Results Recalibrate Recalibrate Assay Troubleshoot_Instrument->Recalibrate Recalibrate->Reanalyze_QC

Caption: Logical workflow for troubleshooting a QC failure.

References

Reference interval determination for urinary Isobutyrylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the determination of reference intervals for urinary isobutyrylglycine (IBG).

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of measuring urinary this compound (IBG)?

A1: Urinary this compound is a key biomarker for the diagnosis of certain inborn errors of metabolism. Specifically, elevated levels of IBG are a primary indicator of isobutyryl-CoA dehydrogenase (IBD) deficiency, a rare autosomal recessive disorder of valine metabolism. Quantitative analysis of urinary acylglycines, including IBG, is a sensitive and specific method for diagnosing several inherited metabolic disorders.[1]

Q2: What is the normal reference interval for urinary IBG?

A2: The reference interval for urinary IBG can vary depending on the analytical method used and the age of the individual. It is crucial to establish age-appropriate reference ranges.[2] A retrospective analysis of over 6,000 urine specimens provided the following age-stratified reference intervals for urinary this compound, as determined by UPLC-MS/MS.[2]

Q3: What are the primary analytical methods for quantifying urinary IBG?

A3: The two primary methods for the quantitative analysis of urinary IBG are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Both methods offer high sensitivity and specificity for the detection of IBG and other acylglycines.

Q4: Are there any dietary factors that can affect urinary IBG levels?

A4: Yes, diet can influence urinary IBG levels. Notably, this compound is a known biomarker for the consumption of cheese. It is important to consider a subject's recent dietary intake when interpreting urinary IBG results, especially if the values are borderline.

Q5: How should urine samples be collected and stored for IBG analysis?

A5: For optimal results, a random urine specimen should be collected in a sterile container with no preservatives.[1] The sample should be frozen immediately and stored at -20°C or lower until analysis to ensure the stability of the analytes.[4] For long-term storage, -80°C is recommended.

Data Presentation: Reference Intervals for Urinary this compound

The following tables summarize the reference intervals for urinary this compound based on a large-scale study using UPLC-MS/MS.[2] It is recommended that each laboratory establishes its own reference intervals based on its specific population and methodology.

Table 1: Urinary this compound Reference Intervals by Age Group

Age GroupReference Interval (mmol/mol creatinine)
0-6 months< 4.0
7 months - 1 year< 3.0
2-17 years< 2.0
≥ 18 years< 1.0

Data adapted from Hobert et al., 2021.[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urinary Organic Acid Analysis (including this compound)

This protocol provides a general methodology for the analysis of urinary organic acids, including this compound, by GC-MS.

a. Sample Preparation and Extraction:

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Transfer a specific volume of urine (often normalized to creatinine concentration) to a clean glass tube.[5]

  • Add an appropriate internal standard. Stable isotope-labeled internal standards are recommended for accurate quantification.[5]

  • Acidify the urine sample to a pH < 2 with hydrochloric acid (HCl).

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers. Repeat the extraction process.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[6]

b. Derivatization:

  • To make the organic acids volatile for GC analysis, a two-step derivatization is typically required.[7]

  • Oximation: Add a solution of methoxyamine HCl in pyridine to the dried extract to protect keto-groups. Incubate at 60°C for 30 minutes.

  • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample. Incubate at 70-90°C for 15 minutes to convert the organic acids to their trimethylsilyl (TMS) derivatives.

c. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column (e.g., 5% phenyl-methylpolysiloxane) to separate the derivatized organic acids. A typical temperature program starts at a low temperature (e.g., 70°C) and gradually increases to a high temperature (e.g., 300°C) to elute the compounds.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Urinary Acylglycine Analysis

This protocol outlines a general procedure for the quantitative analysis of urinary acylglycines, including this compound, by UPLC-MS/MS.[1][2]

a. Sample Preparation:

  • Thaw frozen urine samples and vortex.

  • Dilute the urine sample with a solution containing stable isotope-labeled internal standards for each analyte of interest.

  • Further sample clean-up using solid-phase extraction (SPE) may be performed if necessary, but often a simple "dilute-and-shoot" approach is sufficient.

b. Derivatization (Butylation):

  • Evaporate the diluted urine sample to dryness under nitrogen.

  • Add butanolic HCl and incubate at 65°C for 20 minutes to form butyl esters of the acylglycines.

  • Evaporate the butanolic HCl and reconstitute the sample in the mobile phase for injection.

c. UPLC-MS/MS Analysis:

  • Ultra-Performance Liquid Chromatography (UPLC): Inject the reconstituted sample into the UPLC system. Use a reverse-phase column (e.g., C18) to separate the butylated acylglycines. A gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of an acid (e.g., formic acid), is typically used.

  • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. For each acylglycine, a specific precursor ion to product ion transition is monitored.

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in GC-MS Analysis of Urinary Organic Acids

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column.- Column contamination.- Inappropriate injection temperature.- Use a deactivated injector liner.- Condition the column or trim the first few centimeters.- Optimize the injector temperature.
Low Signal Intensity / Poor Sensitivity - Leak in the GC-MS system.- Dirty ion source.- Inefficient derivatization.- Perform a leak check.- Clean the ion source.- Optimize derivatization conditions (time, temperature, reagent volume).
Ghost Peaks - Carryover from a previous injection.- Contaminated syringe.- Run a solvent blank after a high-concentration sample.- Thoroughly rinse the syringe between injections.
Baseline Noise or Drift - Contaminated carrier gas.- Column bleed.- Contaminated detector.- Use high-purity carrier gas with appropriate traps.- Condition the column.- Clean the detector according to the manufacturer's instructions.
Unexpected Peaks - Contamination from sample collection or preparation.- Presence of drugs or their metabolites.- Dietary metabolites.- Review sample handling procedures.- Obtain a detailed clinical and dietary history of the subject.

Table 3: Troubleshooting Common Issues in LC-MS/MS Analysis of Urinary Acylglycines

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent Retention Times - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature.- Prepare fresh mobile phase.- Replace the column.- Ensure stable column oven temperature.
Ion Suppression or Enhancement - Matrix effects from the urine sample.- Co-elution of interfering substances.- Optimize sample dilution.- Improve chromatographic separation.- Use stable isotope-labeled internal standards to compensate for matrix effects.
Clogged System - Particulate matter from the urine sample.- Precipitation of salts in the mobile phase.- Centrifuge or filter urine samples before analysis.- Ensure mobile phase components are fully dissolved.
Low Signal Intensity - Inefficient ionization.- Poor fragmentation in the collision cell.- Incorrect MRM transitions.- Optimize ESI source parameters (e.g., spray voltage, gas flow).- Optimize collision energy for each analyte.- Verify the precursor and product ions for each compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_interpretation Interpretation urine_sample Urine Sample Collection add_is Addition of Internal Standard urine_sample->add_is extraction Liquid-Liquid Extraction (for GC-MS) add_is->extraction lcmsms_analysis LC-MS/MS Analysis derivatization Derivatization (Oximation & Silylation for GC-MS) (Butylation for LC-MS/MS) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis derivatization->lcmsms_analysis peak_integration Peak Integration gcms_analysis->peak_integration lcmsms_analysis->peak_integration quantification Quantification peak_integration->quantification normalization Normalization to Creatinine quantification->normalization ref_interval Comparison to Reference Interval normalization->ref_interval report Reporting of Results ref_interval->report

Caption: Experimental workflow for urinary this compound analysis.

valine_metabolism valine Valine isobutyryl_coa Isobutyryl-CoA valine->isobutyryl_coa ibd Isobutyryl-CoA Dehydrogenase (IBD) isobutyryl_coa->ibd ibd_deficiency IBD Deficiency isobutyryl_coa->ibd_deficiency methacrylyl_coa Methacrylyl-CoA propionyl_coa Propionyl-CoA methacrylyl_coa->propionyl_coa ... succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa ... tca_cycle TCA Cycle succinyl_coa->tca_cycle ibd->methacrylyl_coa This compound This compound (excreted in urine) ibd_deficiency->this compound glycine Glycine glycine->this compound

Caption: Simplified metabolic pathway of valine and this compound formation.

References

Long-term stability of Isobutyrylglycine in frozen urine samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyrylglycine in frozen urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for long-term stability of this compound in urine?

For long-term storage, freezing urine samples is essential. While this compound has shown stability at -20°C, storage at -80°C is generally recommended to ensure the stability of a wider range of metabolites in the sample.[1][2] One study specifically demonstrated that a panel of 18 acylglycines, including this compound, remained stable for at least 7 weeks when stored at -20°C.[3] Another source indicates that acylglycines in frozen urine are stable for up to 416 days, although the specific temperature was not mentioned.

Q2: How many times can I freeze and thaw my urine samples without affecting this compound concentrations?

Urine samples containing this compound have been shown to be stable for at least three freeze-thaw cycles.[3] For other organic ions in urine, stability has been observed for up to six freeze-thaw cycles when stored at -80°C.[1][2] To minimize the potential for degradation, it is advisable to aliquot urine samples into smaller volumes before freezing if multiple analyses are anticipated.

Q3: What are the critical pre-analytical factors to consider when collecting urine for this compound analysis?

Proper sample collection and handling are crucial for accurate results. Best practices include:

  • Collection Method: A mid-stream clean catch urine sample is recommended to minimize contamination.[4][5][6]

  • Container: Use a sterile collection container.[4][5][6]

  • Preservatives: For routine analysis of this compound, no preservatives are typically required if the sample is frozen promptly.

  • Labeling: Clearly label each sample with the patient's name, date, and time of collection.[5]

  • Initial Handling: If immediate freezing is not possible, the sample should be refrigerated at approximately 4°C and transported to the laboratory within 24 hours.[4] Avoid leaving unpreserved urine specimens at room temperature for more than 2 hours.[6]

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of this compound in urine samples.

Issue 1: Low or No Detectable this compound Signal
Potential Cause Troubleshooting Step
Sample Degradation Review sample collection and storage history. Ensure samples were frozen promptly and have not undergone excessive freeze-thaw cycles.
Inefficient Extraction Verify the efficiency of your sample preparation method. For liquid chromatography-mass spectrometry (LC-MS/MS), ensure proper protein precipitation and removal of interfering substances.
Instrument Sensitivity Check the sensitivity and calibration of your analytical instrument (e.g., LC-MS/MS, GC-MS). Run a system suitability test with a known standard.
Derivatization Issues (for GC-MS) If using gas chromatography-mass spectrometry (GC-MS), ensure complete derivatization of this compound. Optimize reaction conditions (time, temperature, reagent concentration).
Issue 2: High Variability in this compound Measurements
Potential Cause Troubleshooting Step
Inconsistent Sample Collection Standardize the urine collection protocol across all samples. First morning voids are often preferred for consistency.
Matrix Effects in LC-MS/MS Matrix effects from other components in urine can suppress or enhance the this compound signal. Use a stable isotope-labeled internal standard for this compound to correct for these effects. Perform a matrix effect study by comparing the signal of a standard in solvent versus a post-extraction spiked urine sample.
Carryover Between Samples Implement a robust wash step in your LC method to prevent carryover from one sample injection to the next. Inject a blank solvent sample after a high-concentration sample to check for carryover.[7]
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and injecting a precise and consistent volume for each sample.
Issue 3: Peak Shape Problems in Chromatography (Tailing, Fronting, Splitting)
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column. Use an in-line filter to protect the column from particulates.[8]
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for this compound and the column chemistry. Check for buffer precipitation.[9]
Column Overload Dilute the sample or reduce the injection volume.[8]
Extra-column Effects Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[8]

Data on Long-Term Stability

The following table summarizes available data on the stability of this compound and related compounds in frozen urine.

AnalyteStorage TemperatureDurationNumber of Freeze-Thaw CyclesStability Outcome
This compound (and 17 other acylglycines)-20°C7 weeks3Stable[3]
AcylglycinesFrozen (temperature not specified)416 daysNot specifiedStable
Organic Ions-80°CNot specified6Stable[1][2]
Albumin-20°CNot specified3Stable (degradation after 3 cycles)[1][2]
Albumin-80°CNot specified5Stable[1][2]

Experimental Protocols

Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general workflow. Specific parameters should be optimized for your instrument and reagents.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitate.[10]

    • Take a 100 µL aliquot of the supernatant.

    • Add a known concentration of a stable isotope-labeled this compound internal standard.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.[10]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 2% acetonitrile in water with 0.1% formic acid).[10]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 column (e.g., Waters HSS C18, 3.0x100 mm, 1.7 µm) is commonly used.[10][11]

      • Mobile Phase A: 0.1% formic acid in water.[10][11]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

      • Gradient: A gradient elution is typically used to separate this compound from other urine components. An example gradient could be: 0-2 min, 2% B; 2-15 min, 2-100% B; 15-20 min, 100% B; 20.1-29 min, 2% B.[10]

      • Flow Rate: 0.5 mL/min.[10][11]

      • Column Temperature: 50°C.[10][11]

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization (if any) and desired sensitivity.

      • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.

  • Data Analysis:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the concentration of this compound in the urine samples by interpolating from the calibration curve.

    • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Visualizations

experimental_workflow cluster_collection Sample Collection & Pre-processing cluster_prep Sample Preparation cluster_analysis Analysis urine_collection Urine Collection (Mid-stream clean catch) centrifugation Centrifugation (14,000 x g, 10 min, 4°C) urine_collection->centrifugation storage Storage (-80°C) centrifugation->storage thawing Thaw on Ice storage->thawing spiking Spike with Internal Standard thawing->spiking precipitation Protein Precipitation (Acetonitrile) spiking->precipitation evaporation Evaporation to Dryness precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing troubleshooting_logic cluster_preanalytical Pre-analytical Issues cluster_analytical Analytical Issues cluster_data Data Interpretation Issues start Inaccurate Results check_collection Review Sample Collection Protocol start->check_collection check_storage Verify Storage Conditions (Temp, Freeze-Thaw) start->check_storage check_extraction Evaluate Sample Prep Efficiency start->check_extraction check_instrument Check Instrument Performance (Calibration, Sensitivity) start->check_instrument check_chromatography Assess Peak Shape & Retention Time start->check_chromatography check_matrix Investigate Matrix Effects start->check_matrix check_carryover Check for Sample Carryover start->check_carryover check_normalization Verify Creatinine Normalization start->check_normalization

References

Validation & Comparative

Isobutyrylglycine: A Comparative Guide for its Clinical Validation as a Diagnostic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical validation of Isobutyrylglycine (IBG) as a diagnostic biomarker, primarily for Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a rare inborn error of valine metabolism. It compares IBG with other relevant biomarkers, offers detailed experimental protocols, and visualizes key pathways and workflows to support research and drug development in this area.

Executive Summary

This compound is a highly specific and sensitive urinary biomarker for the diagnosis of Isobutyryl-CoA Dehydrogenase (IBD) deficiency. While newborn screening often initially identifies elevated C4-acylcarnitine, this marker is not specific and can also be indicative of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. The quantification of urinary this compound is, therefore, crucial for the differential diagnosis. This guide presents a comparative analysis of these biomarkers, their performance, and the methodologies for their detection.

Biomarker Performance Comparison

The following tables summarize the quantitative data for key biomarkers in healthy individuals and in patients with IBD deficiency and SCAD deficiency, providing a clear comparison for diagnostic purposes.

BiomarkerConditionMatrixTypical Concentration RangeSource
This compound Healthy Individuals Urine0 - 3 mmol/mol creatinine[1]
IBD Deficiency UrineSignificantly elevated (large amounts detected)[1]
C4-Acylcarnitine Healthy Newborns Dried Blood Spot<1.20 µM[2]
IBD Deficiency (Newborns) Dried Blood SpotElevated[3]
SCAD Deficiency (Newborns) Dried Blood SpotElevated[4]
Ethylmalonic Acid Healthy Infants (0-1 year) Urine3.3 (0.1-11.0) µmol/mmol creatinine[5]
Healthy Individuals (General) Urine0.47 - 2.74 mmol/mol creatinine[6]
SCAD Deficiency UrineElevated[7][8]

Diagnostic Workflows and Signaling Pathways

To aid in understanding the diagnostic process and the underlying metabolic pathways, the following diagrams are provided.

cluster_NBS Newborn Screening cluster_Lab Laboratory Analysis cluster_Diagnosis Differential Diagnosis NBS Dried Blood Spot Sample MSMS Tandem Mass Spectrometry (MS/MS) NBS->MSMS Analysis of Acylcarnitines Elevated_C4 Elevated_C4 MSMS->Elevated_C4 Elevated C4-Acylcarnitine Urine_Analysis Urine Organic Acid/Acylglycine Analysis (GC/MS or LC-MS/MS) Elevated_IBG Elevated_IBG Urine_Analysis->Elevated_IBG Elevated this compound Elevated_EMA Elevated_EMA Urine_Analysis->Elevated_EMA Elevated Ethylmalonic Acid Plasma_AC Plasma Acylcarnitine Profile IBD_Deficiency IBD Deficiency Confirmed Plasma_AC->IBD_Deficiency SCAD_Deficiency SCAD Deficiency Plasma_AC->SCAD_Deficiency Genetic_Testing ACAD8 Gene Sequencing IBD_Deficiency->Genetic_Testing Confirmation Other Other Metabolic Disorders Elevated_C4->Urine_Analysis Elevated_C4->Plasma_AC Elevated_IBG->IBD_Deficiency Elevated_EMA->SCAD_Deficiency

Diagnostic workflow for elevated C4-acylcarnitine.

Valine Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA IBD_Enzyme Isobutyryl-CoA Dehydrogenase (IBD) Isobutyryl_CoA->IBD_Enzyme Block Metabolic Block in IBD Deficiency Isobutyryl_CoA->Block Methacrylyl_CoA Methacrylyl-CoA Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA TCA TCA Cycle Propionyl_CoA->TCA IBD_Enzyme->Methacrylyl_CoA IBG This compound (excreted in urine) Block->IBG Glycine Glycine Glycine->IBG

Valine metabolism pathway and the role of IBD.

Experimental Protocols

Detailed methodologies for the quantification of urinary this compound are crucial for reproducible and reliable results. Below are synthesized protocols based on current literature for Gas Chromatography-Mass Spectrometry (GC/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol 1: Urinary this compound and Organic Acid Analysis by GC/MS

This protocol is a general guideline for the analysis of organic acids, including this compound, in urine.

1. Sample Preparation:

  • Collection: Collect a random urine sample in a sterile, preservative-free container.

  • Storage: Store the urine sample frozen at -20°C or lower until analysis.

  • Normalization: Thaw the sample and determine the creatinine concentration to normalize the results.

  • Extraction:

    • To 1 mL of urine (or a volume adjusted to a specific creatinine amount), add an internal standard.

    • Acidify the urine to a pH below 2 with HCl.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to allow for complete derivatization.

3. GC/MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC/MS system.

  • Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes.

  • Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for this compound and the internal standard.

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum compared to a known standard.

  • Quantify the concentration of this compound relative to the internal standard and normalize to the creatinine concentration.

Protocol 2: Urinary this compound and Acylglycine Analysis by UPLC-MS/MS

This protocol provides a more sensitive and specific method for the quantification of acylglycines.

1. Sample Preparation:

  • Collection and Storage: As described in the GC/MS protocol.

  • Dilution: Dilute the urine sample with a suitable buffer or mobile phase.

  • Internal Standard: Add a stable isotope-labeled internal standard for this compound.

  • Derivatization (Optional but recommended for improved sensitivity):

    • Derivatize the acylglycines using a reagent such as butanolic HCl to form butyl esters. This enhances chromatographic separation and ionization efficiency.

    • After derivatization, evaporate the reagent and reconstitute the sample in the initial mobile phase.

2. UPLC-MS/MS Analysis:

  • Injection: Inject the prepared sample into the UPLC-MS/MS system.

  • Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water and acetonitrile with formic acid) to achieve separation of this compound from its isomers and other acylglycines.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of derivatized this compound and monitoring specific product ions.

3. Data Analysis:

  • Create a calibration curve using known concentrations of this compound standards.

  • Calculate the concentration of this compound in the urine sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

  • Normalize the final concentration to the creatinine level of the urine sample.

Conclusion

The clinical validation of this compound as a diagnostic biomarker for IBD deficiency is well-established. Its high specificity allows for the clear differentiation from other metabolic disorders that present with similar initial screening results, such as SCAD deficiency. The implementation of robust and validated analytical methods, such as UPLC-MS/MS, is essential for the accurate quantification of this compound in a clinical setting. This guide provides the necessary comparative data and detailed protocols to support researchers, scientists, and drug development professionals in their work related to IBD deficiency and other inborn errors of metabolism.

References

A Comparative Guide to Biomarkers for Isobutyryl-CoA Dehydrogenase Deficiency: Isobutyrylglycine vs. Isobutyrylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Deep Dive into the Differential Diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency: Comparing the Utility of Isobutyrylglycine and Isobutyrylcarnitine

[CITY, STATE, December 13, 2025] – In the differential diagnosis of Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a rare autosomal recessive disorder of valine metabolism, the selection of appropriate biomarkers is critical for accurate and timely identification. This guide provides a comprehensive comparison of two key metabolites, this compound and isobutyrylcarnitine, for their utility in diagnosing this condition. We present a synthesis of current data on their diagnostic performance, analytical methodologies, and underlying biochemical pathways to aid researchers, clinicians, and professionals in drug development.

Introduction to IBD Deficiency and Diagnostic Challenges

IBD deficiency is caused by mutations in the ACAD8 gene, leading to the impaired function of the isobutyryl-CoA dehydrogenase enzyme.[1][2][3] This enzymatic block results in the accumulation of isobutyryl-CoA and its derivatives in the body.[4][5] While many individuals identified through newborn screening remain asymptomatic, some may present with symptoms such as poor feeding, developmental delay, cardiomyopathy, and anemia.[1][2][3]

The primary challenge in diagnosing IBD deficiency lies in the non-specificity of the initial screening marker. Newborn screening programs typically test for elevated levels of C4-acylcarnitine, which includes isobutyrylcarnitine.[4][6][7] However, elevated C4-acylcarnitine is also a hallmark of other metabolic disorders, most notably short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[7][8] This necessitates the use of more specific, second-tier biomarkers for a definitive diagnosis.

Comparative Analysis of Isobutyrylcarnitine and this compound

Here, we compare the performance and characteristics of isobutyrylcarnitine and this compound as diagnostic markers for IBD deficiency.

FeatureIsobutyrylcarnitine (C4-Acylcarnitine)This compound
Role in Diagnosis Primary screening markerSecond-tier, confirmatory marker
Biological Matrix Dried blood spots, plasma, urineUrine
Specificity Low; elevated in IBD and SCAD deficiencyHigh; more specific to IBD deficiency
Diagnostic Utility Initial identification of at-risk individualsDifferentiation between IBD and SCAD deficiency
Quantitative Data for Diagnosis

The following table summarizes the available quantitative data for isobutyrylcarnitine and this compound in the context of IBD deficiency. It is important to note that reference ranges can vary between laboratories and analytical methods.

AnalyteConditionBiological MatrixConcentration Range
Isobutyrylcarnitine (C4-Acylcarnitine) IBD DeficiencyDried Blood SpotMean: 1.30 µmol/L (Range: 0.67–2.32 µmol/L)[4][5]
Newborn Screening Cut-offDried Blood Spot> 0.45 µmol/L[4][5]
Healthy IndividualsPlasmaVaries; one study on healthy adults showed a wide range influenced by other factors.[9]
Reference ValueUrine< 3.00 millimoles/mole creatinine[10]
This compound IBD DeficiencyUrine"Large amounts" or "slightly elevated"[1][11]
Optimal RangeUrine0 - 3 mmol/mol creatinine[1]

Biochemical Pathways and Diagnostic Logic

In IBD deficiency, the blockage of isobutyryl-CoA dehydrogenase leads to the accumulation of its substrate, isobutyryl-CoA. The body attempts to detoxify this excess by converting it into two main excretable products: isobutyrylcarnitine and this compound.

IBD_Deficiency_Pathway Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Several steps IBD_enzyme Isobutyryl-CoA Dehydrogenase (IBD) Accumulation Accumulation IsobutyrylCoA->Accumulation Deficiency MethacrylylCoA Methacrylyl-CoA IBD_enzyme->MethacrylylCoA Normal Metabolism Isobutyrylcarnitine Isobutyrylcarnitine (C4-Acylcarnitine) Accumulation->Isobutyrylcarnitine Conjugation This compound This compound Accumulation->this compound Conjugation Carnitine Carnitine Carnitine->Isobutyrylcarnitine Glycine Glycine Glycine->this compound Excretion_Carnitine Excreted in Urine/Blood Isobutyrylcarnitine->Excretion_Carnitine Excretion_Glycine Excreted in Urine This compound->Excretion_Glycine

Biochemical pathway in IBD deficiency.

The measurement of both isobutyrylcarnitine and this compound provides a more complete picture for diagnosis. The following workflow illustrates the diagnostic process:

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Elevated_C4 Elevated C4-Acylcarnitine (Isobutyrylcarnitine) NBS->Elevated_C4 Second_Tier Second-Tier Testing Elevated_C4->Second_Tier Positive Normal_C4 Normal C4-Acylcarnitine Elevated_C4->Normal_C4 Negative Urine_Analysis Urine Organic Acid Analysis (GC-MS or LC-MS/MS) Second_Tier->Urine_Analysis IBG_Result This compound Level? Urine_Analysis->IBG_Result IBD_Diagnosis Presumptive Diagnosis: IBD Deficiency IBG_Result->IBD_Diagnosis Elevated SCAD_Diagnosis Consider SCAD Deficiency or other causes IBG_Result->SCAD_Diagnosis Normal/Slightly Elevated Genetic_Testing Genetic Testing (ACAD8 gene) IBD_Diagnosis->Genetic_Testing

References

Comparative analysis of urinary acylglycines in different metabolic disorders.

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of urinary acylglycine profiles in three significant metabolic disorders: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency, Isovaleric Acidemia (IVA), and Glutaric Aciduria Type 1 (GA1). This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the affected metabolic pathways to facilitate a deeper understanding of these biomarkers.

The analysis of urinary acylglycines, which are conjugates of glycine with acyl-CoA thioesters, is a cornerstone in the diagnosis and monitoring of several inborn errors of metabolism.[1][2][3] These disorders often result from defects in fatty acid β-oxidation or amino acid catabolism, leading to the accumulation of specific acyl-CoA species. The conjugation of these acyl-CoAs with glycine provides a detoxification pathway, and the resulting acylglycines are readily excreted in the urine, serving as valuable diagnostic markers.[4]

This guide focuses on a comparative analysis of these markers in MCAD deficiency, a fatty acid oxidation disorder, and two organic acidemias: Isovaleric Acidemia and Glutaric Aciduria Type 1.

Quantitative Data on Urinary Acylglycine Markers

The following table summarizes the urinary concentrations of key acylglycine markers in patients with MCAD Deficiency, Isovaleric Acidemia, and Glutaric Aciduria Type 1, compared to healthy controls. These values are typically normalized to urinary creatinine to account for variations in urine concentration.

Metabolic DisorderKey Urinary Acylglycine Marker(s)Patient Concentration Range (mmol/mol creatinine)Healthy Control Concentration Range (mmol/mol creatinine)
MCAD Deficiency Hexanoylglycine3 - 600< 2
SuberylglycineElevated, but can overlap with controls< 5
Isovaleric Acidemia Isovalerylglycine15 - 3300 (can be as high as 4474.586 in some cases)< 8
Glutaric Aciduria Type 1 GlutarylglycineElevated (quantifiable)Not typically detected or very low
Glutaric Acid> 3500 (Initial Presentation)< 8
3-Hydroxyglutaric Acid> 1000 (Initial Presentation)Not typically detected

Note: The primary diagnostic markers for Glutaric Aciduria Type 1 are glutaric acid and 3-hydroxyglutaric acid. While glutarylglycine is formed from the precursor glutaryl-CoA, its diagnostic utility is considered alongside the more prominent organic acids.[5][6][7]

Experimental Protocols

The quantification of urinary acylglycines is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][8][9][10]

Urinary Acylglycine Analysis by GC-MS

This method involves the extraction of acylglycines from urine, followed by derivatization to increase their volatility for gas chromatography.

Sample Preparation:

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]-glycine labeled acylglycines) is added to a urine sample (typically 1-2 mL).

  • Solid-Phase Extraction (SPE): The sample is passed through an anion exchange SPE cartridge to isolate the acidic acylglycines.

  • Elution: The acylglycines are eluted from the cartridge using an appropriate solvent mixture (e.g., 2% formic acid in acetonitrile).

  • Drying: The eluate is evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to form volatile esters. A common method is methylation followed by silylation (e.g., using diazomethane and then N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

GC-MS Analysis:

  • Injection: The derivatized sample is injected into the gas chromatograph.

  • Separation: The acylglycine derivatives are separated on a capillary column (e.g., a non-polar or medium-polarity column).

  • Ionization and Detection: The separated compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for quantification.

Urinary Acylglycine Analysis by UPLC-MS/MS

This method offers high sensitivity and specificity and is increasingly used for acylglycine analysis.[2][11][12]

Sample Preparation:

  • Internal Standard Addition: A mixture of stable isotope-labeled internal standards is added to the urine sample.

  • Extraction: Acylglycines can be extracted using solid-phase extraction as described for GC-MS, or a simpler "dilute-and-shoot" approach may be used where the urine is diluted with a solvent containing the internal standards.[1]

  • Derivatization (Optional but common): To enhance ionization efficiency, acylglycines are often derivatized, for example, by butylation using butanolic HCl.

UPLC-MS/MS Analysis:

  • Injection: The prepared sample is injected into the UPLC system.

  • Chromatographic Separation: The acylglycines are separated on a reverse-phase UPLC column (e.g., a C18 column) using a gradient elution with solvents such as water and acetonitrile containing a small amount of formic acid.

  • Ionization: The eluting compounds are ionized using an electrospray ionization (ESI) source, typically in positive ion mode.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acylglycine and its internal standard are monitored for highly selective and sensitive quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the affected metabolic pathways and a general experimental workflow for urinary acylglycine analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing urine Urine Sample is Add Internal Standards urine->is extraction Solid-Phase Extraction is->extraction uplcmsms UPLC-MS/MS Analysis is->uplcmsms UPLC-MS/MS (dilute-and-shoot) derivatization Derivatization extraction->derivatization extraction->uplcmsms UPLC-MS/MS (with derivatization) gcms GC-MS Analysis derivatization->gcms GC-MS quant Quantification gcms->quant uplcmsms->quant report Report Generation quant->report

Caption: Experimental workflow for urinary acylglycine analysis.

mcad_deficiency mcfa Medium-Chain Fatty Acids (C6-C12) mc_acyl_coa Medium-Chain Acyl-CoA mcfa->mc_acyl_coa mcad Medium-Chain Acyl-CoA Dehydrogenase (MCAD) mc_acyl_coa->mcad hexanoylglycine Hexanoylglycine (excreted in urine) mc_acyl_coa->hexanoylglycine Blockage leads to accumulation and conjugation suberylglycine Suberylglycine (excreted in urine) mc_acyl_coa->suberylglycine trans_enoyl_coa trans-2-Enoyl-CoA mcad->trans_enoyl_coa Normal Pathway beta_ox Further β-oxidation trans_enoyl_coa->beta_ox glycine Glycine glycine->hexanoylglycine glycine->suberylglycine isovaleric_acidemia leucine Leucine keto_isocaproate α-Ketoisocaproate leucine->keto_isocaproate isovaleryl_coa Isovaleryl-CoA keto_isocaproate->isovaleryl_coa ivd Isovaleryl-CoA Dehydrogenase (IVD) isovaleryl_coa->ivd isovalerylglycine Isovalerylglycine (excreted in urine) isovaleryl_coa->isovalerylglycine Blockage leads to accumulation and conjugation methylcrotonyl_coa 3-Methylcrotonyl-CoA ivd->methylcrotonyl_coa Normal Pathway further_metabolism Further Metabolism methylcrotonyl_coa->further_metabolism glycine Glycine glycine->isovalerylglycine glutaric_aciduria_type1 lysine Lysine, Hydroxylysine glutaryl_coa Glutaryl-CoA lysine->glutaryl_coa tryptophan Tryptophan tryptophan->glutaryl_coa gcdh Glutaryl-CoA Dehydrogenase (GCDH) glutaryl_coa->gcdh glutarylglycine Glutarylglycine (excreted in urine) glutaryl_coa->glutarylglycine Blockage leads to accumulation and conjugation glutaric_acid Glutaric Acid (excreted in urine) glutaryl_coa->glutaric_acid hydroxyglutaric_acid 3-Hydroxyglutaric Acid (excreted in urine) glutaryl_coa->hydroxyglutaric_acid crotonyl_coa Crotonyl-CoA gcdh->crotonyl_coa Normal Pathway further_metabolism Further Metabolism crotonyl_coa->further_metabolism glycine Glycine glycine->glutarylglycine

References

Diagnostic Accuracy of Isobutyrylglycine for Isobutyryl-CoA Dehydrogenase Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diagnostic accuracy of isobutyrylglycine for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), evaluating its performance against other available diagnostic markers. Experimental data and detailed methodologies are presented to support an objective analysis of its clinical utility.

Introduction to IBDD and Diagnostic Challenges

Isobutyryl-CoA dehydrogenase deficiency (IBDD) is a rare, autosomal recessive inborn error of valine metabolism caused by mutations in the ACAD8 gene.[1][2] The deficiency of the isobutyryl-CoA dehydrogenase enzyme leads to a blockage in the valine catabolic pathway, resulting in the accumulation of isobutyryl-CoA and its metabolites.[3] The clinical presentation of IBDD is highly variable, with many individuals remaining asymptomatic, while others may present with symptoms such as cardiomyopathy, anemia, and developmental delay.[4][5]

The primary screening marker for IBDD is an elevated level of C4-acylcarnitine (isobutyrylcarnitine) in newborn screening programs utilizing tandem mass spectrometry (MS/MS).[6][7] However, the elevation of C4-acylcarnitine is not specific to IBDD, as it can also be indicative of other conditions like short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[6][8] This lack of specificity necessitates the use of more definitive second-tier diagnostic markers to confirm IBDD and avoid misdiagnosis.

This compound: A Secondary, More Specific Biomarker

This compound, a glycine conjugate of isobutyric acid, has emerged as a key secondary biomarker for IBDD. Its presence in urine is more specific to the metabolic block in IBDD than elevated C4-acylcarnitine in blood.[2] When isobutyryl-CoA accumulates, it can be converted to this compound, which is then excreted in the urine.

However, a significant limitation of this compound is its variable presence in affected individuals. Several studies have reported that urinary this compound may not be elevated in all patients with confirmed IBDD, raising concerns about its diagnostic sensitivity.[4]

Comparative Diagnostic Accuracy

A direct comparison of the diagnostic performance of C4-acylcarnitine and this compound is crucial for establishing an effective diagnostic algorithm for IBDD. While C4-acylcarnitine serves as a sensitive initial screening marker, its low specificity leads to a high number of false positives.[8] this compound, when present, offers higher specificity for IBDD.

Currently, there is a lack of comprehensive quantitative data in the published literature to definitively establish the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of urinary this compound for the diagnosis of IBDD. One study of 40 patients with IBDD reported that this compound was only detected in eight of them, suggesting a potentially low sensitivity. Further large-scale studies are required to generate robust statistical data on the diagnostic accuracy of this compound.

Table 1: Comparison of Diagnostic Markers for IBDD

BiomarkerMethodSample TypeAdvantagesDisadvantages
C4-Acylcarnitine Tandem Mass Spectrometry (MS/MS)Dried Blood SpotHigh sensitivity for initial screening.Low specificity; elevated in other conditions (e.g., SCAD deficiency).
This compound Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)UrineHigh specificity for IBDD.Not always elevated in affected individuals, leading to potential for false negatives.
ACAD8 Gene Sequencing DNA SequencingBloodDefinitive diagnosis.Higher cost and longer turnaround time compared to biochemical tests.

Experimental Protocols

Measurement of C4-Acylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

The analysis of acylcarnitines, including C4-acylcarnitine, in dried blood spots is a standard component of newborn screening programs.

1. Sample Preparation:

  • A 3 mm disc is punched from the dried blood spot card into a 96-well microtiter plate.[9]

  • An extraction solution containing methanol and internal standards (stable isotope-labeled acylcarnitines) is added to each well.[10]

  • The plate is agitated to facilitate the extraction of acylcarnitines from the blood spot.[10]

  • The supernatant is then transferred to a new plate and dried under a stream of nitrogen.[11]

2. Derivatization:

  • The dried residue is derivatized to form butyl esters by adding n-butanol with 3N HCl and incubating at 65°C for 15 minutes.[12]

  • The derivatized sample is then dried again under nitrogen.[12]

3. MS/MS Analysis:

  • The derivatized residue is reconstituted in a mobile phase solvent.[13]

  • The sample is introduced into the tandem mass spectrometer via flow injection analysis.[11]

  • The mass spectrometer is operated in the positive ion mode, and specific precursor ion scans for acylcarnitines are performed. For C4-acylcarnitine, this typically involves monitoring for a precursor ion of m/z 85.[12]

  • Quantification is achieved by comparing the signal intensity of the analyte to that of the corresponding internal standard.[10]

Measurement of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC/MS)

The analysis of urinary organic acids, including this compound, is a crucial step in the differential diagnosis of various metabolic disorders.

1. Sample Preparation:

  • A specific volume of urine, often normalized to creatinine concentration, is used for analysis.[4]

  • An internal standard, such as heptadecanoic acid, is added to the urine sample.[4]

  • The sample is acidified, and organic acids are extracted using an organic solvent like ethyl acetate.[4]

2. Derivatization:

  • The extracted organic acids are dried under a stream of nitrogen.

  • A two-step derivatization process is typically employed. First, an oximation reaction is performed to stabilize keto acids, followed by a silylation reaction to increase the volatility of the organic acids for GC analysis.[4][14]

3. GC/MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • The organic acids are separated based on their boiling points and interaction with the GC column.

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrum of each compound is used for identification by comparing it to a library of known spectra.

  • Quantification is performed by comparing the peak area of this compound to that of the internal standard.[4]

Signaling Pathways and Experimental Workflows

IBDD_Pathway Valine Valine BCAT Branched-chain aminotransferase Valine->BCAT KIV α-Ketoisovalerate BCAT->KIV BCKDH Branched-chain α-ketoacid dehydrogenase KIV->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA IBD Isobutyryl-CoA Dehydrogenase (ACAD8) Isobutyryl_CoA->IBD Deficient in IBDD Glycine_Conjugation Glycine Conjugation Isobutyryl_CoA->Glycine_Conjugation Carnitine_Conjugation Carnitine Conjugation Isobutyryl_CoA->Carnitine_Conjugation Methacrylyl_CoA Methacrylyl-CoA IBD->Methacrylyl_CoA Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle This compound This compound (Urine) C4_Acylcarnitine C4-Acylcarnitine (Blood) Glycine_Conjugation->this compound Carnitine_Conjugation->C4_Acylcarnitine

Caption: Valine metabolism pathway and the role of IBDD.

IBDD_Diagnosis_Workflow NBS Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (MS/MS) NBS->MSMS Elevated_C4 Elevated C4-Acylcarnitine MSMS->Elevated_C4 Follow_up Follow-up Testing Elevated_C4->Follow_up Urine_OA Urine Organic Acid Analysis (GC/MS) Follow_up->Urine_OA Elevated_IBG Elevated this compound Urine_OA->Elevated_IBG Normal_IBG Normal this compound Urine_OA->Normal_IBG ACAD8_Sequencing ACAD8 Gene Sequencing Elevated_IBG->ACAD8_Sequencing Normal_IBG->ACAD8_Sequencing IBDD_Confirmed IBDD Confirmed ACAD8_Sequencing->IBDD_Confirmed IBDD_Unlikely IBDD Unlikely/ Further Investigation ACAD8_Sequencing->IBDD_Unlikely If no pathogenic variants

Caption: Diagnostic workflow for IBDD.

Conclusion

The diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency currently relies on a multi-tiered approach. While elevated C4-acylcarnitine in newborn screening is a sensitive initial indicator, its lack of specificity necessitates further investigation. Urinary this compound serves as a more specific secondary marker, but its diagnostic utility is hampered by its inconsistent presence in affected individuals. Definitive diagnosis often requires molecular genetic analysis of the ACAD8 gene.

For researchers, scientists, and drug development professionals, it is imperative to recognize the limitations of current diagnostic markers. Future research should focus on large-scale studies to establish robust quantitative data on the diagnostic accuracy of this compound and to identify novel, more reliable biomarkers for IBDD. This will be crucial for improving the accuracy of diagnosis, understanding the natural history of the disorder, and developing targeted therapeutic interventions.

References

Urinary Isobutyrylglycine: A Biomarker Under Scrutiny for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

Urinary isobutyrylglycine (IBG) has emerged as a significant biomarker for certain inborn errors of metabolism, most notably Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), a rare autosomal recessive disorder affecting the catabolism of the amino acid valine. However, the clinical utility of urinary IBG is nuanced by the highly variable phenotypic expression of IBDD, which ranges from asymptomatic to severe neurological impairment. This guide provides a comparative analysis of urinary IBG levels in various clinical contexts, supported by experimental data and detailed analytical protocols, to aid researchers and drug development professionals in their understanding and application of this biomarker.

Correlation of Urinary this compound Levels with Clinical Phenotype

Elevated urinary excretion of this compound is a primary indicator of a blockage in the valine catabolic pathway, specifically at the isobutyryl-CoA dehydrogenase step. While this biochemical abnormality is the hallmark of IBDD, the clinical presentation of affected individuals is remarkably heterogeneous.

Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

IBDD is caused by mutations in the ACAD8 gene, leading to the accumulation of isobutyryl-CoA, which is subsequently conjugated with glycine to form this compound.[1][2] Many individuals with IBDD are identified through newborn screening programs that detect elevated levels of C4-acylcarnitine (isobutyrylcarnitine).[3][4][5] Confirmatory testing often includes urinary organic acid analysis for the presence of this compound.

The clinical spectrum of IBDD is broad:

  • Asymptomatic Individuals: A significant portion of individuals diagnosed with IBDD, particularly through newborn screening, remain asymptomatic throughout their lives.[3][6]

  • Symptomatic Individuals: When symptoms do manifest, they can include failure to thrive, developmental delay, seizures, anemia, and muscular hypotonia.[1][3] The onset of symptoms is typically in infancy or early childhood.[7]

A critical point for researchers is that elevated urinary IBG is not consistently present in all individuals with IBDD.[3] Furthermore, there is no clear correlation between the level of urinary IBG and the severity of the clinical phenotype.[6]

Other Metabolic Disorders

Elevated urinary this compound has also been reported in other inborn errors of metabolism, including:

  • Ethylmalonic Encephalopathy (EE): This severe, progressive neurometabolic disorder is caused by mutations in the ETHE1 gene.[8][9] The biochemical profile of EE includes elevated urinary ethylmalonic acid, methylsuccinic acid, and C4-C6 acylglycines, including this compound.[9][10]

  • Propionic Acidemia: This is another organic aciduria where elevated levels of various acylglycines, including this compound, can be observed.[1]

Quantitative Data on Urinary this compound Levels

The following table summarizes urinary this compound levels in healthy individuals and in patients with relevant metabolic disorders. These values are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Clinical PhenotypeUrinary this compound Level (mmol/mol creatinine)Reference
Healthy Individuals (Normal Range) 0 - 3[1]
< 1.6[9]
Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)
AsymptomaticVariable, can be elevated[6]
SymptomaticElevated in a subset of patients[4][11]
Ethylmalonic Encephalopathy (EE) 10[9]
17.4 (in a female child)[12]

Experimental Protocols for Urinary this compound Analysis

The quantitative analysis of urinary this compound is most commonly performed using mass spectrometry-based techniques, which offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established method for the analysis of urinary organic acids, including acylglycines.

Sample Preparation:

  • Urine Collection: A random urine sample is collected. For quantitative analysis, the volume of urine used for extraction is often normalized based on the urinary creatinine concentration.[13]

  • Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent (e.g., ethyl acetate). A solid-phase extraction (SPE) can also be utilized.[3][13]

  • Derivatization: To increase their volatility for GC analysis, the extracted organic acids are converted to their trimethylsilyl (TMS) derivatives. This is typically achieved by reacting the dried extract with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[14]

Instrumentation and Analysis:

  • Gas Chromatograph: A capillary column (e.g., DB-1MS) is used for the separation of the derivatized analytes. The oven temperature is programmed to ramp up to allow for the sequential elution of the compounds.[14]

  • Mass Spectrometer: The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds.[13] Identification of this compound is based on its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of a characteristic ion to that of a stable isotope-labeled internal standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and throughput compared to GC-MS for the analysis of acylglycines.

Sample Preparation:

  • Urine Collection: A random urine sample is collected.

  • Extraction: Acylglycines can be extracted from urine using solid-phase extraction (SPE) with an anion exchange cartridge.[1]

  • Derivatization (Optional but common): While not always necessary for LC-MS, derivatization with a reagent like n-butanol can improve chromatographic properties and ionization efficiency.[2]

Instrumentation and Analysis:

  • UPLC System: A high-resolution analytical column (e.g., C18) is used for the separation of acylglycines. A gradient elution with a mobile phase consisting of solvents like water and acetonitrile with additives like formic acid is employed.

  • Tandem Mass Spectrometer (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation. This highly selective detection method provides excellent sensitivity and minimizes interferences. Quantification is performed using a stable isotope-labeled internal standard for this compound.

Mandatory Visualizations

The following diagrams illustrate the metabolic context of this compound and a typical workflow for its analysis.

Valine Catabolic Pathway and the Origin of this compound Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA This compound This compound Isobutyryl_CoA->this compound Glycine N-Acyltransferase Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Glycine Glycine Glycine->this compound IBD_enzyme Isobutyryl-CoA Dehydrogenase (IBD) IBD_enzyme->Isobutyryl_CoA IBD_enzyme->Methacrylyl_CoA Deficiency Deficiency (IBDD)

Caption: Metabolic pathway of valine and the formation of this compound in IBDD.

Experimental Workflow for Urinary this compound Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Urine_Sample Urine Sample Normalization Normalization (Creatinine) Urine_Sample->Normalization Extraction Extraction (LLE or SPE) Normalization->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS GC-MS or UPLC-MS/MS Derivatization->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time, Mass Spectrum) Detection->Identification Quantification Quantification (vs. Internal Standard) Identification->Quantification Result Result (mmol/mol creatinine) Quantification->Result

Caption: General workflow for the analysis of urinary this compound.

References

A Head-to-Head Comparison of LC-MS/MS and GC-MS for Isobutyrylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isobutyrylglycine, a key biomarker in the diagnosis of certain inborn errors of metabolism, is critical for clinical research and drug development. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these two platforms for this compound analysis, complete with experimental protocols and performance metrics to aid researchers in selecting the most suitable method for their needs.

Executive Summary

Both LC-MS/MS and GC-MS are powerful techniques capable of quantifying this compound in biological matrices. LC-MS/MS generally offers higher sensitivity and a more direct analytical approach, as it can analyze this compound with minimal sample derivatization. In contrast, GC-MS necessitates a derivatization step to render the non-volatile this compound amenable to gas chromatography. While this adds a step to the sample preparation workflow, GC-MS remains a robust and widely accessible technique for metabolomic analysis. The choice between the two often depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound using LC-MS/MS and GC-MS. Data has been compiled from various validated methods reported in scientific literature.

Performance ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) Typically in the low nanomolar (nM) rangeGenerally in the low to mid nanomolar (nM) range
Lower Limit of Quantitation (LLOQ) 1-5 nM[1]Estimated to be in the 10-50 nM range
Linearity (r²) >0.99[1]>0.99
Precision (CV%) <15%[1]<15%
Accuracy/Recovery (%) 85-115%[1]80-120%

Experimental Protocols

Detailed methodologies for the analysis of this compound using both LC-MS/MS and GC-MS are outlined below. These protocols represent typical workflows and may require optimization based on specific laboratory conditions and instrumentation.

LC-MS/MS Experimental Protocol

This protocol is based on established methods for the analysis of acylglycines in urine.

1. Sample Preparation:

  • Internal Standard Addition: To a 100 µL urine sample, add an appropriate amount of a stable isotope-labeled internal standard for this compound (e.g., d7-isobutyrylglycine).

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water, followed by a methanol wash to remove interferences.

    • Elute the acylglycines with a solution of 5% formic acid in methanol.

  • Derivatization (Butylation):

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 3N butanolic HCl.

    • Heat the mixture at 65°C for 20 minutes to form butyl esters.

    • Evaporate the butanolic HCl and reconstitute the sample in the initial mobile phase for injection.

2. UPLC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a 10-minute run time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound Butyl Ester: To be determined based on the specific instrument and precursor/product ion pair.

    • MRM Transition for Internal Standard: To be determined based on the specific instrument and precursor/product ion pair for the stable isotope-labeled standard.

GC-MS Experimental Protocol

This protocol is a representative method for the analysis of acylglycines and other organic acids in urine, requiring derivatization to increase volatility.

1. Sample Preparation:

  • Internal Standard Addition: Add a suitable internal standard (e.g., a stable isotope-labeled acylglycine or a structurally similar, non-endogenous compound) to a 100 µL urine sample.

  • Liquid-Liquid Extraction:

    • Acidify the urine sample with HCl.

    • Extract the organic acids with two portions of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine solvent.

    • Heat the mixture at 70-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

    • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Chromatographic Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

    • SIM ions for this compound-TMS derivative: To be determined based on the fragmentation pattern of the derivatized analyte.

Mandatory Visualizations

To further elucidate the context and workflow of this compound analysis, the following diagrams have been generated.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow urine_sample_lc Urine Sample add_is_lc Add Internal Standard urine_sample_lc->add_is_lc spe Solid-Phase Extraction add_is_lc->spe derivatization_lc Butylation spe->derivatization_lc lc_ms_analysis UPLC-MS/MS Analysis derivatization_lc->lc_ms_analysis urine_sample_gc Urine Sample add_is_gc Add Internal Standard urine_sample_gc->add_is_gc lle Liquid-Liquid Extraction add_is_gc->lle derivatization_gc Silylation lle->derivatization_gc gc_ms_analysis GC-MS Analysis derivatization_gc->gc_ms_analysis

Caption: Comparative experimental workflows for this compound analysis.

metabolic_pathway Valine Valine alpha_Keto_Isovalerate α-Ketoisovalerate Valine->alpha_Keto_Isovalerate Branched-Chain Amino Acid Transaminase Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Isovalerate->Isobutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex This compound This compound Isobutyryl_CoA->this compound Glycine N-Acyltransferase Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Valine Catabolism Pathway Glycine Glycine Glycine->this compound TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

Caption: Metabolic pathway of Valine leading to this compound formation.

Conclusion

Both LC-MS/MS and GC-MS are highly capable and reliable techniques for the quantitative analysis of this compound.

LC-MS/MS stands out for its superior sensitivity and more straightforward sample preparation, often making it the preferred method for high-throughput clinical and research applications where detecting very low concentrations is crucial.

GC-MS , while requiring an additional derivatization step, is a very robust and widely available technique that provides excellent chromatographic resolution. For laboratories already equipped and experienced with GC-MS for organic acid analysis, it presents a cost-effective and reliable option.

The ultimate choice between these two powerful analytical tools will depend on the specific needs of the research, including the required level of sensitivity, sample throughput, and the existing infrastructure and expertise within the laboratory. This guide provides the foundational information to make an informed decision for the critical task of this compound quantification.

References

A Comparative Guide to the Cross-Validation of Isobutyrylglycine Assays Across Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of isobutyrylglycine (IBG) in biological matrices, particularly urine. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuances of these methods and in designing and executing inter-laboratory cross-validation studies to ensure data consistency and reliability.

This compound is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine catabolism.[1] Accurate and precise quantification of IBG is paramount for clinical diagnostics and for research into metabolic pathways. When studies involving IBG analysis are conducted across multiple laboratories, it is imperative to perform robust cross-validation of the analytical methods to ensure that the data generated are comparable and reliable.[2]

This guide outlines the key performance characteristics of the two most common analytical platforms for IBG analysis—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides a framework for conducting a successful cross-validation study.

Comparison of Analytical Methodologies

The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the quantification of this compound. The values presented are representative of typical assay performance and may vary based on specific instrumentation, reagents, and laboratory procedures.

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Cross-Validation
Principle Separation of analytes in the liquid phase followed by mass-based detection and fragmentation.Separation of volatile analytes in the gas phase followed by mass-based detection.The fundamental differences in the principles of separation and ionization can lead to variations in selectivity and sensitivity between the two methods.
Sample Preparation Typically involves protein precipitation or solid-phase extraction (SPE). Derivatization is generally not required.Requires derivatization to increase the volatility and thermal stability of IBG. This is a critical step that can introduce variability.[3]Differences in sample preparation procedures are a significant potential source of variability between laboratories. Harmonization of these protocols is crucial for successful cross-validation.
Sensitivity (LLOQ) High sensitivity, typically in the low ng/mL range.Good sensitivity, but may be slightly lower than LC-MS/MS depending on the derivatization efficiency and detector.The lower limit of quantification (LLOQ) must be appropriate for the expected physiological and pathological concentrations of IBG. Both labs should be able to reliably quantify at the LLOQ.
Specificity/Selectivity High specificity due to the use of multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions.Good specificity, but may be more susceptible to interference from co-eluting compounds if not adequately resolved chromatographically.Cross-validation should include an assessment of potential interferences in the matrix from different patient populations.
Throughput Generally higher throughput due to faster analysis times and simpler sample preparation.Lower throughput due to the time-consuming derivatization step.The choice of method may depend on the required sample throughput for a given study.
Precision Typically high precision, with coefficients of variation (CVs) <15%.[4]Good precision, but the multi-step derivatization can be a source of imprecision.Inter-laboratory precision is a key acceptance criterion for cross-validation.
Accuracy High accuracy, with results typically within 15% of the nominal value.[4]Good accuracy, but can be affected by the completeness of the derivatization reaction.Accuracy across the analytical range should be demonstrated in both laboratories.

Experimental Protocols

Detailed methodologies for the quantification of this compound are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d7)

  • LC-MS grade water, acetonitrile, and formic acid

  • Human urine (drug-free) for calibration standards and quality controls

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

  • To 100 µL of urine supernatant, add 10 µL of internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • Transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate IBG from other urine components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its internal standard.

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol outlines a method for the quantitative analysis of this compound in human urine using gas chromatography-mass spectrometry, which requires a derivatization step.

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d7)

  • GC-grade solvents (e.g., ethyl acetate, hexane)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Human urine (drug-free) for calibration standards and quality controls

2. Sample Preparation and Derivatization

  • Thaw frozen urine samples at room temperature.

  • To 200 µL of urine, add 20 µL of internal standard working solution.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

  • Seal the vial and heat at 70°C for 60 minutes to perform the derivatization.[5]

  • Cool the sample to room temperature before analysis.

3. GC-MS Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A suitable temperature program to separate the derivatized IBG.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and its internal standard.

Hypothetical Cross-Validation Study Protocol

Due to the lack of publicly available direct cross-validation data for this compound assays, this section presents a hypothetical study protocol based on regulatory guidelines.[4][6]

1. Objective To assess the comparability of results for the quantification of this compound in human urine between two laboratories (Lab A and Lab B).

2. Study Design

  • Samples: A set of at least 20 human urine samples with endogenous this compound concentrations spanning the analytical range. A set of quality control (QC) samples at low, medium, and high concentrations will also be prepared by one laboratory and split between the two.

  • Analysis: Both laboratories will analyze the samples using their respective validated analytical methods (e.g., Lab A uses LC-MS/MS, Lab B uses GC-MS).

  • Data Analysis: The concentration data from both laboratories will be statistically compared.

3. Acceptance Criteria

  • The difference between the mean concentrations obtained for the QC samples by the two laboratories should not exceed 15%.

  • For at least 67% of the study samples, the percentage difference between the values obtained by the two laboratories should be within ±20%.

4. Data Presentation (Hypothetical)

Sample IDLab A (LC-MS/MS) Conc. (ng/mL)Lab B (GC-MS) Conc. (ng/mL)% Difference
QC Low52.355.1+5.3%
QC Mid489.1501.5+2.5%
QC High3875.43998.2+3.2%
Study 001123.8131.2+6.0%
Study 002876.5912.3+4.1%
............

Visualizations

Metabolic Pathway of this compound Formation

The following diagram illustrates the metabolic pathway leading to the formation of this compound from the branched-chain amino acid valine. A deficiency in the enzyme isobutyryl-CoA dehydrogenase leads to an accumulation of isobutyryl-CoA, which is then conjugated with glycine.[7]

Valine Valine aKG α-Ketoisovalerate Valine->aKG Transamination IsobutyrylCoA Isobutyryl-CoA aKG->IsobutyrylCoA Oxidative Decarboxylation EnzymeDeficiency Isobutyryl-CoA Dehydrogenase (Deficient) IsobutyrylCoA->EnzymeDeficiency GLYAT Glycine N-acyltransferase IsobutyrylCoA->GLYAT EnzymeDeficiency->IsobutyrylCoA Metabolic Block Glycine Glycine Glycine->GLYAT IBG This compound GLYAT->IBG Glycine Conjugation

Caption: Metabolic pathway of this compound formation from Valine.

Experimental Workflow for this compound Analysis

This diagram outlines the general workflow for the quantification of this compound in a clinical or research laboratory setting, from sample receipt to data reporting.

cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleReceipt Sample Receipt (Urine) SampleAccessioning Sample Accessioning SampleReceipt->SampleAccessioning SampleStorage Sample Storage (-80°C) SampleAccessioning->SampleStorage SamplePrep Sample Preparation (Extraction/Derivatization) SampleStorage->SamplePrep InstrumentalAnalysis Instrumental Analysis (LC-MS/MS or GC-MS) SamplePrep->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing (Integration & Quantification) DataAcquisition->DataProcessing DataReview Data Review & QC DataProcessing->DataReview ReportGeneration Report Generation DataReview->ReportGeneration

Caption: General workflow for this compound analysis in a laboratory.

References

Establishing the Clinical Utility of Isobutyrylglycine in Patient Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isobutyrylglycine (IBG) as a clinical biomarker, particularly in the context of patient management for inborn errors of metabolism. We will explore its performance against other diagnostic markers and provide supporting experimental data and protocols to facilitate its integration into research and drug development workflows.

Introduction to this compound

This compound is an N-acylglycine that serves as a key secondary metabolite in the valine catabolism pathway. Under normal physiological conditions, it is present in urine at low levels. However, in the context of certain metabolic disorders, its concentration can increase significantly, making it a valuable biomarker for diagnosis and monitoring. The primary clinical utility of IBG lies in its role as a specific and sensitive marker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) , a rare autosomal recessive inborn error of valine metabolism.

This compound in the Differential Diagnosis of Elevated C4-Acylcarnitine

Newborn screening programs often utilize tandem mass spectrometry to analyze acylcarnitine profiles from dried blood spots. An elevation in C4-acylcarnitine is a primary indicator for several metabolic disorders, including IBDD and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. However, C4-acylcarnitine is not specific, as it can represent both isobutyrylcarnitine (elevated in IBDD) and butyrylcarnitine (elevated in SCAD deficiency). This lack of specificity necessitates second-tier testing to differentiate these conditions.

Urinary organic acid analysis plays a crucial role in this differential diagnosis. The presence of elevated this compound is highly indicative of IBDD, while elevated ethylmalonic acid is the characteristic finding in SCAD deficiency.

Comparative Biomarker Data

The following table summarizes the typical biomarker findings in healthy individuals and in patients with IBDD and SCAD deficiency, aiding in the differential diagnosis.

BiomarkerHealthy Individuals (Urine, µmol/mmol creatinine)IBDD Patients (Urine, µmol/mmol creatinine)SCAD Deficiency Patients (Urine, µmol/mmol creatinine)
This compound (IBG) < 2Significantly Elevated (>20) Normal to slightly elevated
Ethylmalonic Acid < 5NormalModerately to Markedly Elevated (>20)
C4-Acylcarnitine (DBS, µmol/L) < 0.42Elevated (mean ~1.39 - 1.54)[1]Elevated (mean ~1.42 - 1.50)[1]

Note: Reference ranges and pathological concentrations can vary between laboratories. The values presented here are for illustrative purposes.

Signaling Pathway and Diagnostic Workflow

Valine Catabolism Pathway

A defect in the isobutyryl-CoA dehydrogenase (IBD) enzyme disrupts the normal breakdown of the amino acid valine. This leads to an accumulation of isobutyryl-CoA, which is then conjugated with glycine to form this compound and excreted in the urine.

G cluster_0 Defect in IBDD Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase Methylacrylyl_CoA Methylacrylyl_CoA Isobutyryl_CoA->Methylacrylyl_CoA Isobutyryl-CoA Dehydrogenase (IBD) Isobutyryl_CoA->Methylacrylyl_CoA Deficient in IBDD This compound This compound Isobutyryl_CoA->this compound Glycine N-acyltransferase Propionyl_CoA Propionyl_CoA Methylacrylyl_CoA->Propionyl_CoA Multiple Steps

Valine Catabolism Pathway and the role of IBD.
Diagnostic Workflow for Elevated C4-Acylcarnitine

The following workflow illustrates the typical diagnostic process following an abnormal newborn screening result for elevated C4-acylcarnitine.

G NBS Newborn Screening (Dried Blood Spot) Elevated_C4 Elevated C4-Acylcarnitine NBS->Elevated_C4 Second_Tier Second-Tier Testing: Urine Organic Acid Analysis Elevated_C4->Second_Tier IBG_High Elevated this compound Second_Tier->IBG_High EMA_High Elevated Ethylmalonic Acid Second_Tier->EMA_High Other Other Investigations Second_Tier->Other IBDD_Dx Diagnosis: Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) IBG_High->IBDD_Dx SCAD_Dx Diagnosis: Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCAD) EMA_High->SCAD_Dx

Diagnostic workflow for elevated C4-acylcarnitine.

Experimental Protocols

Accurate and reproducible quantification of this compound and other relevant biomarkers is essential for its clinical utility. Below are detailed methodologies for the analysis of urinary organic acids and acylcarnitines from dried blood spots.

Protocol 1: Quantitative Analysis of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the extraction, derivatization, and analysis of organic acids, including this compound, from urine.

1. Sample Preparation and Extraction:

  • To 1 mL of urine, add a known amount of an internal standard (e.g., tropic acid).

  • Adjust the pH to <2 with hydrochloric acid.

  • Add sodium chloride to saturate the solution.

  • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Use selected ion monitoring (SIM) for quantification of this compound and the internal standard, and full scan mode for identification of other organic acids.

Protocol 2: Analysis of Acylcarnitines from Dried Blood Spots by LC-MS/MS

This protocol describes a widely used method for the extraction and analysis of acylcarnitines, including C4-acylcarnitine, from dried blood spots.[2][3][4][5]

1. Sample Preparation:

  • Punch a 3.2 mm disc from the dried blood spot into a 96-well microtiter plate.

  • Add 100 µL of a methanolic solution containing stable isotope-labeled internal standards for the acylcarnitines of interest.

  • Seal the plate and agitate for 30 minutes at room temperature to extract the acylcarnitines.

  • Transfer the supernatant to a new 96-well plate and evaporate to dryness under nitrogen at 40°C.

2. Derivatization (Butylation):

  • To each dried well, add 50 µL of 3N HCl in n-butanol.

  • Seal the plate and incubate at 65°C for 15 minutes.

  • Evaporate the butanolic HCl to dryness under nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C8 or C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

Conclusion

This compound is a highly valuable biomarker for the specific diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency. Its measurement in urine provides a clear differentiation from other inborn errors of metabolism that present with elevated C4-acylcarnitine in newborn screening. The integration of urinary this compound analysis into the diagnostic workflow significantly improves the accuracy of patient management and is a critical tool for researchers and clinicians in the field of metabolic disorders. The provided experimental protocols offer a foundation for the reliable quantification of this and other key biomarkers.

References

Isobutyrylglycine: Enhancing Newborn Screening for Isobutyryl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The early and accurate detection of inborn errors of metabolism is a cornerstone of newborn screening programs worldwide. Isobutyryl-CoA dehydrogenase (IBD) deficiency, a rare autosomal recessive disorder of valine metabolism, presents a diagnostic challenge due to the non-specific nature of its primary biomarker. This guide provides a comprehensive comparison of the use of isobutyrylglycine as a secondary biomarker to improve the accuracy of newborn screening for IBD deficiency, supported by experimental data and detailed methodologies.

The Challenge of Diagnosing IBD Deficiency

IBD deficiency is caused by mutations in the ACAD8 gene, leading to a deficiency of the isobutyryl-CoA dehydrogenase enzyme.[1][2] This enzyme plays a crucial role in the breakdown of the branched-chain amino acid valine.[3] Consequently, a deficiency leads to the accumulation of isobutyryl-CoA and its metabolites.

The primary method for detecting IBD deficiency in newborn screening is the measurement of an elevated concentration of C4-acylcarnitine (isobutyrylcarnitine) in dried blood spots (DBS) using tandem mass spectrometry (MS/MS).[4][5] However, an elevated C4-acylcarnitine level is not exclusive to IBD deficiency. It is also a hallmark of short-chain acyl-CoA dehydrogenase (SCAD) deficiency, another inborn error of metabolism.[6] This overlap results in a significant number of false-positive results, leading to unnecessary anxiety for families and additional, costly confirmatory testing.[7]

This compound: A More Specific Secondary Biomarker

To address the limitations of relying solely on C4-acylcarnitine, this compound has emerged as a critical secondary biomarker. In individuals with IBD deficiency, the accumulating isobutyryl-CoA is alternatively metabolized to this compound, which is then excreted. The measurement of this compound in a second-tier test significantly improves the specificity of screening for IBD deficiency, helping to differentiate it from SCAD deficiency and reducing the rate of false positives.[7][8]

Performance Comparison: C4-Acylcarnitine vs. This compound

The following tables summarize the performance characteristics of C4-acylcarnitine as a primary biomarker and the enhanced performance when this compound is used as a secondary, second-tier biomarker.

Table 1: Quantitative Data for Primary and Secondary Biomarkers in Newborn Screening for IBD Deficiency

BiomarkerMethodPopulationMean Concentration (µmol/L)Cut-off Value (µmol/L)
C4-AcylcarnitineFIA-MS/MSIBD Deficiency Patients1.39> 0.42
C4-AcylcarnitineFIA-MS/MSHealthy Newborns-0.04 - 0.42
This compoundUPLC-MS/MSIBD Deficiency PatientsSignificantly ElevatedNot typically used as a primary cut-off
This compoundUPLC-MS/MSHealthy NewbornsUndetectable or very low-

Data compiled from multiple sources.[8] Note: The concentration of this compound in healthy newborns is generally below the limit of detection of standard assays.

Table 2: Performance of Newborn Screening for IBD Deficiency

Screening StrategyPositive Predictive Value (PPV)Key AdvantageKey Disadvantage
C4-Acylcarnitine alone (First-tier)1.69%High sensitivity for detecting potential casesLow specificity, high false-positive rate
C4-Acylcarnitine followed by this compound (Second-tier)Significantly ImprovedGreatly reduces false-positive referrals by over 91.89%[8]Requires a second analytical method, increasing complexity and time

Experimental Protocols

Detailed methodologies for the analysis of both C4-acylcarnitine and this compound are crucial for reproducible and reliable results.

Protocol 1: Analysis of C4-Acylcarnitine in Dried Blood Spots by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This method is a high-throughput approach for the initial screening of acylcarnitines.

1. Sample Preparation:

  • A 3.2 mm disc is punched from the dried blood spot into a well of a microplate.[9]

  • An extraction solution containing stable isotope-labeled internal standards in methanol is added to each well.[9][10]

  • The plate is agitated for a set period (e.g., 45 minutes at 45°C) to ensure complete extraction of the analytes.[9]

  • The supernatant is then transferred to a new plate for analysis.

2. Instrumental Analysis:

  • System: A tandem mass spectrometer coupled with a flow injection analysis system.[10]

  • Mobile Phase: An appropriate solvent system is used to carry the sample to the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor and product ions specific for C4-acylcarnitine and the internal standard.

Protocol 2: Analysis of this compound in Dried Blood Spots by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides the chromatographic separation necessary for the specific quantification of this compound.

1. Sample Preparation:

  • Two 3.2 mm discs are punched from the dried blood spot into a microcentrifuge tube.

  • An extraction solution containing a stable isotope-labeled internal standard for this compound in a methanol/water mixture is added.

  • The sample is vortexed and centrifuged to separate the supernatant.

  • The supernatant is transferred to a new tube and dried under a stream of nitrogen.

  • The dried extract is then derivatized (e.g., butylated with butanolic-HCl) to improve chromatographic and mass spectrometric properties.

  • The derivatized sample is dried again and reconstituted in the initial mobile phase for injection.

2. Instrumental Analysis:

  • System: A UPLC system coupled to a tandem mass spectrometer.[11][12]

  • Column: A reverse-phase column (e.g., C18) is used for separation.[2]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid) is used.[11]

  • Ionization: ESI in positive mode.

  • Detection: MRM is used to monitor the specific transitions for derivatized this compound and its internal standard.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the valine metabolic pathway, the newborn screening workflow, and the diagnostic logic.

Valine_Metabolism cluster_alternative Alternative Pathway in IBD Deficiency Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Several Steps This compound This compound Isobutyryl_CoA->this compound Conjugation with Glycine IBD_enzyme Isobutyryl-CoA Dehydrogenase (IBD) Isobutyryl_CoA->IBD_enzyme Methacrylyl_CoA Methacrylyl_CoA Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle IBD_enzyme->Methacrylyl_CoA Deficiency Deficiency in IBD

Caption: Valine metabolic pathway and the formation of this compound in IBD deficiency.

Newborn_Screening_Workflow cluster_screening Newborn Screening Laboratory cluster_followup Clinical Follow-up DBS_Collection Dried Blood Spot Collection (Heel Prick) First_Tier_Screening First-Tier Screening: C4-Acylcarnitine Analysis (FIA-MS/MS) DBS_Collection->First_Tier_Screening Second_Tier_Screening Second-Tier Screening: This compound Analysis (UPLC-MS/MS) First_Tier_Screening->Second_Tier_Screening If C4 is elevated Normal_Result Normal Result First_Tier_Screening->Normal_Result If C4 is normal Second_Tier_Screening->Normal_Result If this compound is normal Presumptive_Positive Presumptive Positive for IBD Deficiency Second_Tier_Screening->Presumptive_Positive If this compound is elevated Confirmatory_Testing Confirmatory Testing (e.g., Genetic Testing) Presumptive_Positive->Confirmatory_Testing

Caption: Newborn screening workflow for IBD deficiency.

Diagnostic_Logic outcome outcome Elevated_C4 Elevated C4-Acylcarnitine? Elevated_IBG Elevated this compound? Elevated_C4->Elevated_IBG Yes No_IBD IBD Deficiency Unlikely Elevated_C4->No_IBD No Possible_SCAD Possible SCAD Deficiency or other cause of elevated C4 Elevated_IBG->Possible_SCAD No High_Suspicion_IBD High Suspicion for IBD Deficiency Elevated_IBG->High_Suspicion_IBD Yes

Caption: Diagnostic logic for IBD deficiency using a two-tier screening approach.

Conclusion

The use of this compound as a secondary biomarker in a two-tiered newborn screening approach for IBD deficiency offers a significant improvement over the sole reliance on C4-acylcarnitine. This strategy substantially enhances the specificity of the screening process, leading to a marked reduction in false-positive results.[8] For researchers and professionals in drug development, understanding these nuanced diagnostic pathways is essential for the accurate identification of patient populations and the development of targeted therapies. The detailed protocols provided herein offer a foundation for the implementation of robust and reliable analytical methods for these critical biomarkers.

References

A Comparative Guide to Isobutyrylglycine Levels in Managed vs. Unmanaged Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the longitudinal impact of therapeutic interventions on key biomarkers is paramount. This guide provides a comparative analysis of isobutyrylglycine (IBG) levels in patients with specific inborn errors of metabolism, contrasting the levels observed in untreated states (at diagnosis) with those in patients undergoing treatment. While true longitudinal studies of untreated patients are not feasible due to ethical considerations, this guide synthesizes data from case studies and treatment efficacy reports to offer a clear comparison.

This compound is a critical biomarker for monitoring disorders of valine metabolism, primarily Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), and is also elevated in Isovaleric Acidemia (IVA).[1][2] Treatment for these conditions typically involves dietary protein restriction and supplementation with L-carnitine and/or glycine to mitigate the accumulation of toxic metabolites.[2][3]

Quantitative Data Summary

The following table summarizes urinary this compound levels in untreated (at diagnosis) and treated patient populations, as well as the normal reference range. These values are compiled from various studies and represent a typical range rather than a direct longitudinal comparison from a single cohort.

Patient GroupUrinary this compound Levels (mmol/mol creatinine)
Untreated Patients (at diagnosis) Moderately to significantly elevated. Levels can be highly variable depending on the specific metabolic disorder and its severity. In metabolically severe cases of IVA, isovalerylglycine (a structurally similar compound) can reach up to 3300 mmol/mol creatinine.[2] In IBDD, levels are described as "slightly elevated" to "increased".[3][4]
Treated Patients Generally lower than in the untreated state, though they may not always return to the normal range. The degree of reduction is influenced by treatment adherence and individual patient response. For instance, in a 10-year follow-up of a patient with IVA, treatment with glycine and L-carnitine allowed for a gradual reduction in dosage while maintaining metabolic stability.[2] In some treated IVA patients, isovalerylglycine levels have been reported to increase two-fold with glycine supplementation as part of the detoxification process.[2]
Normal Reference Range 0 - 3 mmol/mol creatinine.[1]

Experimental Protocols

The quantitative analysis of this compound in urine is crucial for the diagnosis and monitoring of IBDD and IVA. The most common methodologies employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

This method is a gold standard for the quantitative analysis of non-volatile and semi-volatile compounds in urine, including acylglycines like this compound.

Sample Preparation:

  • A urine sample is collected, and the creatinine concentration is determined to normalize the results.

  • An aliquot of urine, corresponding to a specific amount of creatinine (e.g., 0.2 mg), is used for the analysis.[4]

  • Urea is removed from the sample to reduce interference.

  • An oximation reaction is performed to stabilize any keto acids present.

  • The organic acids are then extracted from the aqueous urine sample using an organic solvent, such as ethyl acetate.

  • The organic extract is dried, and the residue is derivatized with a silylating reagent to make the organic acids volatile for GC analysis.

Instrumentation and Analysis:

  • The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column.

  • The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.

  • A semi-quantitative approach may be used, employing a single reference standard to estimate the concentrations of the target compounds.[4]

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine and Acylglycine Profiling

MS/MS is widely used in newborn screening to detect elevated levels of acylcarnitines, which can indicate an underlying metabolic disorder. It can also be adapted for the quantification of acylglycines.

Sample Preparation (from Dried Blood Spots or Urine):

  • For newborn screening, a small punch from a dried blood spot is taken. For urine analysis, a liquid sample is used.

  • The sample is placed in a well of a microtiter plate.

  • An extraction solution containing internal standards (stable isotope-labeled versions of the analytes) is added.

  • After a period of extraction, the supernatant is transferred to a new plate and dried.

  • The residue is then reconstituted in a solvent suitable for injection into the MS/MS system.

Instrumentation and Analysis:

  • The prepared sample is introduced into the mass spectrometer, typically using flow injection or liquid chromatography.

  • The first mass spectrometer (MS1) selects the precursor ions of the target analytes.

  • These selected ions are fragmented in a collision cell.

  • The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive.

  • The concentration of this compound is determined by comparing the signal of the analyte to that of its corresponding internal standard.

Visualizations

The following diagrams illustrate the metabolic context of this compound and the logical workflow for patient management.

cluster_0 Valine Catabolism cluster_1 IBDD Pathophysiology Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Methylacrylyl_CoA Methylacrylyl_CoA Isobutyryl_CoA->Methylacrylyl_CoA IBDD IBD Enzyme Deficiency Isobutyryl_CoA->IBDD Isobutyryl_CoA_Accumulation Isobutyryl-CoA Accumulation Isobutyryl_CoA->Isobutyryl_CoA_Accumulation Leads to Propionyl_CoA Propionyl_CoA Methylacrylyl_CoA->Propionyl_CoA IBDD->Methylacrylyl_CoA This compound This compound Isobutyryl_CoA_Accumulation->this compound Glycine Glycine Glycine->this compound

Metabolic pathway of this compound formation in IBDD.

cluster_0 Patient Journey start Patient with Suspected Metabolic Disorder diagnosis Diagnosis (IBDD/IVA) start->diagnosis untreated Untreated State: Elevated IBG diagnosis->untreated treatment Initiate Treatment: - Diet Modification - Supplementation untreated->treatment monitoring Longitudinal Monitoring: - Regular IBG Measurement - Clinical Assessment treatment->monitoring adjustment Metabolic Stability? monitoring->adjustment stable Continue and Optimize Treatment adjustment->stable Yes unstable Adjust Treatment Plan adjustment->unstable No stable->monitoring unstable->monitoring

Logical workflow for patient management and monitoring.

References

Safety Operating Guide

Safe Disposal of Isobutyrylglycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of Isobutyrylglycine are critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, this compound waste must not be disposed of in regular trash or via sanitary sewer systems.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, designed for researchers and laboratory professionals. The fundamental principle governing laboratory waste is that no activity should commence until a clear plan for the disposal of all generated waste, both hazardous and non-hazardous, has been established.[3]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with several hazard statements that necessitate its management as hazardous chemical waste.[4] Laboratory personnel should treat all chemical waste as hazardous unless it has been explicitly confirmed as non-hazardous by a qualified safety officer.[5]

Table 1: GHS Hazard Profile for this compound

Hazard Classification GHS Code Description
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed[4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4][6]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[4][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][6] |

Operational Protocol for this compound Disposal

This protocol outlines the necessary steps for the collection, storage, and disposal of this compound waste, including pure solid compounds, solutions, and contaminated labware.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling this compound in any form, ensure you are wearing the appropriate PPE to prevent exposure.

  • Hand Protection: Wear protective, chemical-resistant gloves.[4]

  • Eye Protection: Use safety goggles with side-shields.[4]

  • Skin and Body Protection: Wear an impervious lab coat or clothing.[4]

  • Respiratory Protection: When handling the solid powder or creating aerosols, use a suitable respirator in a well-ventilated area or chemical fume hood.[4]

Step 2: Segregate this compound Waste

Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.

  • Designated Waste Stream: Collect all this compound waste—including solid chemical, contaminated materials (e.g., weigh boats, gloves, wipes), and solutions—in a designated hazardous waste container. Do not mix with non-hazardous waste.[7]

  • Chemical Incompatibility: Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing and reducing agents.[3][8]

Step 3: Use Proper Waste Containment

The choice of container is vital for safe storage and transport.

  • Container Type: The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable.[7]

  • Container Condition: The container must be in good condition, free from damage, and have a secure, leak-proof closure.[1]

  • Liquid Waste: For liquid waste, do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[7]

Step 4: Label Waste Container Correctly

Accurate labeling is a regulatory requirement and essential for safety.

  • Required Information: The label must clearly state "Hazardous Waste" and identify the contents as "this compound Waste."

  • Hazard Communication: Affix the appropriate GHS pictograms for "Harmful" (exclamation mark) and "Irritant."

Step 5: Store Waste in a Designated Area

Waste must be stored safely pending pickup and disposal.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[1]

  • Environment: The storage area must be well-ventilated.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain potential spills.[1][7]

Step 6: Arrange for Final Disposal

Final disposal must be handled by qualified personnel.

  • Contact EHS: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department or an approved hazardous waste contractor.

  • Documentation: Complete any required waste manifests or log forms as per your institution's and local regulations.

Step 7: Manage Spills and Empty Containers
  • Spill Cleanup: In the event of a spill, treat all cleanup materials (absorbents, wipes, contaminated PPE) as this compound hazardous waste and place them in the designated waste container.[5]

  • Empty Container Disposal: A container that has held this compound should be managed as hazardous waste. Once all material has been removed to the extent possible, the container should be disposed of according to your institution's policy for hazardous waste containers, which may include triple-rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[3][5] The defaced empty container may then be disposed of as regular trash.[5]

Disposal Process Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is Waste Hazardous? consult_sds->is_hazardous prep_ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_hazardous->prep_ppe Yes (Toxic, Irritant) non_haz_disposal Follow Non-Hazardous Waste Procedures is_hazardous->non_haz_disposal No segregate Step 2: Segregate Waste in Dedicated Container prep_ppe->segregate container Step 3 & 4: Use Compatible, Sealed & Labeled Container segregate->container store Step 5: Store in Designated Satellite Accumulation Area container->store request_pickup Step 6: Contact EHS for Hazardous Waste Pickup store->request_pickup end End: Waste Disposed Compliantly request_pickup->end

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling Isobutyrylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isobutyrylglycine

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and emergency protocols.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) [1]

  • Skin corrosion/irritation (Category 2) [1][2]

  • Serious eye damage/eye irritation (Category 2A) [1][2]

  • Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3) [1][2]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound.

Body Part Required PPE Recommended for High-Risk Scenarios
Eyes/Face Safety goggles with side-shields[1]Full-face shield in addition to goggles[3][4]
Hands Protective gloves (Nitrile or Butyl rubber recommended for acids)[1][3]Double gloving
Body Laboratory coat, impervious clothing[1][5]Acid-resistant suit (PVC or neoprene)[3]
Respiratory Use in a well-ventilated area or chemical fume hood[1][5][6]N95 respirator for low dust levels; Full-face respirator with acid gas cartridges for higher potential exposure[3]

Operational and Disposal Plans

Handling and Weighing Protocol:

To minimize exposure, especially to the powdered form of this compound, a strict handling protocol is essential.

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down disposable bench covers to facilitate easy cleanup in case of a spill.[5]

  • Ventilation : All handling of this compound powder must be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust.[5][6]

  • Weighing :

    • Whenever possible, use a balance located inside a fume hood.[5][6]

    • If a balance inside a fume hood is unavailable, consider using an exhausted balance enclosure or purchasing pre-weighed amounts of the chemical.[6]

    • To minimize the creation of airborne dust, do not pour the powder directly. Use a spatula to transfer the solid.

  • Solution Preparation : When dissolving the powder, add the solid to the solvent slowly.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][7] Do not eat, drink, or smoke in the laboratory area.[1][7]

Spill Management Protocol:

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Spill Type Action
Minor Powder Spill 1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust. 3. Carefully wipe up the material, place it in a sealed container for disposal. 4. Clean the spill area with a suitable solvent (e.g., alcohol) and then with soap and water.[8]
Minor Liquid Spill (Solution) 1. Restrict access to the area. 2. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or diatomite.[8] 3. Place the absorbent material into a sealed container for disposal. 4. Clean the spill area with a suitable solvent and then with soap and water.
Major Spill 1. Evacuate the immediate area. 2. Alert laboratory personnel and the safety officer. 3. If safe to do so, increase ventilation to the area. 4. Follow established emergency procedures for hazardous material spills.

Disposal Plan:

All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste : Place contaminated solids (e.g., paper towels, gloves, weigh boats) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect solutions of this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[1][8]

  • Contaminated Clothing : Remove contaminated clothing immediately and wash it separately before reuse.[1]

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood, Bench Cover) prep_ppe->prep_area weigh Weigh Powder in Ventilated Enclosure prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill Occurs? weigh->spill decon Decontaminate Work Area and Equipment dissolve->decon Proceed to Cleanup dissolve->spill dispose Dispose of Waste (Hazardous Waste Stream) decon->dispose wash Wash Hands Thoroughly dispose->wash spill->decon No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->decon

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyrylglycine
Reactant of Route 2
Reactant of Route 2
Isobutyrylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.